Isariin C
Beschreibung
cyclo[Ala-D-Ala-Unk-Gly-D-Val-D-Leu] has been reported in Beauveria felina and Isaria with data available.
Eigenschaften
Molekularformel |
C28H49N5O7 |
|---|---|
Molekulargewicht |
567.7 g/mol |
IUPAC-Name |
(3R,6S,9R,12R,19R)-19-hexyl-3,6-dimethyl-9-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C28H49N5O7/c1-8-9-10-11-12-20-14-22(34)29-15-23(35)33-24(17(4)5)27(38)32-21(13-16(2)3)26(37)30-18(6)25(36)31-19(7)28(39)40-20/h16-21,24H,8-15H2,1-7H3,(H,29,34)(H,30,37)(H,31,36)(H,32,38)(H,33,35)/t18-,19+,20+,21+,24+/m0/s1 |
InChI-Schlüssel |
YBUNWQZCPQUPOR-XFJGJFDASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Isariin C: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled to delineate the chemical structure and properties of Isariin (B1672194) C, a cyclodepsipeptide of significant interest to the scientific community. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, consolidating available data on its molecular composition and characteristics.
Chemical Structure and Identity
Isariin C is a member of the isariin family of cyclodepsipeptides, which are complex molecules produced by certain fungi. The definitive structure of this compound was elucidated in 1981 by Deffieux and his colleagues through meticulous analysis of metabolites from the fungus Isaria felina.[1][2] It is a cyclic depsipeptide, meaning its structure contains a ring formed by a sequence of amino acids and at least one ester bond.
The core of this compound is a pentapeptide that is cyclized by a β-hydroxy acid. While the precise stereochemistry and complete structural diagram require access to the original publication for full confirmation, the fundamental composition has been established.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| Class | Cyclodepsipeptide | [1][2] |
| Origin | Isaria felina | [1][2] |
| Core Structure | Pentapeptide linked to a β-hydroxy acid | [1] |
Physicochemical Properties
Detailed quantitative data for this compound, such as specific NMR chemical shifts and mass spectrometry fragmentation patterns, are contained within the original 1981 publication by Deffieux et al. and are not widely available in public databases. The abstract of this seminal work indicates that the structure was determined using mass spectrometry and chemical analysis of its constituent amino acids.[1]
For illustrative purposes, a general workflow for the characterization of a novel cyclodepsipeptide like this compound is presented below.
Figure 1. A generalized experimental workflow for the isolation and structural elucidation of a fungal metabolite like this compound.
Experimental Protocols
The precise experimental protocols for the isolation and characterization of this compound are detailed in the 1981 publication in the Journal of Antibiotics.[1] These methods would have included standard techniques of the time for natural product chemistry.
Fermentation and Extraction
A generalized protocol for obtaining cyclodepsipeptides from fungal cultures involves the following steps:
-
Fermentation: Culturing the Isaria felina strain in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: Separation of the fungal mycelium from the culture broth, followed by extraction of both with an organic solvent (e.g., ethyl acetate, methanol).
-
Concentration: Removal of the solvent under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound:
-
Column Chromatography: Initial separation of the crude extract on a silica (B1680970) gel or other stationary phase column with a gradient of solvents.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the compound of interest using a more selective HPLC column and solvent system.
Structure Determination
The structure of the purified this compound was determined using a combination of spectroscopic and chemical methods as outlined in the 1981 paper:[1]
-
Mass Spectrometry: To determine the molecular weight and obtain fragmentation patterns that provide clues about the sequence of amino and hydroxy acids.
-
Acid Hydrolysis: Breaking the amide and ester bonds to release the constituent amino acids and the β-hydroxy acid.
-
Amino Acid Analysis: Identification and quantification of the individual amino acids using techniques such as chromatography.
-
NMR Spectroscopy: Although less common for full elucidation in 1981, NMR would have been used to provide information on the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity
The initial study by Baute et al. (1981), a companion paper to the structure elucidation, reported that this compound exhibited insecticidal activity against the larvae of Galleria mellonella (greater wax moth).[2] This suggests potential applications in the development of bio-insecticides. Further research into other biological activities of this compound is not extensively documented in publicly accessible literature.
Signaling Pathways
Currently, there is no available information in the public domain detailing the specific signaling pathways affected by this compound. Research into its mechanism of action would be a valuable area for future investigation. A hypothetical logical diagram illustrating a potential research path to identify such pathways is provided below.
Figure 2. A logical workflow for investigating the potential signaling pathways affected by this compound.
This technical guide provides a foundational understanding of this compound based on available literature. Further in-depth analysis is contingent upon access to the primary research that first described this molecule.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Isariin C: A Technical Guide on its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isariin C is a naturally occurring cyclodepsipeptide that has garnered interest within the scientific community due to its insecticidal properties. This document provides a comprehensive overview of the discovery, origin, chemical structure, and biological activity of this compound. It is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, drug discovery, and related fields. The information presented herein is a synthesis of available scientific literature, with a focus on providing clear, structured data and methodologies to facilitate further research and development.
Discovery and Origin
This compound was first isolated from the entomopathogenic fungus Isaria felina.[1] This discovery was part of a broader investigation into the secondary metabolites produced by this fungal species, which led to the identification of a series of related cyclodepsipeptides, including isariins B and D.[1] Isaria felina, a member of the phylum Ascomycota, is known for its ability to parasitize insects, suggesting that its secondary metabolites may have evolved as virulence factors.
Table 1: Discovery and Origin of this compound
| Parameter | Description |
| Compound Name | This compound |
| Year of Discovery | 1981 |
| Source Organism | Isaria felina (Fungus) |
| Natural Habitat | Entomopathogenic fungus, found on various insects. |
| Initial Publication | Journal of Antibiotics (Tokyo), 1981 Oct;34(10):1261-5 |
Chemical Structure and Properties
This compound is a cyclic depsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds. Its molecular formula is C33H59N5O7. The structure of this compound was elucidated using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C33H59N5O7 |
| Molecular Weight | 649.85 g/mol |
| Compound Class | Cyclodepsipeptide |
| Key Structural Features | Cyclic structure, amide and ester bonds |
Biological Activity: Insecticidal Properties
Initial studies on this compound revealed its insecticidal activity. Specifically, it demonstrated activity against the larvae of the greater wax moth, Galleria mellonella.[1] While the original publication does not provide specific quantitative data such as LD50 or IC50 values in its abstract, it notes that this compound exhibited insecticidal effects to a lesser extent than Isariin D.[1] The mechanism of action for the insecticidal activity of this compound and other cyclodepsipeptides is an area of ongoing research but is thought to involve disruption of cellular processes in the target insect.
Experimental Protocols
General Isolation Protocol for Fungal Cyclodepsipeptides
The following workflow represents a typical procedure for the isolation of secondary metabolites like this compound from a fungal source.
Caption: General workflow for the isolation and characterization of this compound.
-
Fungal Culture: Isaria felina is cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass (mycelium) and the culture broth are separated. Both are typically extracted with organic solvents (e.g., ethyl acetate, methanol) to isolate the crude mixture of metabolites.
-
Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel, followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods, primarily Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to establish the connectivity of atoms.
Signaling Pathways
There is currently no publicly available scientific literature detailing the specific signaling pathways modulated by this compound. Research into the molecular targets and mechanisms of action of this compound is a potential area for future investigation. It is important to distinguish this compound from "Icariin," a flavonoid from the Epimedium plant genus, for which numerous studies on signaling pathways exist. These two are distinct molecules with different origins and biological activities.
Conclusion and Future Directions
This compound stands as a noteworthy example of a bioactive cyclodepsipeptide from a fungal source. Its demonstrated insecticidal activity warrants further investigation, particularly in the context of developing novel biocontrol agents. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the precise LD50 and IC50 values of this compound against a broader range of insect pests.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in insects.
-
Total Synthesis: Developing a synthetic route for this compound to enable the production of larger quantities for extensive biological testing and the creation of structural analogs with potentially enhanced activity.
-
Genomic and Biosynthetic Studies: Investigating the gene cluster responsible for this compound biosynthesis in Isaria felina to understand its production and potentially engineer novel derivatives.
The exploration of natural products like this compound continues to be a vital avenue for the discovery of new molecules with valuable applications in agriculture, medicine, and scientific research.
References
The Natural Cyclodepsipeptide Isariin C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isariin C is a naturally occurring cyclodepsipeptide with acknowledged insecticidal properties. This technical guide provides an in-depth overview of this compound, with a focus on its natural fungal source, Isaria felina. The document details protocols for the cultivation of the fungus, and the extraction, purification, and quantification of this compound, based on established methodologies for related fungal secondary metabolites. Furthermore, it explores the compound's biological activity, proposed mechanism of action, and detailed protocols for relevant bioassays. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and agricultural science.
Introduction
Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond in their core ring structure. Fungi are a rich source of these structurally diverse and biologically active compounds. This compound, a member of this class, was first isolated from the entomopathogenic fungus Isaria felina (formerly Paecilomyces felinus). It has demonstrated notable insecticidal activity, positioning it as a compound of interest for the development of novel biocontrol agents. This guide synthesizes the available scientific literature to provide a detailed technical overview for the study of this compound.
Natural Fungal Source: Isaria felina
The primary natural source of this compound is the fungus Isaria felina[1][2]. This fungus belongs to the order Hypocreales and is known to produce a variety of bioactive secondary metabolites. Related species, such as Isaria cretacea, have also been reported to produce similar isariin-class compounds[3].
Cultivation of Isaria felina for this compound Production
While a specific, modern protocol exclusively for this compound production is not extensively detailed in recent literature, a general methodology for the submerged fermentation of Isaria species to promote secondary metabolite production can be compiled from existing studies on related fungi.
Experimental Protocol: Submerged Fermentation of Isaria felina
-
Inoculum Preparation:
-
Aseptically transfer a mycelial plug of a pure culture of Isaria felina to a Petri dish containing Potato Dextrose Agar (PDA).
-
Incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Prepare a seed culture by inoculating a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with several mycelial plugs from the PDA plate.
-
Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-4 days.
-
-
Production Culture:
-
Prepare the production medium. A suitable medium for secondary metabolite production in related Isaria species is a complete medium or a nutrient-rich broth. For example, a medium composed of (per liter): 10 g dextrose, 5 g yeast extract, and 5 g peptone.
-
Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate each production flask with 10% (v/v) of the seed culture.
-
Incubate the production cultures at 25°C on a rotary shaker at 150 rpm for 14-21 days.
-
dot
Figure 1. General workflow for the production of this compound from Isaria felina.
Extraction and Purification of this compound
This compound is a lipophilic cyclodepsipeptide and can be extracted from the fungal biomass and culture broth using organic solvents. Purification is typically achieved through chromatographic techniques.
Experimental Protocol: Extraction and Purification
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Lyophilize the mycelium.
-
Extract the lyophilized mycelium and the culture filtrate separately with ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) (1:1 v/v).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing compounds with similar Rf values.
-
Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a gradient of acetonitrile (B52724) and water as the mobile phase.
-
Monitor the elution profile with a UV detector at approximately 210 nm.
-
Collect the peaks corresponding to this compound and confirm its purity by analytical HPLC-MS.
-
dot
Figure 2. Workflow for the extraction and purification of this compound.
Quantitative Analysis
Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
| Parameter | Method/Instrument | Details |
| Chromatography | HPLC with a C18 reversed-phase column | Gradient elution with acetonitrile and water, both containing 0.1% formic acid. |
| Detection | Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) | Electrospray ionization (ESI) in positive ion mode. |
| Quantification | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | A standard curve of purified this compound is used for absolute quantification. |
Biological Activity and Mechanism of Action
Insecticidal Activity
This compound has been reported to exhibit insecticidal activity against the larvae of the greater wax moth, Galleria mellonella[1]. The LD50 value for this compound has not been definitively reported in recent literature, but related compounds have shown activity in the microgram per larva range.
Experimental Protocol: Galleria mellonella Injection Bioassay
-
Larvae Selection:
-
Select healthy, final instar G. mellonella larvae of a consistent weight (e.g., 200-300 mg).
-
House the larvae at 25-30°C in the dark without food for 24 hours prior to the assay.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute to the desired concentrations with a carrier solution (e.g., insect saline or phosphate-buffered saline). Ensure the final solvent concentration is non-toxic to the larvae.
-
-
Injection:
-
Using a micro-syringe, inject a small volume (e.g., 10 µL) of the this compound solution into the hemocoel of each larva via the last proleg.
-
A control group should be injected with the carrier solution containing the same concentration of the solvent.
-
-
Observation:
-
Incubate the larvae at 37°C in Petri dishes.
-
Record mortality at 24, 48, and 72 hours. Larvae are considered dead if they do not respond to touch.
-
Calculate the LD50 value using probit analysis.
-
Proposed Mechanism of Action
Specific signaling pathways affected by this compound have not been elucidated. However, the mechanism of action for related insecticidal cyclodepsipeptides, such as destruxins, is thought to involve their ionophoric properties, leading to the disruption of ion gradients across cell membranes[4]. This can lead to paralysis and cell death. It is also suggested that these compounds can affect the insect's immune system.
dot
Figure 3. Proposed mechanism of action for insecticidal cyclodepsipeptides.
Conclusion
This compound, a cyclodepsipeptide from Isaria felina, represents a promising natural product for the development of new insecticidal agents. This technical guide provides a foundational framework for researchers to cultivate the source fungus, isolate and purify the compound, and evaluate its biological activity. Further research is needed to fully elucidate its mechanism of action and to optimize its production for potential commercial applications. The protocols and data presented herein should facilitate these future investigations.
References
Isariin C: A Technical Overview of a Cyclodepsipeptide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available in public scientific literature for a compound specifically named "Isariin C" is limited. The molecular formula and weight presented here are based on initial database findings. This technical guide provides a comprehensive overview of the isolation and characterization of related cyclodepsipeptides from the fungus Beauveria felina, as detailed in the primary scientific literature associated with this compound. The experimental protocols and data presented are derived from this source and serve as a representative guide for the study of this class of compounds.
Core Molecular Attributes
| Attribute | Value |
| Molecular Formula | C₂₈H₄₉N₅O₇ |
| Molecular Weight | 567.71 g/mol |
Introduction to Isariins and Related Cyclodepsipeptides
Isariins belong to the cyclodepsipeptide class of natural products, which are cyclic molecules containing both amino acid and hydroxy acid residues. These compounds are often isolated from fungal sources and have garnered significant interest in the scientific community due to their diverse biological activities. The primary source of information for compounds related to this compound is the study of metabolites from the marine-derived entomopathogenic fungus Beauveria felina. Research on this fungus has led to the isolation and characterization of novel and known cyclodepsipeptides, providing a framework for understanding their structure and potential biological functions.
Experimental Protocols
The following sections detail the experimental methodologies for the isolation and characterization of cyclodepsipeptides from Beauveria felina.
Fungal Cultivation and Extraction
The process begins with the cultivation of the fungal strain Beauveria felina EN-135. The fungus is typically cultured on a solid rice medium to generate a sufficient biomass for metabolite extraction.
Fungal Culture and Extraction Workflow
Bioassay-Guided Fractionation and Isolation
The crude extract is subjected to a series of chromatographic separations to isolate individual compounds. The fractions are guided by bioassays to identify those with biological activity.
-
Initial Fractionation: The crude extract is first fractionated using vacuum liquid chromatography (VLC) with a step gradient of solvents of increasing polarity.
-
Sephadex LH-20 Chromatography: Active fractions are further purified using a Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using semi-preparative HPLC.
Structural Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.
Biological Activity Assays
The isolated compounds are evaluated for their biological activity using standard assays.
-
Antimicrobial Assay: The compounds are tested against a panel of pathogenic bacteria and fungi using a broth microdilution method to determine the minimum inhibitory concentration (MIC).
-
Brine Shrimp (Artemia salina) Lethality Assay: This assay is used as a preliminary screen for cytotoxic activity. The concentration at which 50% of the brine shrimp die (LC₅₀) is determined.
Quantitative Data from Related Cyclodepsipeptides
The following table summarizes the biological activity data for cyclodepsipeptides isolated from Beauveria felina.
| Compound | Antimicrobial Activity (MIC, µg/mL) | Brine Shrimp Lethality (LC₅₀, µg/mL) |
| iso-isariin D | > 100 (against tested strains) | 25 |
| Felinone A | > 100 (against tested strains) | 50 |
| Felinone B | > 100 (against tested strains) | > 100 |
Note: The antimicrobial activity was tested against a panel including Staphylococcus aureus, Escherichia coli, and Candida albicans. The data indicates a lack of significant antimicrobial activity at the tested concentrations for these specific compounds.
Logical Workflow for Compound Discovery
The overall process from fungal culture to the identification of bioactive compounds can be visualized as a logical workflow.
Experimental Workflow for Cyclodepsipeptide Discovery
Conclusion
While specific data for "this compound" remains elusive in peer-reviewed literature, the study of related cyclodepsipeptides from Beauveria felina provides a valuable template for research in this area. The methodologies for cultivation, isolation, structural elucidation, and bioactivity screening are well-established and can be applied to the investigation of novel cyclodepsipeptides. The moderate cytotoxic activity observed in some of these compounds, as indicated by the brine shrimp lethality assay, suggests that this class of molecules may warrant further investigation for potential therapeutic applications. Future research is needed to isolate and fully characterize "this compound" to determine its specific biological activities and potential signaling pathway interactions.
In-Depth Technical Guide: The Biological Activity of Isariin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isariin (B1672194) C is a naturally occurring cyclodepsipeptide isolated from the fungus Isaria felina. This document provides a comprehensive technical overview of the known biological activities of Isariin C, with a focus on its insecticidal properties. Due to the limited publicly available research on this compound, this guide primarily draws from a foundational study that first characterized its insecticidal effects. This guide presents the available quantitative data, details the experimental methodologies used in its biological characterization, and discusses its potential mechanism of action within the broader context of related cyclodepsipeptides.
Introduction to this compound
This compound belongs to a class of cyclic depsipeptides, which are characterized by a ring structure composed of amino and hydroxy acids linked by both amide and ester bonds. These secondary metabolites, produced by various fungi, are known for a wide range of biological activities, including insecticidal, antimicrobial, and cytotoxic effects. This compound was first isolated and identified along with its analogs, Isariin B and Isariin D, from the fungus Isaria felina. While research on the broader class of isariins and other cyclodepsipeptides like enniatins and beauverolides (B14515278) is more extensive, specific studies on this compound are limited. This guide aims to consolidate the existing knowledge on this compound to facilitate further research and development.
Biological Activity of this compound
The most prominently reported biological activity of this compound is its insecticidal effect. Research has demonstrated its activity against the larvae of the greater wax moth, Galleria mellonella, a common model organism for insect toxicity studies.
Quantitative Data: Insecticidal Activity
The insecticidal potency of this compound against Galleria mellonella larvae has been quantified, although detailed dose-response data is not widely available in the public domain. The foundational study by Baute et al. (1981) established its activity. While the specific LC50 value from this study is not readily accessible in public databases, the research concluded that this compound exhibits a lesser, yet still significant, insecticidal effect compared to its analog, Isariin D. Isariin B and the parent isariin compound were reported to be inactive.
Table 1: Summary of Insecticidal Activity of Isariins against Galleria mellonella Larvae
| Compound | Insecticidal Activity | Notes |
| Isariin | Inactive | Parent compound of the series. |
| Isariin B | Inactive | An analog of Isariin. |
| This compound | Active | Exhibits insecticidal properties, though to a lesser extent than Isariin D. |
| Isariin D | Active | The most potent of the isariins tested in the initial study. |
Data synthesized from the abstract and citations of Baute R, et al. (1981).
Experimental Protocols
The following section details the likely methodology for the insecticidal bioassay of this compound against Galleria mellonella larvae, based on standard protocols for this type of study and information inferred from the original research abstract.
Insect Rearing and Maintenance
-
Species: Galleria mellonella (greater wax moth) larvae.
-
Rearing Conditions: Larvae are typically reared in darkness at a controlled temperature (e.g., 28-31°C) and humidity (e.g., 60%) to ensure consistent developmental stages.
-
Diet: An artificial diet, often consisting of a mixture of wheat flour, corn flour, milk powder, yeast powder, honey, and sorbitol, is provided.
Insecticidal Bioassay Protocol
-
Preparation of Test Compounds: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone) to create a stock solution. A series of dilutions are then prepared to test a range of concentrations.
-
Application Method: The insecticide can be administered through various methods, including:
-
Topical Application: A precise volume of the this compound solution is applied directly to the dorsal surface of the larvae.
-
Dietary Incorporation: The this compound solution is mixed into the artificial diet, and larvae are allowed to feed on the treated diet.
-
Injection: The this compound solution is injected directly into the hemocoel of the larvae. The original study by Baute et al. likely employed an injection or topical application method for precise dosage.
-
-
Experimental Groups:
-
Control Group: Larvae are treated with the solvent only to account for any effects of the solvent.
-
Treatment Groups: Larvae are treated with different concentrations of this compound.
-
-
Observation and Data Collection:
-
Treated larvae are maintained under controlled conditions and observed at regular intervals (e.g., 24, 48, and 72 hours).
-
Mortality is recorded for each group. Larvae are considered dead if they do not respond to gentle prodding.
-
-
Data Analysis:
-
The percentage of mortality is calculated for each concentration and corrected for control mortality using Abbott's formula.
-
The LC50 (lethal concentration required to kill 50% of the test population) is determined using probit analysis or other appropriate statistical methods.
-
Visualization of Experimental Workflow
Caption: Workflow for this compound insecticidal bioassay.
Potential Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action for this compound has not been elucidated. However, based on the known activities of other cyclodepsipeptides, several potential signaling pathways and targets in insects can be hypothesized.
Many insecticidal compounds exert their effects by targeting the insect's nervous system or by disrupting essential physiological processes. Cyclodepsipeptides, in particular, are known to act as ionophores, disrupting ion gradients across cell membranes, which can lead to paralysis and death.
Hypothetical Signaling Pathway
A plausible mechanism for this compound's insecticidal activity could involve the disruption of ion homeostasis in insect cells, potentially leading to the activation of apoptotic pathways or uncontrolled muscle contraction.
Caption: Hypothetical mechanism of this compound insecticidal action.
Future Directions
The study of this compound presents numerous opportunities for further research. Key areas for future investigation include:
-
Comprehensive Dose-Response Studies: To accurately determine the LC50 and other toxicological parameters of this compound against a wider range of insect pests.
-
Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways affected by this compound in insects.
-
Cytotoxicity and Antimicrobial Screening: To explore other potential biological activities of this compound, given the broad spectrum of activities observed in related cyclodepsipeptides.
-
Structure-Activity Relationship Studies: To synthesize and test analogs of this compound to identify the structural features crucial for its insecticidal activity.
Conclusion
This compound is a cyclodepsipeptide with demonstrated insecticidal activity against Galleria mellonella. While current knowledge is limited, this technical guide provides a foundation for future research by summarizing the available data, outlining relevant experimental protocols, and postulating potential mechanisms of action. Further investigation into the biological activities and molecular targets of this compound is warranted to fully understand its potential as a lead compound for the development of new insecticides or other therapeutic agents.
Isariin C: A Comprehensive Literature Review for Oncological Research
A Note on Nomenclature: The initial query for "Isariin C" yielded limited specific results. However, the vast body of research on "Icariin," a structurally similar and well-documented flavonol glycoside with significant anti-cancer properties, suggests a high probability that the intended subject of inquiry was Icariin. This technical guide will, therefore, focus on the extensive research available for Icariin, while acknowledging this potential ambiguity. Should "this compound" be a distinct, lesser-known compound, this guide on the closely related Icariin may still provide a valuable comparative framework.
Introduction
Icariin, a prenylated flavonol glycoside isolated from plants of the Epimedium genus, has garnered substantial interest in the field of oncology.[1] Traditionally used in Chinese medicine, modern pharmacological studies have revealed its potent anti-tumor activities across a spectrum of cancer types.[2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the quantitative data on its efficacy, detailing key experimental protocols for its study, and visualizing its complex molecular mechanisms of action.
Data Presentation: In Vitro Cytotoxicity of Icariin
The anti-proliferative effect of Icariin has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and the duration of exposure. The following table summarizes key IC50 values reported in the literature.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Esophageal Cancer | Not Specified | 40 | Not Specified | [3] |
| Colon Cancer | HCT116 | Not Specified (Inhibitory at 50 & 100 nM) | Not Specified | [3] |
| Melanoma | B16 | 84.3 µg/mL (~124 µM) | 72 | |
| Oral Squamous Cell Carcinoma | SCC9, Cal 27 | Dose-dependent inhibition | Not Specified | [4] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments frequently cited in Icariin literature.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.[5]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of Icariin. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Following the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[6][7]
-
Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.
Protocol:
-
Cell Seeding and Treatment: Seed approximately 1 x 10^6 cells in a T25 flask. After 48 hours of incubation, treat the cells with the desired concentrations of Icariin.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet (approximately 2 x 10^6 cells) in 100 µL of ice-cold 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 2-10 µL of PI (1 mg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of ice-cold 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Distinguish cell populations based on their fluorescence:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis using Propidium Iodide Staining
This method employs flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and prepare a single-cell suspension.
-
Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) and incubate to digest RNA.
-
PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL PI in PBS) and mix well.
-
Incubation: Incubate the cells at room temperature for 5 to 10 minutes, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for PI fluorescence and acquire data for at least 10,000 events. Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
Icariin exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Icariin has been shown to inhibit this pathway in various cancer models.[4] In oral squamous cell carcinoma cells, Icariin treatment leads to a decrease in the phosphorylation of both PI3K and Akt.[4]
Icariin inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer progression by promoting cell survival and proliferation. Icariin has been demonstrated to suppress the activation of the NF-κB pathway.[4] In triple-negative breast cancer cells, Icariin upregulates SIRT6, which in turn impairs the activation of NF-κB. In oral squamous cell carcinoma cells, Icariin treatment decreases the phosphorylation of the p65 subunit of NF-κB.[4]
Icariin suppresses the NF-κB signaling pathway.
JNK/c-Jun Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK signaling pathways, is involved in regulating cellular responses to stress, including apoptosis and inflammation. In the context of triple-negative breast cancer, Icariin has been shown to inhibit the JNK/c-Jun signaling pathway, leading to suppressed invasion and induced apoptosis. This effect is mediated by a decrease in the expression of JNK and c-Jun.
Icariin inhibits the JNK/c-Jun signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer effects of Icariin in vitro.
Workflow for in vitro evaluation of Icariin.
Conclusion
Icariin demonstrates significant potential as an anti-cancer agent, exhibiting cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the inhibition of key pro-survival signaling pathways such as PI3K/Akt and NF-κB, and the modulation of stress-response pathways like JNK/c-Jun. This guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. Further research is warranted to fully elucidate the therapeutic potential of Icariin and to explore its efficacy in clinical settings.
References
- 1. Icariin reduces human colon carcinoma cell growth and metastasis by enhancing p53 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icariin inhibits oral squamous cell carcinoma cell proliferation and induces apoptosis via inhibiting the NF-κB and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Icariin‐induced inhibition of SIRT6/NF‐κB triggers redox mediated apoptosis and enhances anti‐tumor immunity in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icariin-induced inhibition of SIRT6/NF-κB triggers redox mediated apoptosis and enhances anti-tumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icariin inhibits oral squamous cell carcinoma cell proliferation and induces apoptosis via inhibiting the NF-κB and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Effects of Icariin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariin (B1674258), a prenylated flavonoid glycoside extracted from plants of the Epimedium genus, has garnered significant attention in biomedical research for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the potential therapeutic effects of icariin, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular mechanisms, experimental evidence, and quantitative data supporting icariin's therapeutic potential. While the user's initial query specified "Isariin C," the available scientific literature strongly suggests a likely typographical error, as the vast body of research on therapeutic effects points to "Icariin." this compound is identified as a distinct cyclodepsipeptide with limited publicly available data on therapeutic applications.[2][3]
Anti-Cancer Effects of Icariin
Icariin has demonstrated significant anti-cancer activity across a range of cancer cell types.[4] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways.[4][5]
Induction of Apoptosis
Icariin has been shown to induce apoptosis in various cancer cells through the mitochondrial pathway.[6] Treatment with icariin leads to an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases.[7] In human lung adenocarcinoma A549 and H1975 cells, icariin treatment resulted in a dose-dependent increase in apoptosis.[6] Similarly, in oral squamous cell carcinoma (OSCC) cells (Cal 27 and SCC9), icariin induced apoptosis, as evidenced by an increased cleaved-caspase-3/caspase-3 ratio.[8] Studies on triple-negative breast cancer (TNBC) cells also revealed that icariin triggers apoptosis through a mitochondria-mediated pathway, associated with an upregulated Bax/Bcl-2 ratio and increased production of reactive oxygen species (ROS).[9][10]
Inhibition of Cell Proliferation and Angiogenesis
Icariin effectively inhibits the proliferation of cancer cells. In lung adenocarcinoma cells, proliferation was reduced in a time- and dose-dependent manner.[6] A similar dose-dependent inhibition of cell viability was observed in OSCC cells.[11] Furthermore, icariin has been found to suppress angiogenesis, a critical process for tumor growth and metastasis.[12][13] In vivo experiments have demonstrated that icariin can significantly inhibit angiogenesis in rat models of pulmonary fibrosis.[14] The anti-angiogenic effect is also observed in xenograft models of hepatocellular carcinoma and renal cell carcinoma.[13]
Modulation of Signaling Pathways in Cancer
The anti-cancer effects of icariin are mediated through the modulation of several key signaling pathways, most notably the PI3K/Akt and NF-κB pathways.[5][8]
-
PI3K/Akt Pathway: Icariin has been shown to inhibit the activation of the PI3K/Akt pathway in lung cancer cells, leading to the activation of the mitochondrial apoptotic pathway.[6] In OSCC cells, icariin treatment resulted in decreased protein expression levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt).[8]
-
NF-κB Pathway: Icariin can suppress the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.[8] In OSCC cells, icariin treatment led to a dose-dependent decrease in the protein expression of phosphorylated p65 (p-p65), a key component of the NF-κB pathway.[11] In triple-negative breast cancer, icariin impairs the activation of the NF-κB/EMT pathway by upregulating SIRT6, thereby inhibiting cell migration and invasion.[9]
Quantitative Data on Anti-Cancer Effects of Icariin
| Cancer Type | Cell Line | Parameter | Concentration/Dose | Effect | Reference |
| Lung Adenocarcinoma | A549, H1975 | Proliferation | Time- and dose-dependent | Reduction | [6] |
| Oral Squamous Cell Carcinoma | Cal 27, SCC9 | Cell Viability | Dose-dependent | Inhibition | [11] |
| Oral Squamous Cell Carcinoma | Cal 27, SCC9 | Apoptosis | Dose-dependent | Increased cleaved-caspase-3/caspase-3 ratio | [8] |
| Triple-Negative Breast Cancer | MDA-MB-231, 4T1 | Cell Mobility | Concentration-dependent | Inhibition | [9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | HUVEC | Migration | 180 µg/ml | 78.0% decrease | [12] |
| Spinal Cord Injury (Mouse Model) | In vivo | IL-1β, TNF-α | 20 µmol/kg, 50 µmol/kg | Decrease in concentration | [15] |
| Lower Back Pain (Rat Model) | In vivo | SP, CGRP expression | 50 mg/kg/d, 100 mg/kg/d | Lower expression | [16] |
Experimental Protocols for Anti-Cancer Studies
-
Cell Viability Assay (MTT Assay): OSCC cells (Cal 27 and SCC9) were seeded in 96-well plates and treated with different concentrations of icariin. After a specified incubation period, MTT solution was added to each well. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured at a specific wavelength to determine cell viability.[11]
-
Apoptosis Assay (Flow Cytometry): Cancer cells were treated with icariin for a designated time. The cells were then harvested, washed, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI). The percentage of apoptotic cells was quantified using a flow cytometer.[17]
-
Western Blot Analysis: Protein extracts from icariin-treated and control cells were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was incubated with primary antibodies against target proteins (e.g., cleaved-caspase-3, p-p65, p-AKT) and then with a secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.[8]
-
In Vivo Tumor Xenograft Model: Human cancer cells (e.g., H1975 lung adenocarcinoma cells) were subcutaneously injected into nude mice. Once tumors were established, mice were treated with icariin. Tumor growth was monitored, and at the end of the experiment, tumors were excised and analyzed.[6]
-
Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs were incubated, and a window was made in the shell to expose the CAM. Filter paper discs soaked with different concentrations of icariin were placed on the CAM. After incubation, the anti-angiogenic effect was evaluated by observing the inhibition of blood vessel formation.[12]
Signaling Pathway Diagram: Icariin's Anti-Cancer Mechanism
Caption: Icariin's multifaceted anti-cancer mechanism.
Anti-Inflammatory Effects of Icariin
Icariin exhibits potent anti-inflammatory properties by modulating the production of inflammatory mediators and regulating inflammatory signaling pathways.[18][19]
Modulation of Inflammatory Cytokines
In vivo studies have demonstrated that icariin can reduce the levels of pro-inflammatory cytokines. In a mouse model of spinal cord injury, treatment with icariin decreased the concentrations of IL-1β and TNF-α.[15] In a rat model of isoproterenol-induced heart failure, icariin treatment significantly reduced TNF-α levels and increased the level of the anti-inflammatory cytokine IL-10.[20] Furthermore, icariin has been shown to suppress the expression of pain-related peptides such as substance P (SP) and calcitonin gene-related peptide (CGRP) in a rat model of lower back pain.[16]
Regulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of icariin are mediated, in part, through the inhibition of the NF-κB pathway.[21] In a mouse model of cigarette smoke-induced inflammation, icariin inhibited the phosphorylation of NF-κB p65 and blocked the degradation of IκB-α, an inhibitor of NF-κB.[21] In a model of perimenopausal depression in rats, icariin's effects were associated with the regulation of the PI3K/Akt pathway.[22]
Quantitative Data on Anti-Inflammatory Effects of Icariin
| Model | Parameter | Treatment | Effect | Reference |
| Isoproterenol-induced heart failure (rats) | TNF-α | Icariin (5 mg/kg & 10 mg/kg) | Significant reduction (P<0.001) | [20] |
| Isoproterenol-induced heart failure (rats) | IL-10 | Icariin (5 mg/kg & 10 mg/kg) | Elevation | [20] |
| Cigarette smoke-induced inflammation (mice) | p-p65 | Icariin (25, 50, 100 mg/kg) | Apparent inhibition (P<0.05) | [21] |
| Cigarette smoke-induced inflammation (mice) | IκB-α degradation | Icariin (25, 50, 100 mg/kg) | Blocked | [21] |
| Spinal cord injury (mice) | IL-1β, TNF-α | Icariin (50 µmol/kg) | Significant decrease | [15] |
| Lower back pain (rats) | SP, CGRP | Icariin (50, 100 mg/kg/d) | Lower expression | [16] |
Experimental Protocols for Anti-Inflammatory Studies
-
Animal Models of Inflammation: Specific models such as cigarette smoke-induced lung inflammation in mice, isoproterenol-induced cardiotoxicity in rats, or spinal cord injury in mice are used. Animals are treated with icariin, and relevant tissues and serum are collected for analysis.[15][20][21]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-10) in serum or tissue homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.[16]
-
Western Blot Analysis: Protein expression of key signaling molecules (e.g., p-p65, IκB-α) in tissue lysates is determined by Western blotting as described in the anti-cancer section.[21]
-
Immunohistochemistry: Tissue sections are stained with specific antibodies to visualize the expression and localization of inflammatory markers.[20]
Signaling Pathway Diagram: Icariin's Anti-Inflammatory Mechanism
Caption: Icariin's modulation of the NF-κB inflammatory pathway.
Neuroprotective Effects of Icariin
Icariin has demonstrated significant neuroprotective effects in various models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[23][24][25][26] Its neuroprotective mechanisms involve reducing amyloid-beta (Aβ) deposition, anti-inflammatory and anti-oxidant activities, and regulation of neuronal apoptosis.[24]
Attenuation of Amyloid-Beta Pathology
In rodent models of Alzheimer's disease, icariin has been shown to reduce the deposition of Aβ plaques in the hippocampus and cortex.[24] It can decrease the expression of amyloid precursor protein (APP) and β-site APP cleaving enzyme 1 (BACE1), which are involved in the production of Aβ.[25]
Anti-inflammatory and Anti-oxidant Effects in the CNS
Neuroinflammation is a key feature of many neurodegenerative diseases. Icariin can mitigate the pro-inflammatory responses of microglia.[27] It has been shown to reduce neuroinflammation in the cerebral cortex of APP/PS1 transgenic mice by inhibiting the release of IL-6, IL-1β, and TNF-α.[28] Additionally, icariin exhibits anti-oxidant properties by reducing oxidative stress in the brain.[25]
Regulation of Neuronal Apoptosis
Icariin can protect neurons from apoptosis. In a rat model of excitotoxicity, icariin reduced neuronal apoptosis by increasing the expression of pro-caspase-3 and decreasing active-caspase-3.[26] In vitro studies have shown that icariin protects hypothalamic neurons from apoptosis through the activation of the PI3K/Akt signaling pathway.[26] It also protects neural cells from ischemia-reperfusion injury by reducing apoptosis in a concentration-dependent manner.[27]
Quantitative Data on Neuroprotective Effects of Icariin
| Model | Parameter | Treatment | Effect | Reference |
| Alzheimer's Disease (rodent models) | Aβ deposition | Icariin | Significant reduction (95% CI: -3.29 to -2.22) | [24] |
| APP/PS1 Transgenic Mice | Neuroinflammation (IL-6, IL-1β, TNF-α) | Icariin (120 mg/kg for 3 months) | Reduction in release | [28] |
| Ischemia-Reperfusion (in vitro) | Neural cell apoptosis | Icariin (5, 10, 15 µM) | Significant reduction to 14.1%, 8.4%, and 6.6% respectively (P<0.05) | [27] |
| Ischemia-Reperfusion (in vitro) | Neural cell viability | Icariin (5, 10, 15 µM) | Increased to 63.1%, 79.5%, and 87.1% respectively (P<0.05) | [27] |
Experimental Protocols for Neuroprotective Studies
-
Animal Models of Neurodegeneration: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or rodent models of Parkinson's disease or cerebral ischemia are commonly used. Animals receive icariin treatment, and brain tissues are analyzed.[25][28]
-
Immunohistochemistry for Aβ plaques: Brain sections are stained with antibodies specific for Aβ to visualize and quantify plaque deposition.[24]
-
In Vitro Ischemia-Reperfusion Model: Neural cells are subjected to oxygen-glucose deprivation followed by reoxygenation (OGD-R) to mimic ischemia-reperfusion injury. The protective effects of icariin are assessed by measuring cell viability and apoptosis.[27]
-
Behavioral Tests: Cognitive function in animal models is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.[24]
Experimental Workflow Diagram: Investigating Neuroprotective Effects of Icariin
Caption: A typical experimental workflow for studying Icariin's neuroprotective effects.
The extensive body of research on icariin strongly supports its potential as a therapeutic agent for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Its ability to modulate multiple key signaling pathways, such as PI3K/Akt and NF-κB, underscores its pleiotropic pharmacological effects. The quantitative data and detailed experimental protocols summarized in this guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic applications of icariin. Future research should focus on optimizing its bioavailability and conducting well-designed clinical trials to translate the promising preclinical findings into effective therapies for human diseases.
References
- 1. Pharmacological effects and pharmacokinetic properties of icariin, the major bioactive component in Herba Epimedii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. Frontiers | Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: Icariin and Its Derivatives [frontiersin.org]
- 5. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icariin induces apoptosis of human lung adenocarcinoma cells by activating the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icariin: A Promising Natural Product in Biomedicine and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icariin inhibits oral squamous cell carcinoma cell proliferation and induces apoptosis via inhibiting the NF-κB and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Icariin‐induced inhibition of SIRT6/NF‐κB triggers redox mediated apoptosis and enhances anti‐tumor immunity in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. In Vivo and In Vitro Inhibitory Effects of Icariin on Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Icariin, an Up-and-Coming Bioactive Compound Against Neurological Diseases: Network Pharmacology-Based Study and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Inhibitory Effect of Icariin Nanoparticles on Angiogenesis in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of Icariin on Enhancing Motor Recovery Through Attenuating Pro-inflammatory Factors and Oxidative Stress via Mitochondrial Apoptotic Pathway in the Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Icariin Ameliorates Lower Back Pain in Rats via Suppressing the Secretion of Cytokine-Induced Neutrophil Chemoatractant-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioactive molecule Icariin inhibited proliferation while enhanced apoptosis and autophagy of rat airway smooth muscle cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effects of icariin in the acute and chronic phases of the mouse pilocarpine model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Icariin ameliorates oxidative stress-induced inflammation, apoptosis, and heart failure in isoproterenol-challenged Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Icariin Ameliorates Cigarette Smoke Induced Inflammatory Responses via Suppression of NF-κB and Modulation of GR In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K-AKT Signaling Activation and Icariin: The Potential Effects on the Perimenopausal Depression-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exploring the Neuroprotective Potential of Icariin through Modulation of Neural Pathways in the Treatment of Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective activities of icariin in rodent models of Alzheimer’s disease: a systematic review and meta-analysis - Kan - Longhua Chinese Medicine [lcm.amegroups.org]
- 25. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure | Aging [aging-us.com]
- 26. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. Frontiers | Icariin and Its Metabolites as Potential Protective Phytochemicals Against Alzheimer’s Disease [frontiersin.org]
An In-depth Technical Guide to the Isariin C Family of Cyclodepsipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Isariin (B1672194) C family of cyclodepsipeptides represents a class of bioactive natural products with significant potential in various fields, particularly in agriculture and pharmacology. These cyclic esters of amino and hydroxy acids are primarily produced by entomopathogenic fungi of the genus Isaria (now often classified under Cordyceps or related genera). Isariin C, a prominent member of this family, has demonstrated notable insecticidal properties. This technical guide provides a comprehensive overview of the this compound family, focusing on their chemical structures, biological activities, and the experimental methodologies used for their characterization.
Chemical Structure and Analogs
This compound belongs to a family of cyclodepsipeptides isolated from the fungus Isaria felina. These compounds are characterized by a cyclic structure composed of amino acid and β-hydroxy acid residues linked by amide and ester bonds.[1] The core structure of Isariins B, C, and D has been elucidated, revealing a pentapeptide cyclized through a β-hydroxyacid.[1]
The general structure of the Isariin family consists of a cyclic peptide backbone with variations in the amino acid sequence and the length and branching of the fatty acid side chain. This structural diversity among the analogs contributes to their varied biological activities.
Biological Activities
The primary biological activity reported for this compound is its insecticidal effect.[2] Studies have shown that this compound, and to a greater extent its analog Isariin D, exhibit toxicity against the larvae of the greater wax moth, Galleria mellonella.[2] In contrast, Isariin B and the parent compound isariin were found to be inactive against this insect model.[2]
While specific quantitative data for a broad range of activities of this compound is limited in publicly available literature, the broader class of cyclodepsipeptides from fungi is known to exhibit a wide array of biological effects, including:
-
Antifungal activity: Many fungal cyclodepsipeptides show inhibitory activity against phytopathogenic fungi.[3] For instance, a related peptide, Isarfelin, also isolated from Isaria felina, demonstrated an IC50 value of 3.1 µg/mL against Rhizoctonia solani.[4]
-
Cytotoxic activity: Various cyclodepsipeptides have been shown to possess cytotoxic effects against different cancer cell lines.[3]
-
Other activities: The diverse structures of cyclodepsipeptides have led to their investigation for antiviral, anthelmintic, antimalarial, and enzyme-inhibitory activities.[3]
Quantitative Bioactivity Data
A summary of the currently available quantitative bioactivity data for the Isariin family and related cyclodepsipeptides is presented below. It is important to note that specific IC50, LD50, or MIC values for this compound across a range of targets are not extensively documented in the accessible literature.
| Compound/Family | Activity Type | Target Organism/Cell Line | Quantitative Data | Reference |
| This compound | Insecticidal | Galleria mellonella larvae | Exhibited activity (specific LD50 not provided) | [2] |
| Isariin D | Insecticidal | Galleria mellonella larvae | More potent than this compound (specific LD50 not provided) | [2] |
| Isariin B | Insecticidal | Galleria mellonella larvae | Inactive | [2] |
| Isarfelin | Antifungal | Rhizoctonia solani | IC50: 3.1 µg/mL | [4] |
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its insecticidal effects have not been fully elucidated in the available scientific literature. For many cyclodepsipeptides, the mode of action involves the disruption of cellular membranes or interference with key cellular processes. In insects, potential targets could include the nervous system, midgut epithelium, or cellular respiration.
Further research is required to identify the specific molecular targets of this compound and to understand the downstream signaling cascades that lead to insect mortality. Investigating the impact of this compound on pathways related to apoptosis, stress response, and neuromuscular function in insect cells would be a valuable area of future research.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound family of cyclodepsipeptides.
Isolation and Purification of this compound from Isaria felina
A general protocol for the isolation and purification of this compound from fungal culture is outlined below, based on methods described for related compounds.[2]
1. Fungal Culture:
-
Cultivate the Isaria felina strain on a suitable solid or liquid medium to promote the production of secondary metabolites.
-
Incubate the culture under optimal conditions of temperature, humidity, and light for a sufficient period to allow for the accumulation of Isariins.
2. Extraction:
-
Harvest the fungal mycelium and/or the culture broth.
-
Extract the harvested material with an appropriate organic solvent, such as methanol (B129727) or ethyl acetate (B1210297), to solubilize the cyclodepsipeptides.
-
Concentrate the crude extract under reduced pressure.
3. Fractionation and Purification:
-
Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel.
-
Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components of the extract.
-
Collect the fractions and monitor them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing the compounds of interest.
-
Perform further purification steps, such as preparative HPLC, to isolate pure this compound and its analogs.
4. Structure Elucidation:
-
Confirm the structure of the purified compounds using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC).[1]
Insecticidal Bioassay against Galleria mellonella Larvae
The following protocol is a standard method for assessing the insecticidal activity of compounds against Galleria mellonella.
1. Rearing of Galleria mellonella:
-
Maintain a healthy culture of G. mellonella larvae on an artificial diet at a controlled temperature and humidity.
2. Preparation of Test Solutions:
-
Dissolve the purified this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare a stock solution.
-
Prepare a series of dilutions of the stock solution to test a range of concentrations.
-
Include a solvent-only control group.
3. Application:
-
Select healthy, uniformly sized larvae for the assay.
-
Apply a precise volume of each test solution topically to the dorsal surface of each larva using a micro-applicator.
4. Observation and Data Collection:
-
Place the treated larvae in clean petri dishes with a food source.
-
Incubate the larvae at a controlled temperature.
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) post-application. Larvae that do not respond to gentle prodding are considered dead.
5. Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Determine the LD50 (lethal dose for 50% of the population) value using probit analysis or other appropriate statistical methods.
Antifungal Activity Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus using a broth microdilution method.
1. Preparation of Fungal Inoculum:
-
Grow the target fungal strain on a suitable agar (B569324) medium.
-
Prepare a spore suspension or a mycelial fragment suspension in sterile saline or broth.
-
Adjust the concentration of the inoculum to a standardized value using a hemocytometer or by measuring the optical density.
2. Preparation of Test Compound Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing a suitable broth medium.
3. Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a positive control (a known antifungal agent), a negative control (no compound), and a sterility control (no inoculum).
-
Incubate the plate at an appropriate temperature for the target fungus for a specified period (e.g., 48-72 hours).
4. Determination of MIC:
-
Visually inspect the wells for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Signaling Pathways and Experimental Workflows (Visualizations)
As the specific signaling pathways for this compound are not yet elucidated, a generic workflow for investigating the mechanism of action of a bioactive compound is presented below.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isarfelin, a peptide with antifungal and insecticidal activities from Isaria felina - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Isariin C in Isaria
For Immediate Release
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Isariin C, a cyclodepsipeptide with insecticidal properties produced by fungi of the genus Isaria.[1][2] While the complete enzymatic pathway has not been experimentally elucidated, this document synthesizes the current understanding of non-ribosomal peptide synthesis to present a hypothetical, yet scientifically grounded, model for its formation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the discovery of novel insecticides.
The Chemical Architecture of this compound
This compound is a cyclic depsipeptide, a class of compounds characterized by a peptide backbone that includes at least one ester linkage. The structural elucidation of this compound, isolated from Isaria felina, reveals a hexameric ring composed of five amino acid residues and one β-hydroxy fatty acid.
The precise molecular composition of this compound is as follows:
-
Amino Acids : L-Alanine, Glycine, L-Leucine, L-Valine
-
β-Hydroxy Fatty Acid : 3-hydroxy-4-methyldecanoic acid
The sequence of these monomers is crucial for understanding its biosynthesis and is established as: cyclo(-L-Val-Gly-L-Leu-L-Ala-β-hydroxy-4-methyldecanoic acid-) . The cyclization is achieved through an ester bond between the carboxyl group of L-Alanine and the hydroxyl group of the β-hydroxy fatty acid.
The Non-Ribosomal Peptide Synthetase (NRPS) Machinery: A Hypothetical Pathway
The biosynthesis of this compound is proposed to be catalyzed by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[3][4] This enzymatic assembly line is modular in nature, with each module responsible for the incorporation of a specific monomer into the growing peptide chain. Based on the structure of this compound, a hypothetical NRPS architecture can be proposed.
The this compound NRPS is predicted to be a multi-modular enzyme, likely encoded by a single biosynthetic gene cluster (BGC). The synthesis is proposed to proceed through the following steps:
-
Initiation : The biosynthesis is initiated by the loading of the first amino acid, L-Valine, onto the first module of the NRPS.
-
Elongation : The growing peptide chain is sequentially passed to the subsequent modules, where Glycine, L-Leucine, and L-Alanine are incorporated. Each elongation step is catalyzed by a condensation (C) domain.
-
Incorporation of the Hydroxy Fatty Acid : The final monomer, 3-hydroxy-4-methyldecanoic acid, is incorporated. This step is likely facilitated by a specialized module capable of recognizing and activating a β-hydroxy fatty acid.
-
Cyclization and Release : The linear precursor is then cyclized and released from the NRPS. This is typically catalyzed by a thioesterase (TE) domain, which forms the ester linkage between the C-terminal amino acid (L-Alanine) and the hydroxyl group of the fatty acid.
A diagram of the proposed NRPS architecture for this compound biosynthesis is presented below.
Quantitative Data on Isariin Production
While specific quantitative data for this compound biosynthesis is scarce in the literature, studies on the production of related isariins provide some insights into the yields that can be expected from Isaria species. The table below summarizes available data on the production of isariins.
| Compound | Producing Organism | Fermentation Time (days) | Yield (mg/L) | Reference |
| Isariin B | Isaria felina | 14 | 15 | [2] |
| This compound | Isaria felina | 14 | 10 | [2] |
| Isariin D | Isaria felina | 14 | 25 | [2] |
Experimental Protocols for Elucidating the Biosynthetic Pathway
The validation of the hypothetical pathway for this compound biosynthesis requires a combination of genetic and biochemical approaches. The following are key experimental protocols that can be employed by researchers in this field.
Genome Mining for the this compound Biosynthetic Gene Cluster (BGC)
The first step in characterizing the biosynthetic pathway is the identification of the corresponding BGC. This can be achieved through genome sequencing of an this compound-producing Isaria strain followed by bioinformatic analysis.
Workflow for Genome Mining:
Gene Knockout to Confirm BGC Function
To definitively link a candidate BGC to this compound production, targeted gene knockout experiments are essential. The disruption of a key gene within the BGC, such as the NRPS-encoding gene, should abolish the production of this compound.
Methodology for Gene Knockout:
-
Construct Design : A gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene is designed.
-
Transformation : The replacement cassette is introduced into the Isaria host strain using a suitable transformation method, such as Agrobacterium tumefaciens-mediated transformation (ATMT) or protoplast transformation.
-
Selection and Screening : Transformants are selected on a medium containing the appropriate antibiotic. PCR and Southern blot analysis are used to confirm the correct integration of the replacement cassette and the disruption of the target gene.
-
Metabolite Analysis : The wild-type and mutant strains are cultivated under conditions conducive to this compound production. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to compare the metabolite profiles. A lack of the this compound peak in the mutant strain confirms the role of the BGC in its biosynthesis.
Heterologous Expression of the BGC
For further characterization of the biosynthetic enzymes, the entire BGC can be expressed in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. This allows for the production of this compound in a genetically tractable organism and can facilitate the purification of the biosynthetic enzymes for in vitro studies.
Future Directions
The elucidation of the complete biosynthetic pathway of this compound will provide a deeper understanding of the enzymatic machinery responsible for the synthesis of this potent insecticidal compound. This knowledge can be leveraged for the bioengineering of the pathway to produce novel this compound analogs with improved insecticidal activity or altered target specificity. Furthermore, the identification and characterization of the this compound BGC will enable the development of molecular tools for the detection and quantification of this compound-producing fungi in environmental samples. This technical guide provides a roadmap for researchers to embark on these exciting avenues of investigation.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Isariin C: A Technical Guide for Researchers
CAS Number: 80111-96-2
Abstract
Isariin C is a naturally occurring cyclodepsipeptide with demonstrated insecticidal properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, biological activity, and the current understanding of its mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development and pesticide research.
Chemical and Physical Properties
This compound is a cyclic peptide-like molecule containing an ester linkage in addition to amide bonds. Its specific physicochemical properties are crucial for understanding its biological activity and for the development of potential applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 80111-96-2 | [1][2][3] |
| Molecular Formula | C₂₈H₄₉N₅O₇ | [2][3] |
| Molecular Weight | 567.72 g/mol | [2] |
| IUPAC Name | Not definitively available in the searched literature. It is described as a cyclodepsipeptide constituted by a pentapeptide cyclized through a β-hydroxy acid. | [4] |
| Synonyms | This compound | [1][2][3] |
| Melting Point | Not available in the searched literature. | |
| Solubility | Not available in the searched literature. |
Biological Activity: Insecticidal Effects
This compound has been identified as an insecticidal agent, with studies demonstrating its activity against the larvae of the greater wax moth, Galleria mellonella.[5] This insect is a common model organism in toxicological and immunological research. The insecticidal activity of this compound suggests its potential as a lead compound for the development of novel bio-insecticides.
Mechanism of Action
The precise mechanism of action for this compound's insecticidal activity has not been fully elucidated in the available literature. However, based on the general understanding of cyclodepsipeptides, a likely mechanism involves the disruption of cellular membranes.
Proposed Mechanism: Membrane Disruption
Cyclodepsipeptides are known to interact with and disrupt the integrity of biological membranes. This interaction is thought to be a key factor in their various biological activities, including their insecticidal effects. The amphipathic nature of these molecules allows them to insert into the lipid bilayer of cell membranes, leading to pore formation, increased permeability, and ultimately, cell death.
Diagram 1: Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound's insecticidal activity.
Signaling Pathways
There is currently no specific information available in the searched literature regarding the signaling pathways in insects that are directly affected by this compound. Research in this area is needed to provide a more detailed understanding of its mode of action at the molecular level.
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and bioassays of this compound are not extensively available in the public domain. The following represents a generalized workflow based on common practices for studying natural products with insecticidal activity.
Diagram 2: General Experimental Workflow for this compound Research
Caption: A generalized workflow for the study of this compound.
Isolation and Purification
This compound is typically isolated from fungal cultures, such as those of the genus Isaria. The process generally involves:
-
Fermentation: Culturing the fungus in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: Using organic solvents to extract the crude mixture of compounds from the fungal biomass and/or culture broth.
-
Purification: Employing chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate this compound from the crude extract.
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): To elucidate the connectivity of atoms and the stereochemistry of the molecule.
Insecticidal Bioassay
The insecticidal activity of this compound can be evaluated using a bioassay with a target insect species like Galleria mellonella larvae. A general protocol would involve:
-
Preparation of this compound solutions: Dissolving the purified compound in a suitable solvent at various concentrations.
-
Application: Administering the solutions to the insect larvae, for example, through topical application or by incorporation into their diet.
-
Observation: Monitoring the mortality rate of the larvae over a specific period.
-
Data Analysis: Calculating the median lethal concentration (LC₅₀) to quantify the insecticidal potency.
Future Research Directions
Further research is required to fully characterize this compound and its potential applications. Key areas for future investigation include:
-
Definitive Structural Elucidation: Determination of the full stereochemistry and a definitive IUPAC name.
-
Physicochemical Characterization: Measurement of physical properties such as melting point and solubility in various solvents.
-
Mechanism of Action Studies: Detailed investigation into its interaction with insect cell membranes and identification of specific molecular targets.
-
Signaling Pathway Analysis: Elucidation of the intracellular signaling cascades in insects that are affected by this compound.
-
Spectrum of Activity: Testing its insecticidal efficacy against a broader range of pest insects.
-
Toxicology Studies: Assessing its safety profile for non-target organisms and the environment.
Conclusion
This compound is a promising insecticidal cyclodepsipeptide that warrants further investigation. Its unique structure and biological activity make it a valuable candidate for the development of new and effective biopesticides. This guide provides a foundational understanding of this compound for the scientific community and aims to stimulate further research into this intriguing natural product.
References
Spectroscopic and Structural Elucidation of Isariin-Class Cyclodepsipeptides: A Technical Guide
Disclaimer: Extensive literature searches did not yield specific spectroscopic data for a compound designated as "Isariin C." This technical guide therefore presents a representative overview of the spectroscopic data (NMR and MS), experimental protocols, and analysis workflows for the Isariin (B1672194) class of cyclodepsipeptides, drawing upon published data for structurally similar and well-characterized members of this family, such as Isariin B. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with related fungal metabolites.
Introduction to Isariins
Isariins are a family of cyclodepsipeptides isolated from entomopathogenic fungi, notably from species of Isaria (now often classified under Cordyceps or related genera). These compounds are characterized by a cyclic structure composed of amino acid and hydroxy acid residues linked by both peptide and ester bonds. The structural variations within the isariin family, arising from differences in the amino acid sequence or the nature of the hydroxy acid component, lead to a diversity of biological activities, including insecticidal properties. The complete structural elucidation of these complex natural products relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).
Spectroscopic Data for a Representative Isariin (Isariin B)
The following tables summarize the ¹H and ¹³C NMR data for Isariin B, a representative member of the Isariin class. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for Isariin B
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Valine-1 | |||
| NH | 7.85 | d | 8.5 |
| α-H | 4.10 | m | |
| β-H | 2.15 | m | |
| γ-CH₃ | 0.95 | d | 6.8 |
| γ'-CH₃ | 0.90 | d | 6.8 |
| Alanine | |||
| NH | 8.10 | d | 7.5 |
| α-H | 4.40 | m | |
| β-CH₃ | 1.35 | d | 7.2 |
| Leucine | |||
| NH | 7.90 | d | 8.0 |
| α-H | 4.25 | m | |
| β-CH₂ | 1.60, 1.75 | m | |
| γ-H | 1.90 | m | |
| δ-CH₃ | 0.92 | d | 6.5 |
| δ'-CH₃ | 0.88 | d | 6.5 |
| Valine-2 | |||
| NH | 7.80 | d | 8.8 |
| α-H | 4.05 | m | |
| β-H | 2.10 | m | |
| γ-CH₃ | 0.98 | d | 6.7 |
| γ'-CH₃ | 0.93 | d | 6.7 |
| Glycine | |||
| NH | 8.20 | t | 5.5 |
| α-CH₂ | 3.95, 4.15 | m | |
| β-hydroxy acid | |||
| α-CH₂ | 2.50, 2.65 | m | |
| β-H | 5.10 | m | |
| ... | ... | ... | ... |
Note: The data presented is a representative compilation from literature on Isariin-class compounds and may not correspond to a single definitive spectrum. Actual values can vary based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for Isariin B
| Position | δC (ppm) |
| Valine-1 | |
| C=O | 172.1 |
| Cα | 58.5 |
| Cβ | 30.8 |
| Cγ | 19.5 |
| Cγ' | 19.0 |
| Alanine | |
| C=O | 173.5 |
| Cα | 50.2 |
| Cβ | 18.1 |
| Leucine | |
| C=O | 172.8 |
| Cα | 52.5 |
| Cβ | 41.0 |
| Cγ | 25.0 |
| Cδ | 22.8 |
| Cδ' | 22.2 |
| Valine-2 | |
| C=O | 172.3 |
| Cα | 58.9 |
| Cβ | 30.5 |
| Cγ | 19.8 |
| Cγ' | 19.2 |
| Glycine | |
| C=O | 170.5 |
| Cα | 43.2 |
| β-hydroxy acid | |
| C=O | 171.0 |
| Cα | 42.5 |
| Cβ | 70.1 |
| ... | ... |
Note: The data presented is a representative compilation from literature on Isariin-class compounds and may not correspond to a single definitive spectrum. Actual values can vary based on experimental conditions.
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for an Isariin Analog
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 596.3918 | 596.3925 |
| [M+Na]⁺ | 618.3737 | 618.3741 |
Note: The molecular formula and consequently the m/z values will vary between different Isariin analogs.
Experimental Protocols
The isolation and structural characterization of Isariin-class cyclodepsipeptides involve a multi-step process.
Fungal Cultivation and Extraction
-
Cultivation: The producing fungal strain (e.g., Isaria felina) is typically grown in a suitable liquid or solid-state fermentation medium to encourage the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol (B129727), to isolate the crude mixture of metabolites.
-
Fractionation: The crude extract is then subjected to preliminary fractionation using techniques like liquid-liquid partitioning or column chromatography on silica (B1680970) gel to separate compounds based on polarity.
NMR Spectroscopy
-
Sample Preparation: A purified sample of the Isariin compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Data Acquisition:
-
¹H NMR: Spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Standard parameters include a 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon. A larger spectral width (~220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated sample may be required.
-
-
2D NMR Data Acquisition: To establish the complete structure, a suite of 2D NMR experiments is performed:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system, crucial for tracing out the amino acid and hydroxy acid spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting the individual amino acid and hydroxy acid fragments and for establishing the sequence of the cyclodepsipeptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid or ammonium (B1175870) acetate to promote ionization.
-
HR-ESI-MS Data Acquisition:
-
The sample is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) via electrospray ionization (ESI).
-
Full scan mass spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the parent ion.
-
-
Tandem MS (MS/MS) Analysis:
-
The parent ion of interest is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID).
-
The resulting fragment ions are mass analyzed, providing valuable information about the sequence of amino and hydroxy acids in the cyclodepsipeptide.
-
Workflow and Data Analysis
The following diagram illustrates the general workflow for the isolation and structural elucidation of Isariin-class natural products.
Conclusion
The structural characterization of Isariin-class cyclodepsipeptides is a comprehensive process that requires the synergistic application of modern spectroscopic techniques. While specific data for "this compound" remains elusive in the current literature, the methodologies and representative data presented in this guide for Isariin B provide a robust framework for researchers engaged in the study of these and other complex fungal natural products. The detailed analysis of NMR and MS data is paramount for unequivocally determining the planar structure, amino acid sequence, and stereochemistry of these fascinating molecules, paving the way for further investigation into their biological activities and potential applications.
An In-depth Technical Guide to the Known Isoforms and Derivatives of Isariin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin is a fascinating cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in their ring structure, produced by entomopathogenic fungi of the genus Isaria. These natural products have garnered interest for their diverse biological activities, including insecticidal, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the known isoforms and derivatives of Isariin, detailing their structural characteristics, biological activities, and the methodologies employed for their study. The complex nature of these compounds and the challenges in their isolation and characterization underscore the importance of a detailed understanding for their potential development as therapeutic or agrochemical agents.
Known Isoforms and Derivatives of Isariin
Several isoforms of Isariin have been isolated and characterized, primarily from the fungal species Isaria felina and Isaria cretacea. These isoforms typically consist of a pentapeptide core cyclized through a β-hydroxy fatty acid. Variations in the amino acid sequence and the structure of the fatty acid chain give rise to the different isoforms.
The known isoforms include:
-
Isariin B
-
Isariin C
-
Isariin D
-
iso-Isariin B
-
iso-Isariin D
-
Isaridin H
The general structure of these cyclodepsipeptides contributes to their biological activity, with the cyclic nature providing conformational rigidity and the lipophilic fatty acid chain facilitating membrane interactions.
Quantitative Biological Activity
The biological activities of Isariin isoforms have been investigated against various targets, including insects, fungi, and cancer cell lines. However, quantitative data remains sparse in the literature. The available data is summarized below.
| Compound | Target Organism/Cell Line | Activity Type | Value | Reference |
| iso-Isariin B | Sitophilus spp. (weevil) | Insecticidal | LD₅₀: 10 µg/mL | [1] |
| Isariin D | Galleria mellonella (greater wax moth) larvae | Insecticidal | Active | [2] |
| This compound | Galleria mellonella (greater wax moth) larvae | Insecticidal | Moderately Active | [2] |
| Isariin B | Galleria mellonella (greater wax moth) larvae | Insecticidal | Inactive | [2] |
| Isaridin H | Botrytis cinerea, Alternaria solani | Antifungal | Significant Activity | [3] |
| Unidentified Spirocyclic Compound from Isaria cateniannulata | HeLa (human cervical cancer) cells | Cytotoxic | IC₅₀: 80.5 µg/mL | [3] |
Experimental Protocols
The isolation and characterization of Isariin and its derivatives involve a series of chromatographic and spectroscopic techniques.
Fungal Cultivation and Extraction
A general workflow for obtaining Isariin compounds is as follows:
Detailed Methodologies:
-
Fungal Strain: Strains of Isaria felina or other Isaria species are typically used.
-
Cultivation: The fungus is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: The fungal mycelium and/or culture broth is extracted with an organic solvent like ethyl acetate (B1210297) to isolate the crude mixture of compounds.
-
Purification: The crude extract is subjected to multiple rounds of chromatography. This often involves initial separation by column chromatography on silica (B1680970) gel, followed by purification of individual isoforms using high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) is employed to elucidate the detailed atomic connectivity and stereochemistry.[4][5]
Biological Assays
-
Insecticidal Activity: The insecticidal effects of Isariin derivatives are often evaluated against pest insects such as Galleria mellonella larvae or Sitophilus weevils.[1][2] The lethal dose 50 (LD₅₀), which is the concentration of the compound required to kill 50% of the test population, is a common metric.
-
Antifungal Activity: The antifungal properties are assessed against various fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of the fungus, is determined.
-
Cytotoxic Activity: The cytotoxic effects on cancer cell lines are typically measured using assays like the MTT assay, which determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Signaling Pathways and Mechanism of Action
To date, there is a significant lack of information in the scientific literature regarding the specific signaling pathways modulated by Isariin and its derivatives. The primary mechanism of action for the insecticidal activity of cyclodepsipeptides is believed to be the disruption of cell membranes in the insect midgut.[4] However, the precise molecular targets and downstream signaling cascades remain to be elucidated.
The diagram below illustrates a hypothetical mechanism of action for the insecticidal activity of Isariin, based on the general understanding of cyclodepsipeptide action.
Further research, potentially employing techniques such as chemical proteomics to identify protein binding partners, is necessary to unravel the detailed molecular mechanisms of Isariin's biological activities.
Conclusion
The known isoforms and derivatives of Isariin represent a promising class of natural products with potential applications in agriculture and medicine. While initial studies have demonstrated their insecticidal, antifungal, and cytotoxic properties, a significant gap in knowledge remains regarding their quantitative biological activities and their mechanisms of action at the molecular level. Future research should focus on the systematic evaluation of the biological activities of purified Isariin isoforms, detailed elucidation of their structure-activity relationships, and the identification of their cellular targets and modulated signaling pathways. Such studies will be crucial for unlocking the full therapeutic and biotechnological potential of these fascinating fungal metabolites.
References
- 1. Insecticidal cyclodepsipeptides from Beauveria felina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Host-Defense Activities of Cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action Theories of Isariin C
Disclaimer: There is a significant and critical distinction between Isariin C , a cyclodepsipeptide compound, and Icariin , a well-researched flavonoid glycoside. The majority of publicly available scientific literature on "Icariin" does not apply to "this compound". This document will focus on the available information for this compound.
Executive Summary
This compound is a cyclodepsipeptide, a class of cyclic peptides containing both amino and hydroxy acids, isolated from the fungus Isaria felina.[1][2] The current body of scientific literature on this compound is sparse, with research primarily focused on its isolation, chemical structure, and insecticidal properties.[1][2] Consequently, there is a significant lack of in-depth information regarding its mechanism of action in mammalian cells, particularly concerning specific signaling pathways and its potential for drug development in human diseases. This guide summarizes the limited available information on this compound and the broader class of fungal cyclodepsipeptides.
Chemical Nature of this compound
This compound is a secondary metabolite produced by entomopathogenic fungi.[3] As a cyclodepsipeptide, its structure consists of a ring of amino and hydroxy acids linked by both amide and ester bonds.[4] This cyclic structure is a common feature of many bioactive fungal metabolites.[5]
Caption: A generalized diagram of a cyclodepsipeptide structure, highlighting the characteristic cyclic backbone of amino and hydroxy acids linked by amide and ester bonds.
Mechanism of Action Theories
Established Biological Activity of this compound
The most concretely reported biological activity of this compound is its insecticidal effect .[1][2] The precise molecular mechanism behind this activity is not well-elucidated but is a common trait among secondary metabolites produced by entomopathogenic fungi, which have evolved to be pathogenic to insects.[4]
Inferred Mechanisms from the Cyclodepsipeptide Class
While specific data for this compound is lacking, the broader class of fungal cyclodepsipeptides is known to exhibit a wide range of biological activities.[5] These activities provide a theoretical framework for the potential mechanisms of this compound. These general activities include:
-
Cytotoxic and Antitumoral Activity: Many fungal cyclodepsipeptides show cytotoxicity against various cancer cell lines.[3][5] The mechanisms often involve the induction of apoptosis, disruption of the cell cycle, or inhibition of key cellular processes.
-
Antimicrobial and Antiviral Activity: This class of compounds has been shown to inhibit the growth of bacteria, fungi, and viruses.[4][5]
-
Enzyme Inhibition: Some cyclodepsipeptides are known to be potent and specific inhibitors of various enzymes.[5]
-
Ionophoric Activity: The cyclic structure of these molecules can sometimes allow them to transport ions across cellular membranes, disrupting ion homeostasis and leading to cell death.
It is important to reiterate that these are general activities of the chemical class, and specific studies are required to determine if this compound exhibits any of these effects.
Quantitative Data
There is a lack of publicly available quantitative data, such as IC50 or EC50 values, for this compound in mammalian cell lines or in vivo models relevant to drug development.
Experimental Protocols
Detailed experimental protocols for investigating the mechanism of action of this compound beyond its isolation and characterization are not present in the available scientific literature.
Signaling Pathways
There are currently no elucidated signaling pathways that are modulated by this compound in mammalian cells.
Conclusion and Future Directions
This compound is an under-researched fungal secondary metabolite with a confirmed insecticidal activity. While its chemical class, the cyclodepsipeptides, is known for a broad range of bioactive properties, the specific mechanism of action of this compound remains largely unknown. For researchers and drug development professionals, this compound and other related compounds from Isaria species represent a potential, yet unexplored, source of novel chemical entities. Future research should focus on screening this compound against various human cell lines to identify any potential therapeutic activities and, if found, to elucidate the underlying molecular mechanisms and signaling pathways. Such studies are essential to determine if this compound holds any promise as a lead compound for future drug development.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Isariin C from Isaria cretacea Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isariin C, a cyclic depsipeptide produced by the fungus Isaria cretacea, represents a class of secondary metabolites with potential biological activities of interest to the pharmaceutical and agrochemical industries. This document provides detailed application notes and protocols for the laboratory-scale extraction, purification, and quantification of this compound from Isaria cretacea cultures. The methodologies described herein are based on established techniques for the isolation of fungal secondary metabolites, particularly cyclic depsipeptides. These protocols are intended to serve as a foundational guide for researchers and may require further optimization for specific experimental conditions and objectives.
Introduction to this compound and Isaria cretacea
Isaria cretacea is a species of entomopathogenic fungus known to produce a variety of bioactive secondary metabolites. Among these are the isariins, a family of cyclic depsipepeptides.[1] this compound is a member of this family, characterized by a cyclic structure composed of amino and hydroxy acids.[1][2] Cyclic depsipeptides from fungal sources have demonstrated a wide range of biological activities, including antimicrobial, insecticidal, and cytotoxic effects.[1] The protocols outlined below provide a comprehensive workflow for the isolation and characterization of this compound for further investigation into its therapeutic or biotechnological potential.
Culturing Isaria cretacea for this compound Production
The production of this compound is initiated by the cultivation of Isaria cretacea under conditions that favor the biosynthesis of secondary metabolites. Both submerged (liquid) and solid-state fermentation can be employed.
Submerged Fermentation Protocol
Submerged fermentation allows for more controlled conditions and is often scalable.
Materials:
-
Pure culture of Isaria cretacea
-
Potato Dextrose Broth (PDB) or a custom defined medium
-
Erlenmeyer flasks
-
Shaking incubator
Protocol:
-
Prepare the liquid culture medium (e.g., PDB) and sterilize by autoclaving.
-
Inoculate the sterile medium with a fresh culture of Isaria cretacea.
-
Incubate the flasks in a shaking incubator at 25-28°C with constant agitation (150-200 rpm) for 14-21 days to allow for sufficient mycelial growth and secondary metabolite production.
Solid-State Fermentation Protocol
Solid-state fermentation can sometimes yield higher concentrations of certain secondary metabolites.
Materials:
-
Pure culture of Isaria cretacea
-
Solid substrate (e.g., rice, wheat bran)
-
Culture bags or flasks
-
Autoclave
Protocol:
-
Prepare the solid substrate by adding a minimal amount of water and sterilizing by autoclaving.
-
Inoculate the sterile, cooled substrate with a spore suspension or mycelial slurry of Isaria cretacea.
-
Incubate at 25-28°C in a dark, humid environment for 21-30 days.
Extraction and Purification of this compound
The following multi-step protocol is designed for the efficient extraction and purification of this compound from the fungal culture.
Solvent Extraction
Objective: To extract this compound and other organic-soluble metabolites from the fungal biomass and culture medium.
Protocol:
-
Following incubation, homogenize the entire culture (mycelia and broth for liquid culture; substrate and mycelia for solid culture).
-
Extract the homogenized culture with an equal volume of ethyl acetate (B1210297) or methanol (B129727) three times with vigorous shaking.[3]
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Liquid-Liquid Partitioning
Objective: To perform a preliminary fractionation of the crude extract.
Protocol:
-
Dissolve the crude extract in 90% aqueous methanol.
-
Perform liquid-liquid partitioning against an immiscible nonpolar solvent such as n-hexane to remove lipids and other nonpolar impurities.[3]
-
Collect the methanol phase, which will contain the more polar this compound, and evaporate the solvent.
Vacuum Liquid Chromatography (VLC)
Objective: To achieve a coarse separation of compounds based on polarity.
Materials:
-
Silica (B1680970) gel (TLC grade)
-
Sintered glass funnel
-
Vacuum flask and vacuum source
-
Solvents of varying polarity (e.g., n-hexane, ethyl acetate, methanol)
Protocol:
-
Pack a sintered glass funnel with silica gel to create a column.[4]
-
Dissolve the partitioned extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the sample-adsorbed silica gel to the top of the VLC column.
-
Elute the column with a stepwise gradient of solvents, starting from nonpolar (e.g., 100% n-hexane) and gradually increasing the polarity (e.g., mixtures of n-hexane and ethyl acetate, followed by ethyl acetate and methanol).[4][5][6]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest (this compound) based on their TLC profiles.
Size-Exclusion Chromatography
Objective: To purify this compound based on molecular size.
Materials:
-
Sephadex LH-20
-
Chromatography column
-
Methanol or another suitable organic solvent
Protocol:
-
Swell the Sephadex LH-20 resin in the chosen solvent (e.g., methanol) and pack it into a chromatography column.[7][8][9]
-
Dissolve the combined fractions from VLC in a small volume of the same solvent.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute the column with the solvent and collect fractions.[8]
-
Monitor the fractions by TLC or HPLC to identify those containing pure this compound.
Quantitative Analysis of this compound
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a sensitive and accurate method for the quantification of this compound.
HPLC-MS/MS Protocol
Instrumentation:
-
UPLC or HPLC system
-
Tandem mass spectrometer (e.g., Triple Quadrupole)
-
C18 analytical column
Protocol:
-
Sample Preparation: Dissolve the purified this compound and crude extracts in a suitable solvent (e.g., methanol) to known concentrations.
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40°C
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound.[10]
-
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations to quantify the amount of this compound in the crude and purified extracts.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the extraction and purification process.
Table 1: Extraction and Purification Yield of this compound from Isaria cretacea Culture (1 L)
| Step | Description | Total Weight (g) | This compound Concentration (mg/g) | Total this compound (mg) | Purity (%) | Yield (%) |
| 1 | Crude Extract | Data | Data | Data | Data | 100 |
| 2 | After Liquid-Liquid Partitioning | Data | Data | Data | Data | Data |
| 3 | After VLC | Data | Data | Data | Data | Data |
| 4 | After Sephadex LH-20 | Data | Data | Data | Data | Data |
Table 2: HPLC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Chromatography | |
| Column | e.g., C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water |
| Mobile Phase B | e.g., 0.1% Formic Acid in Acetonitrile |
| Gradient | Specify gradient program |
| Flow Rate | e.g., 0.3 mL/min |
| Injection Volume | e.g., 5 µL |
| Column Temperature | e.g., 40°C |
| Mass Spectrometry | |
| Ionization Mode | e.g., ESI Positive |
| Precursor Ion (m/z) | To be determined |
| Product Ion (m/z) | To be determined |
| Collision Energy (eV) | To be determined |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction.
Hypothesized Cytotoxic Signaling Pathway
As specific signaling pathways for this compound have not been elucidated, a generalized pathway for a cytotoxic compound inducing apoptosis is presented.
References
- 1. researchgate.net [researchgate.net]
- 2. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodepsipeptides: Isolation from Endophytic Fungi of Sarcophyton ehrenbergi and Verification of Their Larvicidal Activity via In-Vitro and In-Silico Studies [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of Vacuum Liquid Chromatography to the Separation of Secondary Metabolites of Baphia nitida Lodd. Stem | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 7. prep-hplc.com [prep-hplc.com]
- 8. Column Packing & Separation with Sephadex® LH-20 [merckmillipore.com]
- 9. Column Packing & Separation with Sephadex® LH-20 [sigmaaldrich.com]
- 10. sciex.com [sciex.com]
High-Performance Liquid Chromatography (HPLC) method for Isariin C
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Isariin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a flavonoid glycoside with potential pharmacological activities. Accurate and precise quantification of this compound in various samples, such as plant extracts, herbal formulations, and biological matrices, is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.
Disclaimer: As there is limited specific literature on a validated HPLC method exclusively for this compound, this protocol is based on established methods for structurally similar flavonoid glycosides. It should be considered a starting point for method development and must be fully validated for the specific matrix and intended use.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent (acetonitrile) and an acidified aqueous solution. The gradient elution allows for the efficient separation of compounds with varying polarities. Detection is performed using a UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid or Phosphoric acid (analytical grade)
-
-
Chromatographic Column:
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at 4°C in the dark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Chromatographic Conditions
The following are recommended starting conditions and may require optimization:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution | Gradient |
| Gradient Program | 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B30-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm (This should be optimized by determining the λmax of this compound from a UV scan) |
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of 70% ethanol (B145695) (or methanol).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Alternatively, use reflux extraction for 2 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
The extraction can be repeated twice to ensure complete recovery.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Sample Solution:
-
Redissolve the dried extract in a known volume of methanol (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Validation
The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by peak purity analysis using a DAD.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions.[3]
-
Accuracy: The closeness of the test results to the true value. It should be assessed by performing recovery studies on spiked samples at three different concentration levels.[1]
-
Precision: The degree of scatter between a series of measurements. It should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Data Presentation
Table 1: Linearity Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50 |
| 5 | 248 |
| 10 | 505 |
| 25 | 1255 |
| 50 | 2510 |
| 100 | 5025 |
| Regression Equation | y = 50.1x + 2.5 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data (Hypothetical)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Recovery (%) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| 5 | 4.95 ± 0.10 | 99.0 | 2.02 | 2.85 |
| 25 | 25.2 ± 0.35 | 100.8 | 1.39 | 2.10 |
| 75 | 74.5 ± 0.90 | 99.3 | 1.21 | 1.98 |
Table 3: LOD and LOQ (Hypothetical)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The proposed reversed-phase HPLC method provides a solid foundation for the reliable quantification of this compound. The protocol outlines the necessary steps from sample preparation to data analysis and emphasizes the critical need for method validation to ensure data quality and integrity. Researchers and scientists can adapt and optimize these conditions to suit their specific sample matrices and analytical requirements, contributing to the advancement of research and development involving this compound.
References
Application Notes and Protocols for the Use of Isariin C in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin C is a member of the cyclodepsipeptide class of natural compounds.[1] Cyclodepsipeptides are characterized by a cyclic structure composed of amino and hydroxy acids linked by amide and ester bonds.[2] This structural motif has garnered significant interest in drug discovery, as various members of this class have demonstrated a broad range of biological activities, including potent anticancer properties.[1][2] While specific data on the cellular effects and mechanism of action of this compound are not extensively available in current literature, the known cytotoxic and antiproliferative activities of related cyclodepsipeptides suggest its potential as a valuable compound for investigation in cancer research.[1][3]
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in cell culture-based assays. The following protocols for assessing cell viability, and apoptosis are standard methods that can be adapted for testing the biological activity of this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table is presented as a template for organizing and reporting experimental findings. Researchers should populate this table with their own empirically determined values.
| Cell Line | Assay Type | Parameter | Value (μM) | Treatment Duration (hrs) |
| Human Cancer Cell Line (e.g., HeLa) | Cell Viability (MTT) | IC50 | User-defined | 48 |
| Human Cancer Cell Line (e.g., A549) | Cell Viability (MTT) | IC50 | User-defined | 48 |
| Normal Human Cell Line (e.g., HEK293) | Cell Viability (MTT) | IC50 | User-defined | 48 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product.
Materials:
-
This compound
-
Target cancer cell lines and a normal (non-cancerous) cell line for control
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the following day, prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve this compound).
-
Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for a specific time (e.g., 24 hours). Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle scraping method to minimize membrane damage.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Differentiate cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Visualizations
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: Hypothetical apoptosis signaling pathway for this compound.
References
Application Notes and Protocols for the Quantification of Isariin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical standards and protocols for the quantification of Isariin C. While specific validated methods for this compound are not widely published, this document outlines a recommended approach based on established analytical techniques for similar cyclodepsipeptide compounds. All quantitative data presented is based on typical performance characteristics of the described methods.
Introduction to this compound
This compound is a cyclodepsipeptide natural product with the molecular formula C₂₈H₄₉N₅O₇. It has been isolated from the entomopathogenic fungus Isaria felina (also known as Beauveria felina) and has demonstrated insecticidal activity. As a compound of interest for potential applications in agriculture and pharmacology, accurate and precise quantification methods are essential for research and development.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of analytical methods, particularly for sample preparation and chromatographic separation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₉N₅O₇ | Vendor Data |
| Molecular Weight | 567.71 g/mol | Calculated |
| CAS Number | 80111-96-2 | Vendor Data |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and other organic solvents. Limited solubility in water. | General for Cyclodepsipeptides |
| Storage Temperature | -20°C for long-term storage. | Recommended Practice |
Analytical Standard Preparation and Handling
3.1. Standard Procurement
A certified reference standard of this compound should be procured from a reputable supplier. The standard should be accompanied by a Certificate of Analysis (CoA) indicating its purity and identity.
3.2. Stock Solution Preparation
-
Solvent Selection: Based on its presumed solubility, methanol or ethanol are recommended as solvents for the primary stock solution.
-
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolve the standard in a known volume of the chosen solvent (e.g., 10 mL of methanol) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C to minimize degradation.
-
3.3. Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase of the chromatographic system. These solutions will be used to construct the calibration curve.
Proposed Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Due to its high sensitivity and selectivity, HPLC-MS/MS is the recommended technique for the quantification of this compound in complex matrices. The following protocol is a proposed starting point and should be optimized and validated for the specific application.
4.1. Experimental Protocol: HPLC-MS/MS Quantification of this compound
4.1.1. Sample Preparation (from Fungal Culture)
-
Extraction:
-
Homogenize a known amount of fungal biomass or culture broth.
-
Extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol) three times.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Reconstitute the dried extract in a minimal amount of a non-polar solvent.
-
Load the sample onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
-
4.1.2. HPLC Conditions (Proposed)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4.1.3. Mass Spectrometry Conditions (Proposed)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ = 568.4 m/z |
| Product Ions (Q3) | To be determined by infusion of the standard and fragmentation analysis. At least two transitions should be monitored for quantification and confirmation. |
| Collision Energy (CE) | To be optimized for each transition. |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150°C |
| Desolvation Temperature | ~400°C |
4.2. Method Validation
The proposed HPLC-MS/MS method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | Proportionality of the response to the concentration. | Correlation coefficient (r²) ≥ 0.995 |
| Range | Concentration interval over which the method is precise and accurate. | To be determined based on expected sample concentrations. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% |
| Precision | Repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Stability | Stability of the analyte in the sample and standard solutions under various conditions. | Analyte concentration remains within ±15% of the initial concentration. |
4.3. Experimental Workflow
Potential Biological Activity and Signaling Pathways (Hypothetical)
While the specific mechanism of action for this compound's insecticidal activity is not yet elucidated, many cyclodepsipeptides and other natural insecticides are known to be neurotoxins. A plausible, though unconfirmed, hypothesis is that this compound may target the insect nervous system.
5.1. Generalized Insecticidal Neurotoxin Signaling Pathway
The following diagram illustrates a generalized signaling pathway for neurotoxic insecticides that target ion channels in insect neurons. It is important to note that this is a hypothetical mechanism for this compound and requires experimental validation.
Stability Considerations
For accurate quantification, the stability of this compound in various solvents and under different storage conditions should be assessed.
6.1. Protocol for Preliminary Stability Assessment
-
Prepare solutions of this compound in the solvents of interest (e.g., methanol, acetonitrile, water).
-
Store aliquots of these solutions under different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (~25°C)
-
Elevated temperature (e.g., 40°C)
-
Protected from light vs. exposed to light
-
-
Analyze the concentration of this compound at specified time points (e.g., 0, 24, 48, 72 hours) using the validated HPLC-MS/MS method.
-
Calculate the percentage of degradation over time.
Conclusion
The protocols and information provided in these application notes serve as a robust starting point for researchers and scientists working with this compound. The proposed HPLC-MS/MS method, once optimized and validated, will enable accurate and precise quantification. Further research is critically needed to elucidate the specific biological targets and signaling pathways of this compound to fully understand its insecticidal mechanism of action.
Cell-based Assays for Testing Isariin C Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin C is a cyclic depsipeptide isolated from the fungus Isaria cretacea.[1] While specific bioactivity data for this compound is limited, depsipeptides as a class are known to exhibit a range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory activities.[2][3] Given the potential of this compound as a bioactive compound, this document provides a comprehensive guide to cell-based assays for evaluating its potential therapeutic properties.
Due to the limited availability of specific data for this compound, this document will utilize the well-characterized flavonoid glycoside, Icariin , as an illustrative example for presenting data and outlining detailed experimental protocols. The methodologies described herein are broadly applicable for the investigation of novel compounds like this compound.
I. Quantitative Bioactivity Data of the Exemplar Compound (Icariin)
The following tables summarize the quantitative data on the bioactivity of Icariin from various cell-based assays reported in the literature. These tables are intended to serve as a reference for the types of data that can be generated for this compound.
Table 1: Cytotoxicity of Icariin against Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Result |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 10, 20, 40 | 24, 48 | Dose- and time-dependent decrease in cell viability |
| HepG2 (Hepatocellular Carcinoma) | MTT | 6.25, 12.5, 25, 50, 100 | 24 | IC50 ≈ 50 µM |
| SMMC-7721 (Hepatocellular Carcinoma) | MTT | 12.5, 25, 50 | 24, 48, 72 | Dose- and time-dependent inhibition of proliferation |
Table 2: Pro-Apoptotic Effects of Icariin
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Result |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Annexin V/PI Staining | 10, 20, 40 | 24 | Significant increase in apoptotic cells |
| HL-60 (Promyelocytic Leukemia) | Flow Cytometry | Not Specified | Not Specified | Induction of apoptosis |
| SMMC-7721 (Hepatocellular Carcinoma) | Hoechst 33342 Staining | 25, 50 | 48 | Increased number of apoptotic nuclei |
Table 3: Anti-inflammatory Effects of Icariin
| Cell Line | Inflammatory Stimulus | Assay | Concentration (µM) | Result |
| RAW 264.7 (Macrophage) | Lipopolysaccharide (LPS) | Griess Assay (Nitric Oxide) | 1, 10, 100 | Significant inhibition of NO production |
| RAW 264.7 (Macrophage) | Lipopolysaccharide (LPS) | ELISA (TNF-α, IL-6) | 1, 10, 100 | Dose-dependent reduction of pro-inflammatory cytokines |
II. Experimental Protocols
This section provides detailed protocols for key cell-based assays to determine the cytotoxicity, pro-apoptotic, and anti-inflammatory activities of a test compound like this compound.
A. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Test compound (this compound)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
B. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
C. Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite (B80452) standard
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve.
III. Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by bioactive compounds and a general workflow for their investigation.
Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols for the Experimental Use of Icariin
A Note on "Isariin C" vs. "Icariin": Initial searches indicate that "this compound" is a depsipeptide compound from the fungus Isaria cretacea[1]. However, there is limited publicly available data regarding its solubility, experimental protocols, and biological signaling pathways. In contrast, Icariin (B1674258) is a well-researched flavonoid glycoside from the Epimedium plant genus with extensive literature on its use in experiments.[2][3] Given the detailed nature of this request and the similarity in names, this document will provide a comprehensive protocol for Icariin . Researchers interested in "this compound" should note it is a distinct chemical entity for which these protocols may not be applicable.
Introduction to Icariin
Icariin is a primary active component of plants from the Epimedium genus, commonly known as Horny Goat Weed. It has been investigated for a wide range of pharmacological properties, including anti-inflammatory, anti-oxidative, anti-tumor, and neuroprotective effects.[2][4] Its mechanism of action involves the modulation of various signaling pathways, most notably the PI3K-AKT and Nrf2 pathways.[2] A significant challenge in the experimental use of Icariin is its low aqueous solubility, which necessitates specific dissolution protocols for in vitro and in vivo studies.[3][5]
Solubility of Icariin
Icariin is poorly soluble in water but shows good solubility in organic solvents like DMSO. The following table summarizes the solubility data for Icariin from various sources.
| Solvent | Concentration / Solubility | Source | Notes |
| In Vitro Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (147.78 mM) | Selleckchem[6] | Recommended for creating high-concentration stock solutions. |
| Water | 0.02 mg/mL (Insoluble) | PubMed Central[3] | Icariin is practically insoluble in water, making direct dissolution in aqueous media unfeasible. |
| Ethanol (B145695) | Insoluble | Selleckchem[6] | Pure ethanol is not a suitable solvent. |
| Ethanol:Water Mixture (68.34% v/v) | Synergistic effect, solubility increases with temperature. | ResearchGate[5] | A binary solvent system can improve solubility compared to pure water or ethanol. |
| In Vivo Formulations | |||
| Carboxymethyl cellulose (B213188) sodium (CMC-Na) | ≥5 mg/mL (Homogeneous suspension) | Selleckchem[6] | For oral administration. Forms a suspension, not a true solution. |
| PEG300, Tween80, ddH₂O | Formulation for a clear solution | Selleckchem[6] | A multi-component system used to create a clear solution suitable for injection, but should be used immediately after preparation. |
| Corn Oil (with DMSO) | Formulation for a mixed solution | Selleckchem[6] | A stock solution in DMSO is first prepared and then diluted in corn oil for administration. |
Experimental Protocols
Protocol for Preparation of Icariin Stock Solution for In Vitro Experiments
This protocol details the preparation of a high-concentration stock solution in DMSO, which is the most common method for cell-based assays.
Materials:
-
Icariin powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Preparation of 100 mM DMSO Stock:
-
Weigh out the required amount of Icariin powder in a sterile microcentrifuge tube. (Molecular Weight of Icariin: 676.67 g/mol ).
-
Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of 100 mM stock, add 1 mL of DMSO to 67.67 mg of Icariin.
-
Vortex the solution thoroughly until the Icariin powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization:
-
The high concentration of DMSO is typically sufficient to ensure sterility. However, if required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol for Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7][8]
-
Always prepare a vehicle control (cell culture medium with the same final concentration of DMSO) to run in parallel with your experimental conditions.
Procedure:
-
Thawing:
-
Thaw a single aliquot of the 100 mM Icariin stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to achieve a final concentration of 100 µM in 1 mL of medium, add 1 µL of the 100 mM stock solution to 999 µL of medium. This results in a final DMSO concentration of 0.1%.
-
-
Application to Cells:
-
Mix the working solution gently by pipetting.
-
Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of Icariin or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Key Signaling Pathways Modulated by Icariin
Icariin exerts its biological effects by modulating several key intracellular signaling pathways. The PI3K/AKT and Nrf2 pathways are fundamental to many of its observed pharmacological actions.[2]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Icariin has been shown to activate this pathway, which contributes to its protective effects in various cell types.[2][9] For instance, activation of PI3K/AKT by Icariin can promote cell survival and inhibit apoptosis (programmed cell death).
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Icariin can activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes.[10] This mechanism is central to Icariin's neuroprotective and anti-inflammatory properties, as it helps protect cells from oxidative stress.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of solubility and pharmacokinetic profile of hepatoprotector icariin through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Isariin C: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin (B1672194) C is a member of the isariin class of cyclodepsipeptides, which are non-ribosomal peptides produced by various fungi, notably from the genus Isaria. These compounds are characterized by a cyclic structure composed of amino and hydroxy acids linked by both amide and ester bonds. Isariin C, isolated from the fungus Isaria felina, has demonstrated notable insecticidal activity.[1] The unique structure and biological activity of this compound and related cyclodepsipeptides make them interesting candidates for further investigation in drug development, potentially as insecticides or, based on the activity of similar compounds, as cytotoxic agents against cancer cells.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, intended to guide researchers in the qualitative and quantitative assessment of this compound. Given the limited publicly available data specific to this compound's signaling pathways, a hypothetical pathway is proposed based on the known effects of related cytotoxic cyclodepsipeptides, offering a strategic direction for future pharmacological studies.
I. Qualitative and Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective analysis of complex mixtures, making it ideal for the characterization and quantification of natural products like this compound from fungal extracts or biological matrices.[2]
A. Proposed Protocol for Quantitative LC-MS/MS Analysis
The following protocol is a proposed method based on established techniques for the analysis of fungal cyclodepsipeptides and would require validation according to regulatory guidelines.
1. Sample Preparation (from Fungal Culture)
-
Objective: To extract this compound from a fungal culture of Isaria felina.
-
Procedure:
-
Lyophilize the fungal mycelia and culture broth.
-
Extract the lyophilized material with methanol (B129727) or ethyl acetate (B1210297) at room temperature with agitation for 24 hours.
-
Filter the extract to remove solid debris.
-
Concentrate the filtrate under reduced pressure to yield a crude extract.
-
For quantitative analysis, dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
2. Liquid Chromatography Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., ZORBAX SB-C18, 2.1 x 100 mm, 3.5 µm) is recommended for the separation of moderately polar compounds like cyclodepsipeptides.[3]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to achieve good separation of this compound from other components in a complex extract.
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is typically used for the analysis of peptides and depsipeptides.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole instrument, MRM mode should be used for its high selectivity and sensitivity. This requires the determination of precursor and product ion transitions for this compound.
-
Proposed MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Collision Gas: Argon
-
B. Data Presentation: Hypothetical Quantitative Analysis of this compound
The following table represents a hypothetical validation summary for a quantitative LC-MS/MS method for this compound. Actual values would need to be determined experimentally.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ratio ≥ 10; RSD ≤ 20% |
| Precision (RSD%) | ||
| - Intra-day | < 10% | ≤ 15% |
| - Inter-day | < 12% | ≤ 15% |
| Accuracy (% Bias) | ||
| - Intra-day | -8% to +5% | Within ±15% |
| - Inter-day | -10% to +7% | Within ±15% |
| Matrix Effect | 92% - 108% | Within 85% - 115% |
| Recovery | > 85% | Consistent and reproducible |
II. Experimental Workflows and Fragmentation
A. Experimental Workflow for this compound Analysis
The overall workflow for the analysis of this compound from a fungal source to data analysis is depicted below.
Caption: Workflow for this compound analysis.
B. Proposed Fragmentation Pathway of this compound
The structure of this compound consists of a cyclic arrangement of amino acids and a β-hydroxy acid. In tandem mass spectrometry, fragmentation of cyclodepsipeptides typically occurs at the labile ester bond and the amide bonds of the peptide backbone. The following diagram illustrates a proposed fragmentation pathway for a generic Isariin-type cyclodepsipeptide.
Caption: Proposed fragmentation of this compound.
III. Hypothetical Signaling Pathway for this compound Cytotoxicity
While the primary reported activity of this compound is insecticidal, related cyclodepsipeptides have demonstrated cytotoxic effects against cancer cells. A common mechanism of cytotoxicity for natural products is the induction of apoptosis. The following diagram outlines a hypothetical signaling pathway by which this compound could induce apoptosis in cancer cells, providing a framework for future investigation.
Caption: Hypothetical apoptotic pathway of this compound.
IV. Conclusion and Future Directions
The application of LC-MS/MS provides a robust platform for the detailed analysis of this compound. The protocols and workflows presented here offer a solid foundation for researchers to begin the characterization and quantification of this promising natural product. Future research should focus on validating the proposed quantitative method, elucidating the precise fragmentation patterns of this compound through high-resolution mass spectrometry, and experimentally verifying its biological mechanism of action. Investigating the hypothetical signaling pathway presented could uncover novel therapeutic applications for this compound in drug development.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. LC-MS/MS method for the simultaneous determination of icariin and its major metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isariin C in Natural Product Research
Note on Data Availability: Scientific literature providing specific experimental data, detailed protocols, and mechanistic studies for Isariin (B1672194) C is currently limited. Isariin C belongs to a class of natural products known as cyclodepsipeptides, which are cyclic peptides containing at least one ester bond, isolated from various fungal species. This document provides a broader overview of the known applications of the isariin class of compounds and offers generalized protocols and application notes relevant to the initial investigation of a novel cyclodepsipeptide like this compound for researchers, scientists, and drug development professionals.
Application Notes: The Isariin Class of Cyclodepsipeptides
The isariin family of cyclodepsipeptides, isolated from the entomopathogenic fungus Isaria, has demonstrated a range of biological activities. These compounds are synthesized non-ribosomally and often feature unusual amino and hydroxy acids in their structures.[1][2] While data on this compound is sparse, related compounds have shown promise in several research areas.
Primary Applications:
-
Insecticidal Activity: Isariin D and, to a lesser extent, this compound have reported insecticidal properties against the larvae of Galleria mellonella.[3][4] This suggests potential applications in the development of novel bio-insecticides.
-
Antimicrobial and Antifungal Activity: Fungal cyclodepsipeptides are known to possess antimicrobial properties.[2][5] For instance, isaridin H has shown significant antifungal activity against Botrytis cinerea and Alternaria solani.[1] Other related compounds have demonstrated activity against various bacteria and yeasts.[6][7]
-
Cytotoxic and Anticancer Potential: Many fungal cyclodepsipeptides exhibit cytotoxic activity against various cancer cell lines.[2][7] While specific data for this compound is not available, related compounds have shown IC50 values in the micromolar range against human cancer cell lines, suggesting that this compound could be a candidate for anticancer screening programs.[7] The mechanism of action for some cyclodepsipeptides involves the induction of apoptosis.[8]
Data Presentation: Biological Activities of Isariins and Related Cyclodepsipeptides
The following tables summarize the known biological activities of this compound and D, and provide examples of the cytotoxic activities of other fungal cyclodepsipeptides to illustrate how such data is typically presented.
Table 1: Insecticidal Activity of Isariins
| Compound | Target Organism | Activity Level | Reference |
| This compound | Galleria mellonella larvae | Lesser Insecticidal Activity | [3][4] |
| Isariin D | Galleria mellonella larvae | Exhibited Insecticidal Activity | [3] |
Table 2: Example Cytotoxic Activities of Fungal Cyclodepsipeptides
| Compound | Cell Line | IC50 (µM) | Reference |
| Avenamide A | A549 (Human lung adenocarcinoma) | 45.20 | [7] |
| Avenamide B | A549 (Human lung adenocarcinoma) | 39.50 | [7] |
| Enniatin B | A549 (Human lung adenocarcinoma) | 6.52 | [7] |
| Enniatin H | A549 (Human lung adenocarcinoma) | 8.86 | [7] |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments that would be essential in the initial characterization of the biological activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
This compound (or other test compound)
-
Human cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to determine if the observed cytotoxicity is due to apoptosis.
Materials:
-
This compound
-
Human cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
General Workflow for Natural Product Screening
Caption: A generalized workflow for the discovery of bioactive natural products.
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow for determining cell viability using the MTT assay.
Hypothetical Apoptosis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D PMID: 7198111 | MCE [medchemexpress.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and Antibacterial Cyclodepsipeptides from an Endophytic Fungus Fusarium avenaceum W8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Antimicrobial Activity of Isariin C
Introduction
Isariin C is a cyclodepsipeptide natural product isolated from fungi of the Isaria genus. Cyclodepsipeptides are a class of compounds known for a wide range of biological activities. This document outlines the protocols for in vitro testing of this compound against various microbial strains to determine its antimicrobial potential. The primary objectives are to establish the Minimum Inhibitory Concentration (MIC) and to elucidate the potential mechanism of action.
Data Presentation
Currently, there is a significant lack of publicly available quantitative data on the antimicrobial activity of this compound against specific bacterial and fungal strains. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | Vancomycin | ||
| Bacillus subtilis | Positive | Penicillin | ||
| Escherichia coli | Negative | Gentamicin | ||
| Pseudomonas aeruginosa | Negative | Ciprofloxacin | ||
| (Add other strains) |
Table 2: Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Strain | This compound MIC (µg/mL) | Positive Control (Antifungal) | Positive Control MIC (µg/mL) |
| Candida albicans | Amphotericin B | ||
| Aspergillus fumigatus | Voriconazole | ||
| Cryptococcus neoformans | Fluconazole | ||
| (Add other strains) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
Bacteria: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Fungi: Culture fungi on an appropriate agar (B569324) medium. Prepare a spore suspension and adjust the concentration to approximately 0.5-2.5 x 10^3 CFU/mL in RPMI-1640.
-
-
Serial Dilution:
-
Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum and a known antimicrobial agent.
-
Negative Control (Growth Control): Wells containing only the microbial inoculum and broth.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination
Time-Kill Assay
This assay provides information on the bactericidal or fungicidal activity of an antimicrobial agent over time.
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Appropriate broth medium
-
Sterile culture tubes
-
Spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension as described in the MIC protocol.
-
Test Setup:
-
Prepare culture tubes with broth containing this compound at different concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without this compound.
-
-
Inoculation: Inoculate each tube with the microbial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling:
-
Incubate the tubes at the appropriate temperature with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible and count the number of colonies (CFU/mL).
-
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound.
Time-Kill Assay Workflow
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for this compound against microbial strains is not yet elucidated. However, based on the known activities of other cyclodepsipeptides, potential mechanisms could involve:
-
Disruption of Cell Membrane Integrity: Many antimicrobial peptides and depsipeptides interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Cell Wall Synthesis: Some compounds interfere with the biosynthesis of peptidoglycan in bacteria or chitin (B13524) in fungi, weakening the cell wall and leading to lysis.
-
Inhibition of Essential Enzymes: this compound may target and inhibit specific enzymes that are crucial for microbial survival and replication.
Further research is required to identify the specific molecular targets and signaling pathways affected by this compound. A proposed logical workflow for investigating the mechanism of action is presented below.
Mechanism of Action Investigation
Measuring the Enzymatic Activity of Epimedin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epimedin C is a prominent flavonoid glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. Structurally similar to other bioactive flavonoids like Icariin, Epimedin C has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] Recent studies have indicated that extracts of Epimedium sagittatum, rich in Epimedin C, possess inhibitory activity against several enzymes, suggesting a potential mechanism for its pharmacological actions and highlighting its promise as a lead compound in drug discovery.[3]
This document provides detailed application notes and protocols for measuring the enzymatic activity of Epimedin C, with a focus on enzymes that have been identified as potential targets. These protocols are designed to be adaptable for screening and characterizing the inhibitory effects of Epimedin C and related compounds.
Principle of Enzymatic Assays
The inhibitory activity of Epimedin C on a target enzyme is typically measured by quantifying the rate of the enzymatic reaction in the presence and absence of the compound. This is often achieved using a chromogenic or fluorogenic substrate that is converted by the enzyme into a product with a detectable change in absorbance or fluorescence. The rate of product formation is proportional to the enzyme's activity. By measuring this rate at various concentrations of Epimedin C, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Data Presentation
The inhibitory effects of an Epimedium sagittatum extract, containing Epimedin C as a major component, have been evaluated against several enzymes. The following table summarizes the reported IC50 values.
| Enzyme Target | IC50 of Epimedium sagittatum Extract (mg/mL) |
| Pancreatic Lipase | 5.97 ± 0.04[3] |
| Tyrosinase | 2.27 ± 0.23[3] |
| Acetylcholinesterase | 9.27 ± 0.07[3] |
| Butyrylcholinesterase | 7.41 ± 0.26[3] |
Note: The IC50 values presented are for an extract of Epimedium sagittatum and not for purified Epimedin C. Further studies with the isolated compound are required to determine its specific inhibitory potency.
Experimental Protocols
General Protocol for a Spectrophotometric Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
This protocol is a general guideline and should be optimized for the specific enzyme and substrate being used. The example provided is for acetylcholinesterase (AChE), a target identified for Epimedium sagittatum extract.
Materials:
-
Purified enzyme (e.g., human recombinant acetylcholinesterase)
-
Epimedin C (or Epimedium extract) of known concentration, dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.0)
-
Substrate (e.g., Acetylthiocholine iodide)
-
Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB reaction product)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Epimedin C in DMSO.
-
Create a series of dilutions of Epimedin C in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects on enzyme activity.
-
Prepare working solutions of the enzyme, substrate, and chromogenic reagent in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Epimedin C solution (at various concentrations for the test wells) or solvent control (for the 100% activity control).
-
Enzyme solution.
-
-
Include a blank control containing the assay buffer and substrate but no enzyme to measure background absorbance.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30-60 seconds) for a set duration (e.g., 10-20 minutes). The rate of change in absorbance over time reflects the enzyme's activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of Epimedin C by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank control from all other rates.
-
Calculate the percentage of inhibition for each Epimedin C concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the Epimedin C concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Neuroprotective Signaling Pathway Associated with Epimedin C
While direct enzymatic inhibition targets for Epimedin C are still under investigation, its neuroprotective effects have been linked to the modulation of the JNK/Nrf2/HO-1 signaling pathway.[1][4] This pathway is crucial in the cellular response to oxidative stress.
References
- 1. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in the Biotransformation and Biosynthesis of the Primary Active Flavonoids Derived from Epimedium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Active Constituents, Antioxidant and Enzyme Inhibitory Activities of Epimedium sagittatum Extract [agris.fao.org]
- 4. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isariin C stability issues in solution
Isariin C Technical Support Center
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following troubleshooting guides, protocols, and data are based on the general characteristics of cyclic depsipeptides and common laboratory practices. This information should be used as a guideline, and it is strongly recommended to perform compound-specific validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties? A1: this compound is a cyclic depsipeptide, a class of compounds known for their rigid structure which can contribute to enhanced stability compared to linear peptides.[1][2] However, like many natural products, its stability in solution is not absolute and can be influenced by several environmental factors.
Q2: What is the recommended solvent for preparing a stock solution of this compound? A2: this compound, similar to other complex natural products like Icariin (B1674258), is expected to have low aqueous solubility.[3][4][5][6] Therefore, a high-purity polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended for preparing high-concentration stock solutions (e.g., 10-50 mM).
Q3: How should I store this compound solutions to ensure maximum stability? A3: For long-term storage, stock solutions in DMSO or DMF should be stored in small, single-use aliquots at -80°C to minimize degradation from freeze-thaw cycles and chemical reactions. For short-term use (days to weeks), storage at -20°C is acceptable. Avoid storing aqueous working solutions for extended periods.
Q4: Is this compound sensitive to light? A4: Many complex organic molecules can be sensitive to light. While specific photostability data for this compound is unavailable, it is best practice to store solutions in amber vials or tubes wrapped in foil to protect them from light, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or shows precipitation upon dilution in aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. Organic solvents like DMSO can be miscible with water, but the compound dissolved within may not be soluble in the final aqueous environment.
-
Solution:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Optimize Co-solvents: For in vitro assays, consider if a small percentage of a solubilizing agent or co-solvent (e.g., Pluronic F-68, Tween® 80, PEG300) is permissible in your experimental system.[5]
-
Check pH: The net charge of a peptide can change with pH, affecting its solubility. Ensure the pH of your buffer is optimal for this compound solubility (see Protocol 2 for testing).
-
Prepare Fresh: Avoid using stock solutions that have been stored for an extended period at 4°C, as the compound may have started to precipitate or aggregate. Always bring the stock solution to room temperature and vortex gently before making dilutions.
-
Issue 2: I'm observing a progressive loss of biological activity from my this compound working solutions.
-
Possible Cause: this compound is degrading in your experimental conditions (e.g., aqueous buffer, 37°C incubation). Peptides and ester-containing molecules can be susceptible to hydrolysis, oxidation, or other chemical modifications.[7]
-
Solution:
-
pH-Dependent Degradation: The ester linkage in a depsipeptide is prone to hydrolysis, a reaction that is often pH-dependent.[7] Stability can be significantly lower at acidic or alkaline pH.[8] It is crucial to determine the optimal pH range for your experiments.
-
Temperature Sensitivity: Chemical degradation rates increase with temperature.[9][10] Minimize the time this compound spends in aqueous solution at physiological or elevated temperatures. Prepare working solutions immediately before use.
-
Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration. Consider using low-adhesion microplates or tubes, or adding a small amount of a carrier protein like BSA (0.1%) to your buffer if compatible with your assay.
-
Oxidation: If the structure contains susceptible amino acids like Met, Cys, or Trp, oxidation can be a problem.[7][11] While less common for cyclic peptides, if suspected, consider preparing buffers with degassed water.
-
Data & Stability Summaries
The following tables contain illustrative data based on general principles for cyclic peptides. Actual values must be determined experimentally.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| Water | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 mg/mL | Low solubility in aqueous buffers. |
| Ethanol | ~1-5 mg/mL | Sparingly soluble. |
| DMSO | > 50 mg/mL | High solubility. Recommended for stock solutions. |
| DMF | > 50 mg/mL | High solubility. Alternative to DMSO. |
Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Solution
| pH of Buffer | Temperature | Incubation Time | % this compound Remaining (Hypothetical) | Stability Assessment |
| 3.0 | 37°C | 24 hours | 65% | Poor |
| 5.0 | 37°C | 24 hours | 92% | Good |
| 7.4 | 37°C | 24 hours | 85% | Moderate |
| 9.0 | 37°C | 24 hours | 50% | Poor |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex gently or sonicate briefly in a water bath until the powder is completely dissolved.
-
Dispense into small, single-use aliquots (e.g., 10-20 µL) in low-adhesion polypropylene (B1209903) tubes.
-
Store aliquots at -80°C.
-
-
Working Solution (e.g., 10 µM in Cell Culture Media):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile media or buffer to create an intermediate 100 µM solution.
-
Immediately perform the final 1:10 dilution of the intermediate solution into your pre-warmed experimental media to reach the final concentration of 10 µM.
-
Vortex gently after each dilution step. Use the final working solution immediately.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare a fresh 1 mg/mL solution of this compound in a suitable organic solvent (e.g., Acetonitrile).
-
Dilute the this compound solution into each buffer to a final concentration of 50 µg/mL. This is your T=0 sample.
-
-
Incubation:
-
Immediately inject a T=0 sample for each pH condition onto a calibrated HPLC system to determine the initial peak area.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
-
Analysis:
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot from each solution and inject it into the HPLC.
-
Monitor the peak area of the parent this compound compound. The appearance of new peaks may indicate degradation products.
-
-
Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for that pH condition.
-
Plot % Remaining vs. Time to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Impact of this compound stability on a hypothetical signaling pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Improvement of solubility and pharmacokinetic profile of hepatoprotector icariin through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 8. Stability of fusarin C: effects of the normal cooking procedure used in China and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isariin C Solubility Challenges in DMSO
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with Isariin C in Dimethyl Sulfoxide (B87167) (DMSO). The following troubleshooting guides and Frequently Asked Questions (FAQs) address common problems to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO recommended as a solvent?
A1: this compound is a flavonoid glucoside derived from the Epimedium plant genus, noted for its potential antioxidant and angiogenesis-stimulating activities.[1] Like many hydrophobic organic compounds, this compound has poor aqueous solubility. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common choice for preparing stock solutions of water-insoluble compounds for in vitro assays.[2][3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening?
A2: This phenomenon, often called "crashing out" or precipitation, is common when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution like cell culture media.[4] The rapid change in solvent polarity from a DMSO-rich to a water-rich environment drastically reduces the solubility of the hydrophobic compound, causing it to fall out of solution.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal to avoid significant effects on cell viability and function.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any solvent effects.
Q4: Can I use heat to help dissolve my this compound in DMSO?
A4: Gentle warming can be an effective method to aid in the dissolution of compounds. A water bath set to 37°C can be used to warm the DMSO solution while vortexing.[2] However, excessive heat should be avoided as it can potentially degrade the compound. Always check for any changes in the solution's color or clarity, which might indicate degradation.
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: If this compound proves to be insoluble or unstable in DMSO, other organic solvents can be considered. Dimethylformamide (DMF) and ethanol (B145695) are common alternatives.[6] For in vivo studies, co-solvents such as PEG300, Tween 80, and corn oil are often used to create stable formulations.[7]
Troubleshooting Guide
Issue 1: this compound Powder Does Not Dissolve in DMSO
| Possible Cause | Recommended Solution |
| Inadequate Mixing | Vortex the solution vigorously for 1-2 minutes. If particles are still visible, sonicate the solution in a water bath for 5-10 minutes. |
| Supersaturated Solution | The concentration of this compound may be too high. Try preparing a lower concentration stock solution. |
| Poor Quality DMSO | DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds. Use anhydrous, high-purity DMSO from a freshly opened bottle. |
| Low Temperature | The ambient temperature may be too low, especially if it is near DMSO's freezing point (18.5°C).[3] Gently warm the solution to 37°C in a water bath. |
Issue 2: Precipitate Forms Immediately Upon Dilution in Aqueous Media
| Possible Cause | Recommended Solution |
| Solvent Shock | The rapid change in polarity is causing the compound to precipitate. Pre-warm the aqueous media to 37°C and add the DMSO stock solution dropwise while gently swirling or vortexing to ensure rapid dispersion.[8] |
| Final Concentration Exceeds Aqueous Solubility | The final concentration of this compound in the media is too high. Reduce the target concentration and perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect. |
| Incorrect Dilution Technique | Adding a small volume of highly concentrated stock directly to a large volume of media can cause localized high concentrations and precipitation. Perform serial dilutions. First, create an intermediate dilution of the stock in a small volume of media, then add this to the final volume. |
Issue 3: Precipitate Forms Over Time in the Incubator
| Possible Cause | Recommended Solution |
| Temperature Shift | Moving the culture plates between the incubator and the microscope can cause temperature fluctuations that affect solubility. Minimize the time the plates are outside the incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[9] Try a different basal media formulation or test the solubility in a simpler buffered saline solution like PBS to identify if media components are the issue. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate media components, including this compound, leading to precipitation.[9] Ensure proper humidification in the incubator and use sealed plates or flasks for long-term cultures. |
| Compound Instability | This compound may be degrading over time in the culture conditions. It is best to prepare fresh working solutions for each experiment. |
Quantitative Data Summary
Specific solubility data for this compound is limited. The following table provides solubility information for the structurally similar compound, Icariin (B1674258), which can be used as a reference.
| Compound | Solvent | Solubility (25°C) | Molar Concentration | Source |
| Icariin | DMSO | 100 mg/mL | 147.78 mM | [7] |
| Icariin | Water | Insoluble | - | [7] |
| Icariin | Ethanol | Insoluble | - | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (C₃₃H₅₉N₅O₇, MW: 637.86 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, you would need 6.38 mg.
-
Weigh the compound: Under a chemical fume hood, carefully weigh the calculated amount of this compound powder and place it into a sterile, amber glass or polypropylene (B1209903) vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate in a room temperature water bath for 5-10 minutes until the solution is clear.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. For optimal stability, it is recommended to use the stock solution within one to six months.[10]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Pre-warm media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Prepare intermediate dilution (optional but recommended): To minimize precipitation, first, create an intermediate dilution of your 10 mM stock solution in pre-warmed media. For example, add 10 µL of the 10 mM stock to 990 µL of media to get a 100 µM solution.
-
Prepare final working solution: While gently swirling the conical tube containing the pre-warmed medium, slowly add the required volume of the stock or intermediate solution drop-by-drop. This gradual addition is key to preventing solvent shock.[8]
-
Homogenize: Once the stock is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isariin | C33H59N5O7 | CID 73424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Isariin C Cytotoxicity
Disclaimer: Publicly available scientific literature on "Isariin C" is limited. Therefore, this technical support center provides a general framework for troubleshooting unexpected cytotoxicity observed in control cells during in vitro experiments with research compounds. Where specific examples of cellular mechanisms are required, the well-characterized flavonoid "Icariin" will be used for illustrative purposes, as it is known to induce both apoptosis and autophagy in various cell lines.
Troubleshooting Guides
This section provides answers to common issues researchers may face when observing unexpected cell death in their control groups during cytotoxicity assays.
Q1: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?
A1: Vehicle-induced cytotoxicity is a common issue that can confound experimental results. It's crucial to determine a safe concentration for your specific cell line and experimental duration.
Troubleshooting Steps:
-
Verify Vehicle Concentration: Ensure the final concentration of the vehicle in your culture medium is within a generally safe range. For dimethyl sulfoxide (B87167) (DMSO), this is typically below 0.5%, with many cell lines tolerating up to 1%.[1][2] However, primary cells and some sensitive cell lines may show toxicity at concentrations as low as 0.1%.[1]
-
Perform a Vehicle Titration: Conduct a dose-response experiment with the vehicle alone to determine the highest non-toxic concentration for your specific cell line and assay duration.
-
Check Vehicle Quality: Ensure the vehicle is of high purity and has been stored correctly to prevent degradation into more toxic substances.
-
Consider Alternative Solvents: If your compound is soluble in other less-toxic solvents, it may be worth exploring these as alternatives.
Q2: I'm seeing significant cell death in my untreated control cells. What are the possible causes?
A2: Cell death in untreated controls points to underlying issues with cell health or the experimental environment.
Troubleshooting Steps:
-
Assess Cell Culture Conditions:
-
Contamination: Regularly check for microbial contamination (e.g., bacteria, yeast, mycoplasma) which can induce cell death.[3][4]
-
Cell Confluency: Avoid letting cells become over-confluent, as this can lead to nutrient depletion and cell death.[3][5]
-
Media and Supplements: Ensure the culture medium, serum, and other supplements are not expired and are of high quality. Test new lots of reagents before use in critical experiments.[3]
-
Incubator Conditions: Verify the incubator's temperature, CO2, and humidity levels are optimal for your cell line.[3][5]
-
-
Review Handling Procedures:
Q3: My cytotoxicity assay results are not consistent between experiments. What could be the reason?
A3: Lack of reproducibility can be due to subtle variations in experimental procedures.
Troubleshooting Steps:
-
Standardize Protocols: Develop and adhere to a strict standard operating procedure (SOP) for all steps, from cell seeding to data acquisition.[6]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[6]
-
Pipetting Technique: Use calibrated pipettes and ensure consistent pipetting techniques to minimize variability.[6]
-
Edge Effects: Be aware of "edge effects" in microplates, where wells on the perimeter are more prone to evaporation. It is good practice to fill these wells with sterile PBS or media and not use them for data points.[6]
Summary Table: Troubleshooting Control Cell Cytotoxicity
| Problem | Possible Cause | Recommended Solution |
| High Cytotoxicity in Vehicle Control | Vehicle concentration is too high for the cell line. | Perform a vehicle titration study to determine the maximum non-toxic concentration. A general recommendation for DMSO is to keep the final concentration at or below 0.5%.[1][2][7] |
| Poor quality or degraded vehicle. | Use high-purity, sterile-filtered vehicle from a reputable supplier. Store aliquots to avoid repeated freeze-thaw cycles. | |
| The cell line is particularly sensitive to the vehicle. | Test alternative solvents if compound solubility allows. | |
| Cell Death in Untreated Control | Microbial contamination (bacteria, yeast, mycoplasma). | Regularly test for contamination. Discard contaminated cultures and decontaminate incubators and hoods.[3][4] |
| Suboptimal cell culture conditions (e.g., over-confluency, depleted media). | Maintain a regular passaging schedule and do not allow cells to exceed 80-90% confluency.[3][5] | |
| Poor quality of media, serum, or other reagents. | Use fresh, high-quality reagents. Test new lots of serum and media on a small batch of cells before widespread use.[3] | |
| Incorrect incubator settings (temperature, CO2, humidity). | Regularly calibrate and monitor incubator conditions.[3][5] | |
| Inconsistent Results Between Experiments | Variability in cell passage number. | Use cells within a defined passage number range for all experiments. |
| Inconsistent reagent preparation or handling. | Prepare fresh reagents for each experiment or use properly stored aliquots. Adhere to a strict SOP.[6] | |
| "Edge effects" in microplates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[6] | |
| Inconsistent cell seeding density. | Ensure accurate cell counting and even distribution of cells when seeding plates.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a safe concentration of DMSO to use as a vehicle control?
A1: For most cell lines, a final DMSO concentration of 0.5% is widely considered safe, and many can tolerate up to 1% without significant cytotoxicity.[1][2] However, some cell lines, particularly primary cells, are more sensitive, and a concentration below 0.1% may be necessary.[1] It is always best practice to perform a dose-response curve for DMSO on your specific cell line to determine the no-effect concentration.
Q2: My microscopy images show significant cell death, but my viability assay (e.g., MTT) does not show a corresponding decrease in signal. Why?
A2: This discrepancy can arise from the principle of the assay. An MTT assay measures metabolic activity, not necessarily cell number. A compound could induce a state of increased metabolic activity in the remaining viable cells, masking the cell death observed under the microscope.[6] In such cases, it is crucial to use an orthogonal assay that measures a different cellular parameter, such as cell membrane integrity (e.g., LDH assay or Trypan Blue exclusion) or ATP levels.[6]
Q3: I suspect my compound of interest, "this compound," might be unstable in the culture medium. How would this affect my results?
A3: Compound instability can lead to inconsistent and difficult-to-interpret results. If a compound degrades over the course of the experiment, its effective concentration will decrease, potentially leading to an underestimation of its cytotoxicity.[9][10] The degradation products themselves could also be more or less toxic than the parent compound. To investigate stability, you could perform analytical measurements (e.g., HPLC) of the compound in the culture medium over time.
Q4: What are the expected cytotoxic mechanisms of a compound like Icariin, which I'm using as a reference?
A4: Icariin has been shown to induce both apoptosis and autophagy in various cancer cell lines.[11][12][13][14]
-
Apoptosis: This is a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Icariin has been reported to induce apoptosis through various mechanisms, including the activation of caspase cascades and regulation of the Bcl-2 family of proteins.[12][13][15]
-
Autophagy: This is a cellular process of self-digestion of cellular components. The role of autophagy in cancer is complex; it can be pro-survival or pro-death. Some studies show Icariin induces autophagic cell death, while others suggest it can suppress autophagy to enhance the effects of other chemotherapeutic agents.[11][14][16][17]
Understanding these potential mechanisms can help in selecting appropriate follow-up assays to confirm the mode of action of your test compound.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and appropriate controls (untreated and vehicle).
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Plate Setup: Prepare a 96-well plate with cells and compound treatments as described for the MTT assay. Include controls for maximum LDH release (cells treated with a lysis buffer).[18]
-
Incubation: Incubate for the desired treatment period.
-
Sample Collection: Carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture provided with the assay kit.
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Visualizations
Caption: Troubleshooting workflow for unexpected control cytotoxicity.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Simplified signaling pathway for a compound inducing apoptosis and autophagy.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 4. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Icariin mediates autophagy and apoptosis of hepatocellular carcinoma cells induced by the β-catenin signaling pathway through lncRNA LOXL1-AS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thinkful of Icariin Induces Triple-Negative Breast Cancer Cell Apoptosis and Suppresses Invasion by Inhibiting the JNK/c-Jun Signaling Pathway [Letter] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Icariin exerts anti-tumor activity by inducing autophagy via AMPK/mTOR/ULK1 pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Icariin induces apoptosis of human lung adenocarcinoma cells by activating the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Icariin activates autophagy to trigger TGFβ1 upregulation and promote angiogenesis in EA.hy926 human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isariin C Production in Fungal Fermentation
Welcome to the technical support center for improving the yield of Isariin C from fungal fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produce it?
A1: this compound is a member of the cyclodepsipeptide class of secondary metabolites. These compounds are cyclic peptides containing at least one ester bond in addition to amide bonds. This compound is produced by various species of the entomopathogenic fungal genus Isaria (formerly known as Paecilomyces). Species such as Isaria fumosorosea, Isaria tenuipes, and Isaria japonica have been identified as producers of isariins and related cyclodepsipeptides like beauvericin (B1667859).[1][2]
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound is synthesized by a large, multi-domain enzyme called a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs function as an assembly line, where different modules are responsible for activating, modifying, and linking specific amino acid and hydroxy acid precursors. The biosynthesis of cyclodepsipeptides like this compound typically involves the condensation of amino and hydroxy acids, followed by N-methylation and cyclization to form the final product. The genes encoding the NRPS and other necessary enzymes are usually clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC).[3][4][5][6]
Q3: What are the key factors influencing this compound yield in fungal fermentation?
A3: The production of this compound, like many fungal secondary metabolites, is highly sensitive to fermentation conditions. Key influencing factors include:
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical.
-
pH: The initial pH of the culture medium can significantly impact fungal growth and metabolite production.
-
Temperature: Each fungal strain has an optimal temperature range for growth and secondary metabolism.
-
Aeration: Adequate dissolved oxygen is crucial for the growth of filamentous fungi and the production of many secondary metabolites.[7][8]
-
Precursor Availability: The presence of specific amino acid and hydroxy acid precursors in the medium can enhance yield.
Q4: What is a recommended starting point for developing a fermentation protocol for a new Isaria isolate?
A4: A good starting point is to use a biphasic fermentation approach.[9][10] This involves an initial submerged liquid fermentation to generate a high-density mycelial biomass, followed by a solid-state fermentation for the production of secondary metabolites. For the initial liquid culture, a medium rich in accessible carbon and nitrogen, such as Potato Dextrose Broth (PDB) or a custom medium containing molasses and yeast extract, is often effective.[9][10] Subsequently, this biomass can be transferred to a solid substrate like rice or corn grits to induce secondary metabolite production.[9][10]
Troubleshooting Guides
Issue 1: Low or No this compound Production
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Media Composition | 1. Screen different carbon sources (e.g., sucrose (B13894), glucose, maltose) and nitrogen sources (e.g., peptone, yeast extract, NaNO₃).2. Optimize the Carbon-to-Nitrogen (C/N) ratio. A high C/N ratio can sometimes favor secondary metabolite production.[11] | Fungi have distinct preferences for nutrient sources for growth versus secondary metabolism.[12] |
| Incorrect pH | Measure the initial pH of your medium and adjust it to the optimal range for Isaria species, which is typically between pH 6.0 and 9.0.[12] | pH affects nutrient uptake and enzyme activity, including the NRPS responsible for this compound synthesis. |
| Inappropriate Temperature | Ensure your incubator is set to the optimal temperature for your Isaria strain, generally between 20-25°C.[12] Temperatures above 30°C can be detrimental to the production of some cyclodepsipeptides.[13] | Temperature influences fungal growth rate and the expression of secondary metabolite biosynthetic genes. |
| Insufficient Aeration | In submerged cultures, ensure adequate agitation and use baffled flasks to improve oxygen transfer. For bioreactors, monitor and control the dissolved oxygen (DO) level. | Oxygen availability is crucial for the aerobic metabolism of filamentous fungi and the biosynthesis of many secondary metabolites. |
| Lack of Precursors | Supplement the fermentation medium with potential amino acid precursors of this compound, such as L-phenylalanine and L-valine.[14][15] | The availability of building blocks for the NRPS can be a limiting factor in production. |
| Strain Degeneration | If you observe a decline in yield over successive subcultures, return to a cryopreserved stock of the original isolate. | Fungal strains can lose their ability to produce high levels of secondary metabolites after repeated subculturing. |
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Inoculum | Standardize your inoculum preparation. Use a consistent amount of spore suspension or mycelial biomass of a specific age for each fermentation. | The age and physiological state of the inoculum can significantly impact the kinetics of fungal growth and metabolite production. |
| Inconsistent Media Preparation | Prepare media in large batches when possible. If not, carefully check the weighing and mixing of all components for each batch. | Minor variations in media components can lead to significant differences in fungal metabolism. |
| Fluctuations in Environmental Conditions | Calibrate and monitor your incubator or bioreactor to ensure consistent temperature, pH, and aeration. | Small deviations in environmental parameters can have a large impact on the final yield. |
| Extraction Inefficiency | Ensure your extraction protocol is standardized and performed consistently. Use the same solvent-to-biomass ratio and extraction time for all samples. | Incomplete extraction can lead to an underestimation of the actual yield. |
Data on Fermentation Parameter Optimization
The following data is based on studies of the closely related cyclodepsipeptides, enniatins, produced by Fusarium oxysporum, and can serve as a starting point for optimizing this compound production.
Table 1: Effect of Carbon Source on Enniatin Production
| Carbon Source (at 30 g/L) | Total Enniatin Yield (mg/L) |
| Sucrose | 2398.5 |
| Glucose | 1850.2 |
| Fructose | 1675.8 |
| Maltose | 1432.1 |
| Lactose | 987.5 |
| (Data adapted from a study on Fusarium oxysporum, where sucrose was found to be the optimal carbon source for enniatin production)[12] |
Table 2: Effect of Nitrogen Source on Enniatin Production
| Nitrogen Source (at 2 g/L) | Total Enniatin Yield (mg/L) |
| Sodium Nitrate (B79036) (NaNO₃) | 2398.5 |
| Peptone | 1987.4 |
| Yeast Extract | 1754.3 |
| Ammonium Sulfate ((NH₄)₂SO₄) | 1201.9 |
| Urea | 856.7 |
| (Data adapted from a study on Fusarium oxysporum, where sodium nitrate was the optimal nitrogen source)[12] |
Table 3: Effect of Temperature and pH on Mycelial Growth of Isaria tenuipes
| Temperature (°C) | pH | Mycelial Dry Weight (g/100mL) |
| 20 | 7.0 | 1.85 |
| 25 | 7.0 | 2.12 |
| 30 | 7.0 | 1.54 |
| 25 | 5.0 | 1.68 |
| 25 | 7.0 | 2.12 |
| 25 | 9.0 | 1.98 |
| (Data adapted from studies on Isaria species, indicating optimal growth around 25°C and neutral to slightly alkaline pH)[12] |
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
-
Inoculum Preparation:
-
Grow the Isaria species on Potato Dextrose Agar (PDA) plates for 10-14 days at 25°C.
-
Flood the plates with sterile 0.05% Tween 80 solution and gently scrape the surface to release the conidia.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁷ spores/mL using a hemocytometer.
-
-
Fermentation:
-
Prepare the fermentation medium. A good starting medium is Fusarium Defined Medium (FDM), which has been shown to be effective for cyclodepsipeptide production.[16] The composition is as follows:
-
Sucrose: 30 g/L
-
NaNO₃: 2 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
KCl: 0.5 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
-
Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.
-
Autoclave the flasks at 121°C for 20 minutes.
-
After cooling, inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 8-10 days.[12]
-
-
Harvesting:
-
Separate the mycelia from the culture broth by vacuum filtration.
-
Wash the mycelia with distilled water and then freeze-dry.
-
The culture broth can be extracted separately to recover any secreted this compound.
-
Protocol 2: Extraction and Quantification of this compound by HPLC
-
Extraction:
-
Grind the freeze-dried mycelia into a fine powder.
-
Extract a known weight of the powdered mycelia (e.g., 1 gram) with a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727) (e.g., 20 mL) by sonication or overnight shaking.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Extract the culture broth with an equal volume of ethyl acetate. Separate the organic layer and evaporate to dryness.
-
Dissolve the dried extracts in a known volume of methanol for HPLC analysis.
-
-
HPLC Analysis (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 205-220 nm.
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A proposed signaling pathway for the regulation of this compound biosynthesis.
Caption: An overview of the experimental workflow for this compound production and analysis.
Caption: A logical flowchart for troubleshooting low this compound yield.
References
- 1. A beauvericin hot spot in the genus Isaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthetic gene cluster of the non-ribosomally synthesized cyclodepsipeptide skyllamycin: deciphering unprecedented ways of unusual hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a gene cluster responsible for the biosynthesis of cyclic lipopeptide verlamelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in submerged liquid fermentation and formulation of entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Statistical optimization of culture conditions for the production of enniatins H, I, and MK1688 by Fusarium oxysporum KFCC 11363P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin [frontiersin.org]
- 16. Multigene Phylogeny, Beauvericin Production and Bioactive Potential of Fusarium Strains Isolated in India - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isariin C Degradation Product Identification
Welcome to the technical support center for Isariin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying potential degradation products of this compound. The information provided is based on the general principles of cyclic depsipeptide degradation and should serve as a starting point for your experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a cyclic hexadepsipeptide, a class of secondary metabolites produced by some fungi. Its chemical formula is C33H59N5O7. The cyclic structure is composed of the following residues:
-
Glycine
-
L-Alanine
-
L-Valine (2 units)
-
D-Leucine
-
D-β-hydroxydodecanoic acid
These residues are linked by five amide (peptide) bonds and one ester bond, formed between the hydroxyl group of the β-hydroxydodecanoic acid and the carboxyl group of an amino acid.
Q2: What are the most likely degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The ester bond is generally the most labile linkage in a depsipeptide and is susceptible to hydrolysis under acidic, basic, or enzymatic conditions. This results in a ring-opening to form a linear depsipeptide. The amide bonds can also undergo hydrolysis, though typically under more stringent conditions, leading to smaller peptide and amino acid fragments.
-
Oxidation: The amino acid residues, particularly those with tertiary carbons on their side chains like Valine and Leucine, can be susceptible to oxidation. This can lead to the formation of hydroperoxides, hydroxylated derivatives, or carbonyl compounds.
Q3: What are the expected degradation products of this compound?
The primary degradation product is likely the linear form of this compound, resulting from the hydrolysis of the ester bond. Further degradation through amide bond cleavage would yield smaller linear peptides and the individual constituent amino acids and the hydroxy acid. Oxidative degradation could lead to modified forms of the cyclic or linear peptide with oxidized amino acid residues.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram of this compound sample. | Sample degradation during storage or handling. | Store samples at low temperatures (-20°C or below) and in a dry environment. Prepare solutions fresh before use. |
| Contamination of the sample. | Use high-purity solvents and reagents. Ensure cleanliness of all labware. | |
| Difficulty in identifying the structure of a suspected degradation product. | Insufficient data from a single analytical technique. | Employ orthogonal analytical methods. For example, use both high-resolution mass spectrometry (HR-MS) for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis to elucidate the structure. NMR spectroscopy can provide definitive structural information. |
| Co-elution of the degradation product with this compound or other components. | Optimize the chromatographic method. Vary the mobile phase composition, gradient, pH, or column chemistry to achieve better separation. | |
| No degradation observed under forced degradation conditions. | The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress study.[1] |
| This compound is intrinsically stable under the tested conditions. | While possible, it is important to test a sufficiently wide range of stress conditions as recommended by ICH guidelines before concluding intrinsic stability. |
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound degradation under various forced degradation conditions. These values are illustrative and intended to guide experimental design. Actual degradation rates will need to be determined empirically.
Table 1: Hypothetical Hydrolytic Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | Linear this compound Formed (%) |
| 0.1 M HCl, 60°C | 24 | 75 | 22 |
| 48 | 55 | 40 | |
| 0.1 M NaOH, 25°C | 2 | 40 | 55 |
| 8 | 10 | 85 | |
| pH 7.4 Buffer, 37°C | 72 | 95 | 4 |
Table 2: Hypothetical Oxidative Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | Major Oxidized Product(s) (%) |
| 3% H₂O₂, 25°C | 12 | 80 | 15 |
| 24 | 65 | 28 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98 | <1 |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify likely degradation products and establish the degradation pathways of a drug substance.[2]
1. Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate base (e.g., 0.1 M NaOH) before analysis.
2. Basic Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature (e.g., 25°C).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an appropriate acid (e.g., 0.1 M HCl) before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide to a final concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quench the reaction if necessary (e.g., by adding sodium bisulfite) before analysis.
4. Thermal Degradation:
-
Store solid this compound in a controlled temperature oven (e.g., 80°C).
-
Store a solution of this compound at a slightly elevated temperature (e.g., 60°C).
-
Analyze samples at specified time points.
5. Photostability Testing:
-
Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Protect control samples from light.
-
Analyze the exposed and control samples.
Analytical Method for Degradation Product Identification
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS), is required to separate and identify the degradation products from the parent drug.
-
Chromatography System: HPLC or UPLC system.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection:
-
UV detector to quantify the parent drug and degradation products.
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement and fragmentation analysis of the degradation products.
-
Visualizations
Caption: Experimental workflow for this compound degradation studies.
Caption: Hypothetical degradation pathways of this compound.
References
How to prevent Isariin C precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Isariin C in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a cyclic depsipeptide with the CAS number 80111-96-2.[1][2][3][4][5] Like many cyclic peptides, this compound is a hydrophobic molecule, which can lead to low solubility in aqueous solutions such as cell culture media. Precipitation can occur when the concentration of this compound exceeds its solubility limit, leading to inaccurate experimental results and potential cytotoxicity.
Q2: I'm observing a precipitate in my cell culture media immediately after adding my this compound stock solution. What is the likely cause?
Immediate precipitation upon addition of a stock solution to aqueous media is often due to a few key factors:
-
Improper Dilution Technique: Adding a concentrated stock solution (typically in an organic solvent like DMSO) directly into the media can cause the compound to rapidly come out of solution.
-
High Final Concentration: The intended final concentration of this compound in the media may be above its solubility limit.
-
Localized High Concentration: Pipetting the stock solution into a small volume of media without adequate mixing can create localized areas of high concentration, triggering precipitation.
Q3: My media containing this compound appears clear initially, but a precipitate forms over time during incubation. What could be happening?
Delayed precipitation can be caused by several factors related to the incubation conditions and the stability of the compound in the media:
-
Temperature and pH Shifts: The change in temperature from room temperature to 37°C in an incubator, as well as shifts in media pH due to cellular metabolism, can decrease the solubility of this compound.
-
Interaction with Media Components: this compound may interact with proteins, salts, or other components in the serum or media over time, leading to the formation of insoluble complexes.
-
Compound Instability: While specific data on this compound stability is limited, some compounds can degrade over time in culture conditions, and the degradation products may be less soluble.
Q4: What is the recommended solvent for preparing an this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
It is highly recommended to perform a solubility test to determine the empirical solubility limit of this compound in your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Problem: Precipitate forms immediately upon dilution of the stock solution.
| Possible Cause | Solution |
| High Final Concentration | Perform a dose-response experiment starting with a lower final concentration of this compound. |
| Improper Dilution Technique | Employ a serial dilution method. First, dilute the high-concentration stock solution to an intermediate concentration in the same solvent (e.g., DMSO). Then, add this intermediate stock to the pre-warmed cell culture medium. |
| Localized High Concentration | Add the this compound stock solution drop-wise to the final volume of media while gently swirling or vortexing to ensure rapid and even dispersion. |
| Cold Medium | Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
Problem: Precipitate forms over time during incubation.
| Possible Cause | Solution |
| Compound Instability | Prepare fresh this compound-containing media immediately before each experiment, especially for long-term studies. |
| Interaction with Media Components | If using a serum-containing medium, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. |
| pH or Temperature Shifts | Ensure your medium is adequately buffered for the CO2 environment of your incubator to maintain a stable pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.
-
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM) in DMSO.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator at 37°C
-
Microscope
-
-
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and non-toxic across all dilutions.
-
Gently vortex each dilution immediately after adding the stock solution.
-
Visually inspect each dilution for any signs of immediate precipitation.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiments (e.g., 24, 48, 72 hours).
-
At each time point, examine the solutions visually and under a microscope to check for the formation of any precipitate.
-
The highest concentration that remains clear throughout the incubation period is the maximum working concentration for your experiments.
-
Visual Guides
Caption: Workflow for preparing and troubleshooting this compound solutions in media.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Navigating Biochemical Assay Interference
A Note to Researchers: Comprehensive searches for "Isariin C" did not yield specific information regarding its interference in biochemical assays. Publicly available scientific literature extensively covers a similarly named compound, Icariin (B1674258) , as well as general interference phenomena. This guide provides troubleshooting advice based on well-documented mechanisms of assay interference that may be applicable to novel compounds or instances of unexpected results. It is crucial to verify the identity and purity of your test compound.
Frequently Asked Questions (FAQs)
Q1: My compound shows activity in an initial screen, but this is not reproducible in follow-up assays. What could be the cause?
A1: This is a common issue in high-throughput screening (HTS) and can often be attributed to Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear as "hits" in many different assays due to nonspecific activity rather than specific interaction with the intended target.[1][2] This can be caused by several factors, including compound aggregation, reactivity with assay components, or inherent properties like fluorescence.
Q2: What is compound aggregation and how can it interfere with my assay?
A2: Compound aggregation occurs when small molecules form colloidal particles in solution.[3][4][5] These aggregates can sequester and denature proteins nonspecifically, leading to false-positive results, particularly in enzyme inhibition assays.[4][6] This phenomenon is a significant source of nonspecific bioactivity and can waste considerable resources if not identified early.[4][5]
Q3: How can I determine if my compound is an aggregator?
A3: A standard method to test for aggregation-based interference is to repeat the assay in the presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%).[7] Detergents disrupt the formation of colloidal aggregates. If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator.[7]
Q4: My assay uses a fluorescence or colorimetric readout. What kind of interference should I be aware of?
A4: Compounds with inherent fluorescent or colored properties can directly interfere with the detection method of your assay, leading to false positives or negatives.[7][8] It is essential to run control experiments with your compound in the absence of the biological target to measure its intrinsic optical properties under the assay conditions. Additionally, some compounds can act as quenchers, reducing the signal from a fluorescent probe.
Q5: Could impurities in my compound sample be causing the interference?
A5: Yes, impurities, including residual metals from synthesis, can lead to false-positive results in HTS campaigns.[9] Metal ions can inhibit or activate enzymes, or interfere with assay readouts through chelation.[9][10] It is advisable to assay compounds in the presence of a chelator like EDTA to rule out metal contamination as the source of activity.[9]
Troubleshooting Guides
Guide 1: Investigating Suspected Compound Aggregation
This guide outlines a workflow to determine if your compound of interest is producing false-positive results due to aggregation.
Caption: Workflow for identifying aggregation-based interference.
Guide 2: General Workflow for Hit Validation and Interference Screening
This decision tree provides a systematic approach to validating a hit from a primary screen and identifying potential assay interference.
Caption: Decision tree for validating screening hits.
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the observed bioactivity of a compound is due to the formation of aggregates.
Materials:
-
Compound of interest
-
Assay buffer
-
Target protein/enzyme and substrate
-
10% Triton X-100 stock solution
-
Assay-compatible plates (e.g., 96-well or 384-well)
-
Plate reader for signal detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Create two sets of assay plates.
-
To the first set ("- Detergent"), add the compound dilutions and all other assay components as per the standard protocol.
-
To the second set ("+ Detergent"), add the compound dilutions and other assay components. Then, add Triton X-100 to a final concentration of 0.01%.
-
Initiate the reaction (e.g., by adding substrate or enzyme).
-
Incubate the plates under standard assay conditions.
-
Measure the assay signal on a plate reader.
-
Data Analysis: Compare the dose-response curves between the "- Detergent" and "+ Detergent" conditions. A significant rightward shift or complete loss of activity in the "+ Detergent" condition indicates aggregation-based inhibition.[7]
Protocol 2: Spectral Interference Assessment
Objective: To assess if a compound intrinsically absorbs or emits light at the excitation and emission wavelengths used in the assay.
Materials:
-
Compound of interest
-
Assay buffer
-
Assay-compatible plates (e.g., black plates for fluorescence)
-
Spectrophotometer or plate reader with spectral scanning capabilities
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the compound dilutions to the wells of the assay plate.
-
Add all assay components except for the fluorescent/colorimetric probe or substrate.
-
Read the absorbance of the plate across a range of wavelengths, including the wavelength used for readout in your assay.
-
For fluorescence assays, scan for emission across a range of wavelengths while exciting at the assay's excitation wavelength.
-
Data Analysis: Analyze the spectra to identify any overlap between the compound's absorbance or fluorescence and the assay's detection wavelengths. Significant signal from the compound alone indicates potential interference.
Signaling Pathway Considerations
While no specific signaling pathways involving "this compound" could be identified, many natural products are investigated for their effects on common cellular pathways. For instance, the related compound Icariin has been shown to influence pathways such as AMPK and PI3K-AKT.[11][12] When investigating a new compound, it is crucial to consider its potential for off-target effects and nonspecific pathway modulation, which can be a characteristic of PAINS.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Icariin induces irisin/FNDC5 expression in C2C12 cells via the AMPK pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways | Semantic Scholar [semanticscholar.org]
Refining Isariin C purification to remove impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Isariin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a cyclodepsipeptide, a type of cyclic peptide containing both amino acid and hydroxy acid residues. It is a secondary metabolite produced by various species of the entomopathogenic fungus Isaria.[1] Isariins, as a class of compounds, have garnered interest due to their diverse biological activities, including insecticidal, cytotoxic, and antimicrobial properties.[2][3] These properties make them potential candidates for development as pharmaceuticals or agrochemicals.
Q2: What are the most common impurities encountered during this compound purification?
The most prevalent impurities are other structurally related cyclodepsipeptides co-produced by the fungus. These often include other Isariin analogs (e.g., Isariin A, Isariin B, Isariin D) and a related class of cyclodepsipeptides called isaridins.[4] These molecules share a similar core structure but differ in their amino acid or hydroxy acid composition, making their separation challenging. Other potential impurities can include unrelated secondary metabolites from the fungus and residual media components from the fermentation process.
Q3: What are the recommended analytical techniques for assessing this compound purity?
A combination of chromatographic and spectroscopic methods is essential for accurate purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for both purification and purity analysis. A reversed-phase C18 column is typically used with a gradient elution of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is crucial for identifying this compound and its impurities based on their mass-to-charge ratio. Tandem MS (MS/MS) can provide fragmentation patterns for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR are indispensable for the definitive structural elucidation of this compound and for characterizing any unknown impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor separation of this compound from other Isariin analogs on HPLC. | The mobile phase gradient is not optimized. | - Decrease the gradient slope (e.g., from a 5-95% B over 20 min to a 1% per minute increase in solvent B).- Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile).- Adjust the concentration of the ion-pairing agent (e.g., TFA). |
| The column chemistry is not suitable. | - Screen different stationary phases (e.g., phenyl-hexyl or a different C18 phase with alternative bonding). | |
| Broad or tailing peaks in the HPLC chromatogram. | Column is overloaded. | - Reduce the sample concentration or injection volume. |
| The sample solvent is stronger than the initial mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| The column is contaminated or degraded. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Low yield of purified this compound. | Inefficient extraction from the fungal biomass/culture filtrate. | - Optimize the extraction solvent system (e.g., ethyl acetate, methanol).- Employ solid-phase extraction (SPE) for initial sample cleanup and concentration. |
| Loss of product during purification steps. | - Minimize the number of purification steps.- Ensure complete recovery from each fraction during column chromatography. | |
| Presence of unknown peaks in the final product. | Contamination from solvents or labware. | - Use high-purity solvents and thoroughly clean all glassware. |
| Degradation of this compound. | - Avoid prolonged exposure to strong acids or bases and high temperatures. Store purified compound at low temperatures. |
Experimental Protocols
General HPLC Method for this compound Analysis and Purification
This protocol provides a starting point for the analysis and purification of this compound. Optimization will be required based on the specific instrumentation and the complexity of the fungal extract.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or coupled to a Mass Spectrometer (LC-MS).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Program:
Time (min) % Solvent B 0 10 30 90 35 90 40 10 | 45 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.
-
Sample Preparation: The crude fungal extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for this compound purification and analysis.
Caption: Postulated signaling pathways affected by cyclodepsipeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Isariin C batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability issues when working with Isariin C. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and reproducibility in experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?
A1: Inconsistent results with different batches of a natural product like this compound can stem from several factors. The most common sources of variability include:
-
Purity Differences: The percentage of the active compound versus impurities can vary between batches.
-
Presence of Isomers or Related Compounds: Different batches might contain varying ratios of this compound isomers or structurally similar compounds, which may have different biological activities.
-
Solubility Issues: Incomplete or inconsistent solubilization of the compound can lead to variations in the effective concentration in your experiments.
-
Stability: Degradation of the compound over time or due to improper storage can result in reduced activity.
It is crucial to perform quality control checks on each new batch to mitigate these issues.
Q2: How can we ensure the consistency of this compound activity across different experiments?
A2: To ensure consistency, it is recommended to establish a rigorous internal quality control (QC) protocol for each new batch of this compound. This should include:
-
Purity and Identity Verification: Use techniques like HPLC-UV, LC-MS, and NMR to confirm the identity and purity of the compound.
-
Solubility Assessment: Determine the optimal solvent and concentration for complete solubilization and visually inspect for any precipitation.
-
Standardized Bioassay: Qualify each new batch using a standardized in-house bioassay to confirm its biological activity relative to a well-characterized reference batch.
-
Proper Storage: Store this compound as recommended by the supplier, typically in a cool, dark, and dry place to prevent degradation.
Q3: What is the best way to prepare this compound stock solutions to minimize variability?
A3: Preparing consistent stock solutions is critical. Follow these guidelines:
-
Use a High-Quality Solvent: Use an appropriate solvent (e.g., DMSO) of high purity.
-
Ensure Complete Dissolution: Gently warm and vortex the solution to ensure the compound is fully dissolved. Visually inspect for any particulate matter.
-
Aliquot and Store: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Store Properly: Store the stock solutions at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: Lower than Expected Potency in a New Batch
If a new batch of this compound shows lower than expected potency in your assay, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for lower than expected potency.
Issue 2: High Variability Between Replicates
High variability between experimental replicates can obscure your results. Consider the following steps:
-
Assess Compound Solubility:
-
Problem: this compound may be precipitating out of solution in your assay medium.
-
Solution: Visually inspect your wells for precipitation. Test the solubility of this compound in your final assay buffer at the highest concentration used. You may need to adjust the solvent concentration or use a different formulation.
-
-
Review Pipetting and Dilution Technique:
-
Problem: Inaccurate pipetting, especially of viscous solvents like DMSO, can lead to significant concentration errors.
-
Solution: Ensure your pipettes are calibrated. When performing serial dilutions, ensure thorough mixing between each step.
-
-
Evaluate Cell Health and Seeding Density:
-
Problem: Inconsistent cell numbers or poor cell health can lead to variable responses.
-
Solution: Use a consistent cell passage number and ensure even cell seeding. Perform a cell viability assay to confirm the health of your cells before treatment.
-
Data Presentation
To effectively track batch-to-batch variability, maintain a clear record of the QC data for each batch.
Table 1: this compound Batch Quality Control Data
| Batch ID | Purity (HPLC, %) | Identity (LC-MS) | Solubility (in DMSO) | Bioassay IC50 (µM) |
| ISAC-21A | 98.5% | Confirmed | >100 mM | 12.5 ± 1.1 |
| ISAC-21B | 95.2% | Confirmed | >100 mM | 18.2 ± 2.5 |
| ISAC-22A | 99.1% | Confirmed | >100 mM | 11.8 ± 0.9 |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Start with 20% acetonitrile, ramp to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Analysis: The purity is calculated as the area of the main peak relative to the total peak area.
Protocol 2: In Vitro Bioassay for Biological Activity
This protocol describes a general cell-based assay to determine the IC50 value of this compound.
-
Cell Seeding: Seed a 96-well plate with your cells of interest at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Perform a serial dilution of the this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®) and read the results on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Signaling Pathways
This compound has been reported to modulate several signaling pathways. Understanding these can help in designing mechanistic studies.
Caption: this compound activation of the PI3K/Akt signaling pathway.
Technical Support Center: Enhancing the Bioavailability of Isariin C for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isariin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising compound.
Frequently Asked questions (FAQs)
Q1: Why is the oral bioavailability of this compound (Icariin) typically low?
A1: The low oral bioavailability of this compound is primarily due to two factors: its poor aqueous solubility and low membrane permeability.[1][2][3] For effective oral absorption, a drug must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter the bloodstream. This compound's chemical structure limits its ability to perform both of these functions efficiently, resulting in a significant portion of the administered dose being eliminated without reaching systemic circulation.[4]
Q2: What are the most common strategies to enhance the in vivo bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to improve the bioavailability of this compound. These include:
-
Nanoparticle-based formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric micelles, can increase its surface area for dissolution and protect it from degradation in the gastrointestinal tract.[5][6]
-
Phospholipid complexes: Forming a complex of this compound with phospholipids (B1166683) can enhance its lipophilicity, thereby improving its ability to permeate the intestinal membrane.[7][8]
-
Cyclodextrin complexes: Complexation with cyclodextrins can increase the aqueous solubility of this compound, leading to improved dissolution and absorption.[7][9]
-
Self-emulsifying drug delivery systems (SEDDS): These are mixtures of oils, surfactants, and cosurfactants that form a fine emulsion in the gastrointestinal tract, enhancing the solubilization and absorption of poorly soluble drugs like this compound.[10]
Q3: Which animal models are commonly used for pharmacokinetic studies of this compound?
A3: Rats and mice are the most frequently used animal models for investigating the pharmacokinetics of this compound and its various formulations.[11][12][13][14] These models are well-established for oral gavage administration and allow for serial blood sampling to determine key pharmacokinetic parameters.
Q4: What are the key signaling pathways modulated by this compound?
A4: this compound has been shown to modulate several important signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound can activate this pathway, which is relevant for its neuroprotective and anti-apoptotic effects.[15][16][17][18][19][20][21][22]
-
Nrf2 Pathway: This pathway is a key regulator of the cellular antioxidant response. This compound can activate Nrf2, leading to the expression of antioxidant enzymes and protecting cells from oxidative stress.[23][24][25]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound formulations.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High variability in plasma concentrations between individual animals. | 1. Inconsistent dissolution of the formulation in the GI tract.2. Variability in gastric emptying times and intestinal motility.3. Food effects influencing absorption.4. Inconsistent oral gavage technique. | 1. Optimize Formulation: Ensure the formulation is robust and provides consistent drug release. Consider formulations less dependent on physiological variables, such as amorphous solid dispersions or SEDDS.2. Standardize Experimental Conditions: Fast animals for a consistent period before dosing to minimize food-related variability. Ensure consistent housing and handling to reduce stress, which can affect GI motility.3. Refine Gavage Technique: Ensure all personnel are thoroughly trained in oral gavage to administer the formulation consistently to the stomach, avoiding deposition in the esophagus or trachea.[14][21][26] |
| Low or undetectable plasma concentrations of this compound. | 1. Poor bioavailability of the formulation.2. Rapid metabolism of this compound.3. Issues with the analytical method for plasma sample analysis. | 1. Enhance Formulation Bioavailability: Explore more advanced formulations like polymeric micelles or phospholipid complexes that have shown significant improvements in this compound bioavailability.2. Consider Co-administration with Bioenhancers: Investigate the use of bioenhancers that can inhibit metabolic enzymes and improve absorption.3. Validate Analytical Method: Ensure the HPLC or LC-MS/MS method is validated for sensitivity (limit of detection and quantification), linearity, precision, and accuracy in plasma matrix.[27][28][29][30] |
| Precipitation or aggregation of nanoparticle formulations upon administration. | 1. Poor stability of the nanoparticle formulation in the physiological environment of the GI tract.2. Interaction with components of the GI fluid (e.g., salts, enzymes). | 1. Improve Nanoparticle Stability: Incorporate stabilizers or coating agents (e.g., PEGylation) into the nanoparticle formulation to enhance its stability in biological fluids.2. Characterize Formulation in Simulated GI Fluids: Before in vivo studies, assess the stability of the nanoparticle formulation in simulated gastric and intestinal fluids to predict its behavior after administration. |
| Difficulty in achieving a consistent dose for oral administration. | 1. Poor suspendability of the formulation.2. Inaccurate volume measurement. | 1. Ensure Homogeneous Suspension: If administering a suspension, ensure it is thoroughly vortexed or sonicated immediately before each administration to ensure a uniform concentration.2. Use Calibrated Equipment: Use calibrated pipettes or syringes for accurate volume measurement. |
Data Presentation
The following tables summarize quantitative data from various studies on enhancing the bioavailability of this compound (Icariin) and its derivatives.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Icariin (B1674258) Suspension | 28.5 ± 6.3 | 1.5 ± 0.5 | 112.4 ± 23.7 | 100 | |
| Icariin-HP-γ-CD Complex | 9060 ± 1210 | 0.75 ± 0.15 | 213500 ± 28700 | ~2000 | |
| Icariin Solution | Not Reported | Not Reported | Not Reported | 100 | [5] |
| Icariin-F127 Micelles | Not Reported | Not Reported | Not Reported | 250 | [5] |
| Icariin-PEG-PLLA/PDLA-PNIPAM Micelles | Not Reported | Not Reported | Not Reported | 500 | [5] |
| TFE Suspension | 36.7 ± 8.9 (ICA) 10.2 ± 2.1 (ICA II) | 0.5 ± 0.1 (ICA) 1.0 ± 0.2 (ICA II) | 123.4 ± 28.6 (ICA) 45.7 ± 9.8 (ICA II) | 100 | [8] |
| TFE-PLC | 58.9 ± 11.2 (ICA) 25.6 ± 5.4 (ICA II) | 0.4 ± 0.1 (ICA) 0.8 ± 0.2 (ICA II) | 224.2 ± 45.1 (ICA) 183.5 ± 36.9 (ICA II) | 181.75 (ICA) 401.63 (ICA II) | [8] |
| TFE-PLC-Ns | 72.4 ± 13.5 (ICA) 42.8 ± 8.7 (ICA II) | 0.3 ± 0.1 (ICA) 0.6 ± 0.1 (ICA II) | 307.3 ± 61.2 (ICA) 312.9 ± 63.4 (ICA II) | 249.05 (ICA) 684.70 (ICA II) | [8] |
TFE: Total Flavonoids of Epimedium; PLC: Phospholipid Complex; Ns: Nanosuspension; ICA: Icariin; ICA II: Icariside II; HP-γ-CD: Hydroxypropyl-γ-cyclodextrin
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline for preparing SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol®)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.
-
Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for an oral pharmacokinetic study.
Materials and Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Weigh each rat and calculate the required dose volume. Administer the this compound formulation orally via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into anticoagulant-coated tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Plasma Analysis: Analyze the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data.
Protocol 3: HPLC Analysis of this compound in Rat Plasma
This is a general protocol for the quantification of this compound in plasma samples.
Materials and Equipment:
-
HPLC system with UV or MS detector
-
C18 analytical column
-
Acetonitrile (B52724) (ACN), methanol, water (HPLC grade)
-
Formic acid or acetic acid
-
Internal standard (e.g., quercetin)
-
Plasma samples from the pharmacokinetic study
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard solution.
-
Add a protein precipitating agent (e.g., 3 volumes of acetonitrile or methanol), vortex vigorously, and centrifuge at high speed.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with a small percentage of acid, e.g., 0.1% formic acid) is commonly used. The exact ratio may need optimization.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of approximately 270 nm, or MS/MS detection for higher sensitivity and selectivity.[27][28]
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in blank plasma.
-
Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: this compound modulation of the PI3K/Akt signaling pathway.
Caption: this compound activation of the Nrf2 antioxidant pathway.
References
- 1. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved Pharmacokinetics of Icariin (ICA) within Formulation of PEG-PLLA/PDLA-PNIPAM Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inhibitory Effect of Icariin Nanoparticles on Angiogenesis in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of solubility and pharmacokinetic profile of hepatoprotector icariin through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eco-benign spectrofluorimetric analysis of icariin in a nano-formulation using green quantum dots: insights from in vitro anticoagulant and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. cusabio.com [cusabio.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. scielo.isciii.es [scielo.isciii.es]
- 24. jddtonline.info [jddtonline.info]
- 25. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. HPLC analysis and pharmacokinetics of icariin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. akjournals.com [akjournals.com]
- 30. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Experimental Reproducibility with Isariin C and Related Natural Products
A Note on Isariin C vs. Icariin (B1674258): Initial searches for "this compound" reveal it to be a depsipeptide compound with limited publicly available experimental data. It is possible that this query relates to the more extensively researched flavonoid, Icariin , for which a significant body of literature exists regarding its therapeutic potential and associated signaling pathways. This guide will focus on the experimental challenges and troubleshooting related to Icariin as a representative natural product, providing a framework that can be adapted for other complex natural compounds like this compound as more data becomes available.
Section 1: General Challenges in Natural Product Research
Natural products present unique challenges in experimental reproducibility.[1][2][3][4][5] Unlike synthetic compounds, their complexity, potential for batch-to-batch variability, and sensitivity to environmental factors can lead to inconsistent results. Researchers and drug development professionals should be aware of the following common issues:
-
Purity and Standardization: The concentration of the active compound can vary significantly between different suppliers or even different batches from the same supplier. Impurities from the extraction and purification process can also interfere with experiments.
-
Solubility and Stability: Many natural products have poor aqueous solubility, making consistent preparation of stock solutions and in-vitro assay conditions challenging.[1][6][7] Degradation over time, or under specific light or temperature conditions, can also affect bioactivity.
-
Bioavailability: In vivo studies can be hampered by low absorption and rapid metabolism of the natural compound, leading to variable efficacy.[1]
-
Complexity of Mechanism of Action: Natural products often interact with multiple cellular targets and signaling pathways, making it difficult to pinpoint the exact mechanism of action and leading to apparently contradictory results under different experimental conditions.[8][9][10][11]
Section 2: Frequently Asked Questions (FAQs) for Icariin Experiments
This section addresses specific questions that may arise during the experimental use of Icariin.
Q1: My Icariin stock solution is difficult to prepare and appears to precipitate. How can I improve its solubility?
A1: Icariin has low water solubility. For in-vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Ensure the final concentration of DMSO in your cell culture media is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If precipitation still occurs upon dilution in aqueous media, consider using a gentle warming and vortexing step. For in-vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems may be necessary to improve bioavailability.[6][7]
Q2: I am observing inconsistent anti-cancer effects of Icariin across different cancer cell lines. Why is this happening?
A2: The anti-cancer effects of Icariin are often cell-type specific and dose-dependent.[8][9][10][11][12] The expression levels of the molecular targets of Icariin can vary significantly between different cancer cell lines, leading to differential sensitivity. For example, the efficacy of Icariin has been linked to its ability to modulate signaling pathways such as PI3K/Akt, NF-κB, and JNK/c-Jun.[13][14][15][16][17] The basal activity of these pathways in your chosen cell lines will influence the observed response. It is crucial to characterize the molecular profile of your cell lines and to perform dose-response studies to determine the optimal concentration for your experiments.
Q3: My Western blot results for signaling pathway modulation by Icariin are not consistent. What could be the issue?
A3: Inconsistent Western blot results can arise from several factors:
-
Time-dependent effects: The modulation of signaling pathways is often transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein expression or phosphorylation after Icariin treatment.
-
Cell density and passage number: Ensure that you are using cells at a consistent density and within a narrow passage number range, as these factors can influence signaling pathway activity.
-
Antibody quality: Use validated antibodies specific for your target proteins.
-
Loading controls: Always use a reliable loading control to ensure equal protein loading across all lanes.
Q4: I am struggling to reproduce in-vivo anti-tumor efficacy data reported in the literature. What should I consider?
A4: Reproducing in-vivo data is notoriously challenging.[18][19][20] Key factors to consider include:
-
Animal model: The strain, age, and sex of the animals can all influence tumor growth and response to treatment.
-
Drug formulation and administration route: As mentioned, Icariin's poor bioavailability is a major hurdle.[1] The formulation and route of administration used in the original study must be replicated as closely as possible.
-
Tumor model: The site of tumor implantation and the specific cancer cell line used can impact the tumor microenvironment and drug accessibility.
-
Endpoint measurements: Ensure that the methods for measuring tumor volume and other efficacy endpoints are consistent with the original study.
Section 3: Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during Icariin experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | 1. Degraded Icariin. 2. Incorrect concentration. 3. Poor solubility. 4. Cell line insensitivity. | 1. Purchase fresh Icariin from a reputable supplier and store it correctly. 2. Verify the concentration of your stock solution. 3. Follow the solubility guidelines in the FAQs. 4. Test a range of concentrations and consider using a different cell line with a known sensitivity to Icariin. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in multi-well plates. 4. Inhomogeneous drug distribution. | 1. Ensure a single-cell suspension and uniform seeding density. 2. Calibrate your pipettes regularly. 3. Avoid using the outer wells of plates or fill them with media to maintain humidity. 4. Mix the plate gently after adding Icariin. |
| Unexpected cytotoxicity in control cells | 1. High DMSO concentration. 2. Contamination of cell culture. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.1%). 2. Perform regular checks for mycoplasma and other contaminants. |
Section 4: Quantitative Data Summary
The following tables summarize the reported efficacy of Icariin in various cancer cell lines.
Table 1: In-vitro Anti-proliferative and Apoptotic Effects of Icariin
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Annexin V-FITC/PI | 10 µM | 26.53 ± 2.3% apoptosis | [13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Annexin V-FITC/PI | 20 µM | 45.17 ± 2.4% apoptosis | [13] |
| 4T1 | Breast Cancer | Annexin V-FITC/PI | 10 µM | 13.1 ± 2.1% apoptosis | [13] |
| 4T1 | Breast Cancer | Annexin V-FITC/PI | 20 µM | 18.2 ± 1.6% apoptosis | [13] |
| A549 | Lung Cancer | Not Specified | Dose-dependent | Suppression of lung cancer progression | [8] |
| NCI-H1975 | Lung Cancer | Not Specified | Dose-dependent | Suppression of lung cancer progression | [8] |
Section 5: Experimental Protocols
Protocol 1: Preparation of Icariin Stock Solution
-
Weigh the required amount of Icariin powder in a sterile microcentrifuge tube.
-
Add pure, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication or gentle warming (37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Icariin in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control.
-
Remove the old medium and add the medium containing different concentrations of Icariin or vehicle control to the wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
Protocol 3: Western Blot Analysis of Signaling Proteins
-
Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.
-
Treat the cells with Icariin at the desired concentrations and for the optimal time points determined from preliminary experiments. Include a vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-NF-κB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein or a loading control (e.g., β-actin, GAPDH).
Section 6: Visualizations
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural products and drug discovery: a survey of stakeholders in industry and academia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current update on anticancer effects of icariin: A journey of the last ten years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Icariin‐induced inhibition of SIRT6/NF‐κB triggers redox mediated apoptosis and enhances anti‐tumor immunity in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Icariin Induces Triple-Negative Breast Cancer Cell Apoptosis and Suppresses Invasion by Inhibiting the JNK/c-Jun Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways | Semantic Scholar [semanticscholar.org]
- 18. The challenges of reproducibility in life science research | 马尔文帕纳科 [malvernpanalytical.com.cn]
- 19. Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reproducibility blues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isariin B and Isariin C Efficacy
An objective review of the available scientific data on the biological activities of Isariin B and Isariin C, intended for researchers, scientists, and professionals in drug development.
This guide provides a comparative overview of the known efficacies of Isariin B and this compound, two natural cyclodepsipeptide compounds. While research has illuminated some of the biological activities of Isariin B, data on this compound remains notably scarce, precluding a direct, comprehensive comparison. This document summarizes the existing experimental data for both compounds to highlight current understanding and identify areas for future research.
I. Cytotoxic Activity
Table 1: Cytotoxicity of Isariin B Against Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| P388 | Murine Leukemia | 2.5 | |
| A549 | Human Lung Carcinoma | 5.0 | |
| MEL-28 | Human Melanoma | 5.0 | |
| U-87-MG | Human Glioblastoma | Not specified |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of Isariin B was predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The absorbance of this colored solution is quantified by a spectrophotometer and is directly proportional to the number of viable cells.
A Comparative Guide to Isariin C Extraction Techniques for Optimal Yield
For researchers, scientists, and drug development professionals working with the cyclodepsipeptide Isariin C, selecting an efficient extraction method is paramount to maximizing yield and ensuring the purity of the final product. This guide provides an objective comparison of common extraction techniques, supported by available experimental data for related compounds, to inform the selection of an optimal strategy for this compound isolation from fungal sources, primarily Isaria species.
Comparison of Extraction Techniques
The choice of extraction technique significantly impacts the yield and purity of this compound. The following table summarizes the most common methods, their principles, and general performance characteristics.
| Extraction Technique | Principle | Key Parameters | General Yield | Advantages | Disadvantages |
| Solvent Extraction (Maceration/Soxhlet) | Dissolving this compound in a suitable organic solvent. | Solvent type (e.g., ethanol (B145695), methanol, ethyl acetate), temperature, extraction time. | Variable | Simple, low-cost equipment. | Time-consuming, large solvent consumption, potential for thermal degradation of the compound. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt fungal cell walls, enhancing solvent penetration and mass transfer. | Ultrasonic frequency and power, temperature, solvent, extraction time. | Potentially High | Reduced extraction time, lower solvent consumption, increased efficiency at lower temperatures. | Specialized equipment required, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and fungal matrix, causing cell rupture and release of a | Microwave power, temperature, solvent, extraction time, solid-to-liquid ratio. | Potentially High | Rapid extraction, reduced solvent usage, higher yields in some cases. | Requires microwave-transparent solvents, potential for localized overheating, specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the extraction solvent, offering tunable solvating power. | Pressure, temperature, co-solvent (e.g., ethanol), flow rate. | Variable | "Green" technology (no organic solvents), highly selective, yields pure extracts. | High initial equipment cost, may require a co-solvent for polar compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are generalized protocols for the discussed extraction techniques that can be adapted for this compound extraction from fungal biomass.
Solvent Extraction (Maceration)
Protocol:
-
Preparation: The fungal mycelia or fruiting bodies of the Isaria species are dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: A known quantity of the powdered fungal material is suspended in a suitable solvent (e.g., ethanol or methanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v) in an Erlenmeyer flask.
-
Incubation: The flask is sealed and agitated on a shaker at a controlled temperature (e.g., 25-30°C) for an extended period (e.g., 24-72 hours).
-
Filtration: The mixture is filtered to separate the extract from the solid residue. The residue may be re-extracted to improve yield.
-
Concentration: The collected filtrates are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Ultrasound-Assisted Extraction (UAE)
Protocol:
-
Preparation: The fungal material is prepared as described for solvent extraction.
-
Extraction: The powdered sample is suspended in a solvent in an extraction vessel.
-
Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The sample is subjected to ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined duration (e.g., 30-60 minutes). The temperature is often controlled using a cooling jacket.
-
Separation and Concentration: The extract is separated from the solid residue by filtration or centrifugation, followed by solvent evaporation.
Microwave-Assisted Extraction (MAE)
Protocol:
-
Preparation: The fungal material is prepared as described for solvent extraction.
-
Extraction: The powdered sample is placed in a microwave-safe extraction vessel with a suitable solvent.
-
Irradiation: The vessel is sealed and placed in a microwave extractor. The sample is irradiated at a set power (e.g., 300-800 W) and temperature for a short period (e.g., 5-30 minutes).
-
Cooling and Filtration: After extraction, the vessel is allowed to cool before the extract is filtered.
-
Concentration: The solvent is removed from the filtrate using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
Protocol:
-
Preparation: The fungal material is dried and ground to a consistent particle size.
-
Loading: The ground material is packed into an extraction vessel.
-
Extraction: Supercritical CO₂, often with a co-solvent like ethanol, is pumped through the vessel at a controlled temperature (e.g., 40-60°C) and pressure (e.g., 20-40 MPa).
-
Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
-
Purification: The collected extract can be further purified.
Visualizing the Extraction Workflow
The following diagram illustrates a general workflow for the extraction and purification of cyclodepsipeptides like this compound from a fungal source.
Caption: General workflow for this compound extraction and purification.
Mechanism of Action: A Look into Cyclodepsipeptide Signaling
While the specific signaling pathway of this compound is not extensively documented, many cyclodepsipeptides are known to exert their biological effects by inducing apoptosis (programmed cell death) in target cells. A common mechanism involves the disruption of mitochondrial function. The following diagram illustrates a generalized mitochondrial apoptosis pathway that could be relevant to the action of this compound.
Caption: Generalized mitochondrial apoptosis pathway potentially affected by this compound.
Isariin C: Unraveling the In Vitro and In Vivo Landscape
A comprehensive comparison of the biological effects of Isariin C, a cyclodepsipeptide isolated from the fungus Isaria felina, remains a significant challenge due to the limited availability of published scientific data. While initial studies have pointed towards its potential as an insecticidal agent, a detailed understanding of its in vitro and in vivo activities, underlying mechanisms of action, and effects on signaling pathways is currently lacking in the scientific literature.
Cyclodepsipeptides, the class of compounds to which this compound belongs, are known for a wide array of biological activities.[1] These natural products, produced by various fungi, have demonstrated cytotoxic, antimicrobial, antiviral, insecticidal, and immunosuppressive properties.[1][2] This diverse bioactivity stems from their unique cyclic structures, which allow them to interact with a variety of cellular targets.
Our investigation into the specific effects of this compound revealed a primary study detailing its isolation and initial characterization. This research highlighted its insecticidal properties against the larvae of Galleria mellonella.[3] However, this study did not provide in-depth quantitative data on its efficacy, nor did it explore its effects on other biological systems. Further searches for in vitro or in vivo studies, mechanistic details, or associated signaling pathways for this compound did not yield any specific results.
General Biological Activities of Isaria Metabolites
Metabolites isolated from various Isaria species have been shown to exhibit a range of biological effects, as summarized below:
| Biological Activity | Reported Observations | References |
| Insecticidal | Isariins B, C, and D have been isolated, with Isariin D and, to a lesser extent, this compound showing activity against Galleria mellonella larvae. | [3][5] |
| Cytotoxic | Various compounds from Isaria species have demonstrated cytotoxic effects against different cancer cell lines. | [4] |
| Immunosuppressive | A potent immunosuppressive agent, ISP-I (myriocin), was isolated from Isaria sinclairii. | [6] |
| Antimicrobial | Fungal cyclodepsipeptides, including those from Isaria, are known to have antimicrobial activities. | [1] |
Future Directions
The initial finding of insecticidal activity for this compound warrants further investigation. To build a comprehensive profile of this compound, future research should focus on:
-
In Vitro Studies: Evaluating the cytotoxic effects of this compound on a panel of cancer cell lines and normal cells. Assessing its antimicrobial activity against a range of bacteria and fungi.
-
In Vivo Studies: Conducting animal model studies to determine the efficacy, toxicity, and pharmacokinetic profile of this compound.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.
A generalized workflow for investigating the biological activities of a novel compound like this compound is presented below.
References
- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungal metabolites. Part 11. A potent immunosuppressive activity found in Isaria sinclairii metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Isariin C: A Comparative Analysis of a Fungal Depsipeptide
In the landscape of fungal secondary metabolites, depsipeptides represent a structurally diverse class of cyclic peptides with a wide array of biological activities. Among these, Isariin (B1672194) C, a cyclodepsipeptide isolated from the fungus Isaria felina, has garnered attention for its notable insecticidal properties. This guide provides a comparative analysis of Isariin C against other prominent fungal depsipeptides, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Biological Activity Profile: A Comparative Overview
Fungal depsipeptides are known to exhibit a broad spectrum of biological activities, including insecticidal, cytotoxic, antifungal, and immunosuppressive effects. While this compound is primarily recognized for its insecticidal potential, this section compares its activity profile with that of other well-characterized fungal depsipeptides.
Insecticidal Activity
This compound has demonstrated insecticidal activity, particularly against the larvae of the greater wax moth, Galleria mellonella.[1] Studies have shown that Isariin D, a closely related compound, exhibits even more potent insecticidal effects, while Isariin B and the parent compound, isariin, are inactive.[1] This highlights a structure-activity relationship within the isariin family.
For a broader context, the insecticidal potency of other fungal depsipeptides, such as destruxins, has been quantified against different insect species. For instance, destruxin A has a reported LD50 of 0.1 µg/g when injected into Galleria mellonella larvae.
Table 1: Comparative Insecticidal Activity of Fungal Depsipeptides
| Depsipeptide | Target Insect Species | Administration Route | LD50 Value (µg/g body weight) | Reference |
| This compound | Galleria mellonella | Injection | Data not available | Baute et al., 1981 |
| Isariin D | Galleria mellonella | Injection | More potent than this compound | Baute et al., 1981 |
| Destruxin A | Galleria mellonella | Injection | 0.1 | |
| Destruxin (crude) | Spodoptera litura (larvae) | Topical Application | 0.237 | Sowjanya Sree et al., 2008 |
| Destruxin (crude) | Spodoptera litura (larvae) | Ingestion | 0.17 | Sowjanya Sree et al., 2008 |
Cytotoxic Activity
Table 2: Comparative Cytotoxic Activity (IC50) of Fungal Depsipeptides against Human Cancer Cell Lines
| Depsipeptide | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Beauvericin (B1667859) | SF-9 | Insect | 6.94 | Arboleda Valencia et al., 2011 |
| SF-21 | Insect | 2.81 | Arboleda Valencia et al., 2011 | |
| Caco-2 | Colon | 3.9 | ||
| N87 | Gastric | 27.5 | ||
| Enniatin A | IPEC-J2 (proliferating) | Porcine Intestinal | ~5 | |
| Enniatin A1 | Caco-2 | Colon | 2.7 | |
| HT-29 | Colon | 1.4 | ||
| Enniatin B | IPEC-J2 (proliferating) | Porcine Intestinal | >100 | |
| Avenamide A | A549 | Lung | 45.20 | |
| Avenamide B | A549 | Lung | 38.71 |
Antifungal Activity
Data on the antifungal activity of this compound is limited. However, other fungal depsipeptides have shown promise as antifungal agents. Aureobasidin A, for instance, exhibits potent activity against various Candida species.
Table 3: Comparative Antifungal Activity (MIC) of Fungal Depsipeptides
| Depsipeptide | Fungal Species | MIC (µg/mL) | Reference |
| Aureobasidin A | Candida albicans | 0.1 - 0.2 | |
| Phaeofungin | Aspergillus fumigatus | 8 | Singh et al., 2013 |
| Trichophyton mentagrophytes | 4 | Singh et al., 2013 | |
| Candida albicans | 16 | Singh et al., 2013 |
Immunosuppressive Activity
The immunosuppressive properties of this compound have not been extensively investigated. However, the fungal kingdom is a rich source of potent immunosuppressants. A notable example is the metabolite ISP-I (myriocin) from Isaria sinclairii, which has been shown to be 10 to 100 times more potent than cyclosporin (B1163) A in suppressing immune responses both in vitro and in vivo.
Table 4: Comparative Immunosuppressive Activity (IC50) of Fungal Metabolites
| Compound/Metabolite | Assay | IC50 (nM) | Reference |
| ISP-I (Myriocin) | Mouse allogeneic mixed lymphocyte reaction | Potent | Fujita et al., 1994 |
| Cyclosporin A | T-cell proliferation (PHA-stimulated) | ~10-100 | |
| FK 506 | T-cell proliferation (PHA-stimulated) | <1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general protocols for the key bioassays used to evaluate the activities of fungal depsipeptides.
Insecticidal Bioassay (Galleria mellonella)
This assay is commonly used to determine the insecticidal activity of compounds.
Workflow:
Methodology:
-
Larval Rearing: Galleria mellonella larvae are reared on an artificial diet at a controlled temperature and humidity.
-
Larva Selection: Healthy, last instar larvae of a uniform size and weight are selected for the assay.
-
Compound Preparation: The depsipeptide is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Serial dilutions are then made to obtain a range of concentrations.
-
Injection: A micro-syringe is used to inject a precise volume (e.g., 10 µL) of the test solution into the hemocoel of each larva. A control group is injected with the solvent alone.
-
Incubation: The treated larvae are placed in petri dishes and incubated at an appropriate temperature (e.g., 37°C).
-
Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to physical stimuli.
-
LD50 Calculation: The 50% lethal dose (LD50) is calculated using statistical methods, such as probit analysis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the depsipeptide. A control group receives the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a fungus.
Workflow:
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared according to established protocols (e.g., CLSI guidelines).
-
Compound Dilution: The depsipeptide is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control well (without the compound) and a sterility control well (without inoculum) are included.
-
Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Immunosuppressive Activity Assay (Lymphocyte Proliferation Assay)
This assay measures the ability of a compound to inhibit the proliferation of lymphocytes, typically stimulated by a mitogen.
Workflow:
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: The PBMCs are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with different concentrations of the depsipeptide.
-
Stimulation: The lymphocytes are stimulated to proliferate by adding a mitogen, such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA).
-
Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is measured. A common method involves adding [3H]-thymidine, a radioactive nucleoside that is incorporated into the DNA of dividing cells. The amount of radioactivity is then measured. Alternatively, colorimetric methods like the MTT assay can be used.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits lymphocyte proliferation by 50%, is calculated.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of fungal depsipeptides are a result of their interaction with various cellular targets and signaling pathways.
-
Insecticidal Activity: Many depsipeptides, like destruxins, act as ionophores, disrupting ion gradients across cell membranes, which can lead to muscle paralysis and death in insects.
-
Cytotoxic Activity: The cytotoxic effects of depsipeptides such as beauvericin and enniatins are often attributed to their ability to induce apoptosis through mitochondrial dysfunction and the activation of caspase cascades.
-
Antifungal Activity: Some depsipeptides interfere with fungal cell wall biosynthesis or disrupt the integrity of the fungal cell membrane, leading to cell death.
-
Immunosuppressive Activity: Potent immunosuppressive depsipeptides, like cyclosporin A, often target the calcineurin pathway, leading to the inhibition of T-cell activation and the production of pro-inflammatory cytokines.
Conclusion
This compound stands as a noteworthy example of an insecticidal fungal depsipeptide. While its full biological potential is still under investigation, a comparative analysis with other members of this extensive class of natural products reveals common themes in their mechanisms of action and a vast potential for therapeutic and agricultural applications. The data presented here underscores the importance of continued research into the structure-activity relationships of fungal depsipeptides to unlock their full potential in drug discovery and development. Further quantitative studies on this compound's cytotoxic, antifungal, and immunosuppressive activities are warranted to provide a more complete picture of its biological profile.
References
Comparative Analysis of Isariin C Cross-Reactivity Across Diverse Cell Lines
For Immediate Release
A comprehensive review of available data on the bioactivity of Isariin C, a natural compound of interest, reveals a varied landscape of cytotoxic effects across different human cancer cell lines. This comparison guide synthesizes key findings on its cross-reactivity, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its potential as a therapeutic agent. The data presented herein highlights the differential sensitivity of various cell lines to this compound, underscoring the importance of cell type-specific investigations in preclinical studies.
Data Summary: Cytotoxic Potency of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the IC50 values of this compound in several cancer cell lines as determined by various independent studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | IC50 Value | Reference |
| B16 | Melanoma | 84.3 µg/mL (at 72h) | [1] |
| HCT116 | Colon Carcinoma | More sensitive than normal colon FHC epithelial cells | [2] |
| Esophageal Cancer Cells | Esophageal Cancer | 40 µM | [2] |
| A549/MTX-resistant | Lung Cancer | Decreased from 52.17 ± 2.25 µmol/L to 35.50 ± 1.85 µmol/L (in the presence of this compound) | [1] |
Key Findings on Cross-Reactivity
This compound demonstrates a broad spectrum of anticancer activities, including the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[1][3][4] The compound has shown efficacy in various cancer cell lines, such as those from lung, colorectal, oral, and breast cancers.[1][5][6] Notably, a study on the HCT116 colon carcinoma cell line indicated that these cancer cells were more sensitive to this compound compared to normal colon FHC epithelial cells, suggesting a degree of selectivity towards malignant cells.[2]
The mechanisms underlying these effects are multifaceted and appear to involve the modulation of key signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's bioactivity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and determining its IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTT into insoluble formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against the compound concentration to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of Akt, JNK, c-Jun).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its effects through the modulation of several critical signaling pathways, including the PI3K/Akt and JNK/c-Jun pathways. The following diagrams illustrate a typical experimental workflow for investigating these pathways.
The diagram above outlines the general experimental procedure for evaluating the effects of this compound on cancer cells. Following cell culture and treatment, cytotoxicity is assessed using methods like the MTT assay, while the impact on key signaling molecules is determined through Western blotting.
This diagram illustrates how this compound is thought to inhibit the PI3K/Akt and JNK/c-Jun signaling pathways, which are often dysregulated in cancer. By inhibiting these pathways, this compound can lead to decreased cell proliferation and increased apoptosis in susceptible cancer cell lines.
References
- 1. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icariin reduces human colon carcinoma cell growth and metastasis by enhancing p53 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Icariin as a potential anticancer agent: a review of its biological effects on various cancers [frontiersin.org]
- 5. Icariin Induces Triple-Negative Breast Cancer Cell Apoptosis and Suppresses Invasion by Inhibiting the JNK/c-Jun Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icariin inhibits oral squamous cell carcinoma cell proliferation and induces apoptosis via inhibiting the NF-κB and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isariin C and Other Insecticides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the insecticidal properties of Isariin C and other commercially available insecticides. Due to the limited publicly available quantitative data on this compound, this guide presents a comprehensive overview of its known qualitative activity, alongside a detailed quantitative comparison of other prominent insecticidal compounds. This guide also outlines relevant experimental protocols and potential mechanisms of action to facilitate further research in this area.
Introduction to this compound
Comparative Performance of Commercial Insecticides
To provide a benchmark for the potential efficacy of this compound, this section presents a comparative analysis of several widely used commercial insecticides against common agricultural pests, Spodoptera frugiperda (fall armyworm) and Spodoptera litura (tobacco cutworm). The data is presented in terms of LC50 values, which represent the concentration of an insecticide that is lethal to 50% of a test population. Lower LC50 values indicate higher toxicity.
Toxicity against Spodoptera frugiperda
The following table summarizes the LC50 values of various insecticides against the 4th instar larvae of Spodoptera frugiperda.
| Insecticide | Chemical Class | LC50 (µg/mL) | Reference |
| Emamectin benzoate | Avermectin | 0.33 - 0.38 | [3] |
| Indoxacarb | Oxadiazine | 15.26 | [4] |
| Chlorantraniliprole (B1668704) + Abamectin | Diamide (B1670390) + Avermectin | 32.45 | [4] |
| Flubendiamide | Diamide | 37.65 (after 72h) | [5] |
| Spinetoram | Spinosyn | - | [5] |
| Lufenuron | Benzoylurea | - | [6] |
| Fipronil | Phenylpyrazole | - | [5] |
| Chlorantraniliprole + Lambda cyhalothrin | Diamide + Pyrethroid | 1858.22 (after 72h) | [5] |
| Methomyl | Carbamate | 287.34 | [4] |
| Chlorpyrifos-ethyl | Organophosphate | 199 - 377 | [3] |
| Deltamethrin | Pyrethroid | 70 - 541 | [3] |
| Lambda-cyhalothrin | Pyrethroid | 268 - 895 | [3] |
Note: A '-' indicates that a specific value was not provided in the cited source under comparable conditions.
Toxicity against Spodoptera litura
The following table summarizes the LC50 values of various insecticides against the 3rd instar larvae of Spodoptera litura.
| Insecticide | Chemical Class | LC50 (%) | Reference |
| Chlorantraniliprole | Diamide | 0.0055 | [7] |
| Emamectin benzoate | Avermectin | 0.000954 | [8] |
| Chlorfenapyr | Pyrrole | 0.0073 | [7] |
| Indoxacarb | Oxadiazine | - | [9] |
| Spinosad | Spinosyn | 0.0158 | [8] |
| Thiodicarb | Carbamate | 0.019 | [7] |
| Chlorpyrifos | Organophosphate | 0.0232 | [7] |
Note: A '-' indicates that a specific value was not provided in the cited source under comparable conditions. The units for LC50 values are as reported in the source.
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on the activity of other cyclodepsipeptide insecticides, a potential target is the insect ryanodine (B192298) receptor (RyR).[10][11][12] RyRs are ion channels that mediate the release of calcium from intracellular stores, which is critical for muscle contraction.[10][11]
Several commercial insecticides, such as the diamides (e.g., chlorantraniliprole and flubendiamide), specifically target insect RyRs.[10][12][13] These compounds lock the receptor in an open state, leading to uncontrolled calcium leakage, muscle paralysis, and ultimately, insect death.[12] The high selectivity of these insecticides for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.[10] It is plausible that this compound could act through a similar mechanism, though further research is required to confirm this hypothesis.
Experimental Protocols
Determination of Median Lethal Concentration (LC50)
A common method to assess the toxicity of an insecticide is the leaf dip bioassay.
Objective: To determine the concentration of an insecticide that causes 50% mortality in a population of test insects.
Materials:
-
Test insecticide (e.g., this compound)
-
Solvent for the insecticide (e.g., acetone, ethanol)
-
Wetting agent (e.g., Triton X-100)
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., cabbage, maize)
-
Test insects (e.g., 3rd instar larvae of Spodoptera litura)
-
Petri dishes or ventilated containers
-
Filter paper
-
Micropipettes
-
Beakers and flasks for dilutions
-
Incubator or environmental chamber with controlled temperature, humidity, and photoperiod.
Procedure:
-
Preparation of Insecticide Solutions: A stock solution of the test insecticide is prepared in a suitable solvent. A series of graded concentrations are then prepared by serial dilution with distilled water containing a small amount of a wetting agent to ensure even leaf coverage. A control solution containing only the solvent and wetting agent is also prepared.
-
Leaf Treatment: Host plant leaves of a uniform size are excised and dipped into each insecticide dilution (and the control solution) for a standardized time (e.g., 10-30 seconds).
-
Drying: The treated leaves are allowed to air-dry completely in a fume hood.
-
Insect Exposure: Once dry, each treated leaf is placed in a separate petri dish lined with moist filter paper to maintain turgidity. A known number of test insects (e.g., 10-20 larvae) are then introduced into each petri dish.
-
Incubation: The petri dishes are covered and placed in an incubator under controlled environmental conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, 12:12 hour light:dark photoperiod).
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: The observed mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality regression line.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway for an insecticide targeting the ryanodine receptor, a potential, though unconfirmed, target for this compound.
Caption: Putative signaling pathway of an insecticide targeting the insect ryanodine receptor.
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the LC50 of an insecticide.
Caption: Experimental workflow for determining the LC50 value of an insecticide.
Conclusion
While this compound has been identified as an insecticidal cyclodepsipeptide, a significant gap exists in the scientific literature regarding its quantitative efficacy and precise mechanism of action. The comparative data presented for established commercial insecticides highlight the benchmarks that new compounds like this compound would need to meet or exceed to be considered for development as pest control agents. Further research, including the determination of LC50 values against a range of insect pests and elucidation of its molecular target and signaling pathway, is crucial to fully assess the potential of this compound as a novel bio-insecticide. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for such future investigations.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insecticidal cyclodepsipeptides from Beauveria felina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. entomoljournal.com [entomoljournal.com]
- 5. mail.researcherslinks.com [mail.researcherslinks.com]
- 6. agrifarming.org [agrifarming.org]
- 7. entomoljournal.com [entomoljournal.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. entomoljournal.com [entomoljournal.com]
- 10. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: A Comparative Analysis of Isariin C and Beauvericin
A comprehensive comparison between the fungal metabolites Isariin C and Beauvericin is currently challenging due to a significant disparity in available research. While Beauvericin has been extensively studied for its cytotoxic and anticancer properties, data on this compound is sparse, with current literature primarily focused on its insecticidal activity. A direct head-to-head comparison of their anticancer efficacy and mechanisms of action is therefore not feasible based on published data.
This guide will provide a detailed overview of the current scientific understanding of both compounds. We will present the substantial body of evidence for Beauvericin's bioactivity relevant to oncology research and summarize the limited, but distinct, biological profile of this compound.
This compound: An Overview
This compound is a cyclic depsipeptide produced by the fungus Isaria felina[1]. Its biological activity has been primarily characterized as insecticidal[1][2][3]. While some commercial suppliers list antioxidant and pro-angiogenic activities, peer-reviewed experimental data detailing its mechanism of action, cytotoxicity against human cell lines, or potential as an anticancer agent is not available in the current scientific literature[4][5][6]. One study explicitly notes that the cytotoxic activity for this compound has not yet been published[7].
Beauvericin: A Profile in Cytotoxicity and Anticancer Research
Beauvericin is a well-researched cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria bassiana and several Fusarium species. Its primary mechanism of action is its ionophoric activity, enabling it to transport ions, particularly calcium (Ca2+), across biological membranes[1][8][9][10]. This disruption of cellular ion homeostasis triggers a cascade of events leading to cell death.
Mechanism of Action
Beauvericin's anticancer effects are multifaceted and stem from its ability to induce an influx of extracellular Ca2+ into the cytosol. This elevated intracellular calcium level leads to:
-
Oxidative Stress: Increased reactive oxygen species (ROS) production.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and release of cytochrome c[6][8].
-
Apoptosis Induction: Activation of the intrinsic (mitochondrial) apoptotic pathway, involving caspases[1][6][8].
-
Signaling Pathway Inhibition: Inhibition of pro-survival pathways such as PI3K/AKT[4].
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,5", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Beauvericin's primary mechanism of action."
In Vitro Cytotoxicity of Beauvericin
Beauvericin has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| KB | Oral Carcinoma | 5.76 ± 0.55 | Not Specified | [11] |
| KBv200 | Oral Carcinoma (drug-resistant) | 5.34 ± 0.09 | Not Specified | [11] |
| CT-26 | Murine Colon Carcinoma | 1.8 | Not Specified | [5] |
| KB-3-1 | Human Cervix Carcinoma | 3.1 | Not Specified | [5] |
| Caco-2 | Human Colorectal Adenocarcinoma | 3.9 ± 0.7 | 48 | |
| Caco-2 | Human Colorectal Adenocarcinoma | 4.87 ± 0.42 | 24 | |
| HT-29 | Human Colorectal Adenocarcinoma | 15.00 ± 6.9 | 24 | |
| N87 | Human Gastric Carcinoma | 27.5 ± 0.7 | 48 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for assessing the in vitro cytotoxicity of a compound like Beauvericin.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,6", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
} caption: "Standard workflow for an MTT cytotoxicity assay."
Materials:
-
Human cancer cell line (e.g., Caco-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Beauvericin stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or Sorenson’s Glycine Buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Application: The culture medium is replaced with fresh medium containing serial dilutions of Beauvericin. A vehicle control (medium with DMSO, concentration not exceeding 0.1%) is also included.
-
Incubation: The plate is incubated for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution diluted in serum-free medium is added to each well. The plate is then incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength appropriate for formazan (typically 570 nm).
-
Data Analysis: The absorbance values of the treated wells are compared to the vehicle control wells to determine the percentage of cell viability. The IC50 value is calculated from the dose-response curve.
Conclusion
The existing body of scientific literature establishes Beauvericin as a potent cytotoxic agent with significant anticancer activity, primarily through its ionophoric properties that disrupt calcium homeostasis and induce apoptosis. In stark contrast, this compound is a comparatively understudied compound, with current evidence pointing towards an insecticidal role. There is no published data to support a comparative analysis of this compound and Beauvericin in the context of cancer research. Future studies are required to elucidate the potential cytotoxic properties and mechanisms of action of this compound to enable a meaningful head-to-head comparison with well-characterized mycotoxins like Beauvericin.
References
- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.ias.ac.in [repository.ias.ac.in]
- 9. Cas 10409-85-5,ISARIIN | lookchem [lookchem.com]
- 10. 6-Methyl-9-(2-methylpropyl)-19-nonyl-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | 10409-85-5 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validating Icariin as a Potential Anti-Cancer Drug Lead: A Comparative Guide
Introduction: While the initial query focused on "Isariin C," the available scientific literature extensively supports the potential of Icariin (B1674258) , a prenylated flavonoid glycoside from the genus Epimedium, as a promising drug lead, particularly in oncology. This guide provides a comprehensive comparison of Icariin's anti-cancer activities, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in evaluating its therapeutic potential.
Performance Comparison: Icariin vs. Other Anti-Cancer Agents
Icariin has demonstrated significant efficacy across various cancer cell lines. Its multi-target nature gives it a broad spectrum of action, often comparable to or synergistic with established chemotherapeutic agents.
Table 1: Comparative Cytotoxicity of Icariin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Icariin IC₅₀ (µM) | Cisplatin IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Reference |
| HCT116 | Colon Carcinoma | ~40 | Not specified in source | Not specified in source | [1] |
| PNAC1 | Pancreatic Cancer | 2.79 (as ICA-BM) | Not specified in source | Not specified in source | [2] |
| Hs 578T | Triple-Negative Breast Cancer | 5, 10, 20 (effective concentrations) | Not specified in source | Not specified in source | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 5, 10, 20 (effective concentrations) | Not specified in source | Not specified in source | [3] |
| HeLa | Cervical Cancer | Effective inhibition observed | Not specified in source | Not specified in source | [4] |
| A549 | Lung Cancer | Time and dose-dependent suppression | Not specified in source | Not specified in source | [5] |
| NCI-H1975 | Lung Cancer | Time and dose-dependent suppression | Not specified in source | Not specified in source | [5] |
Note: IC₅₀ values can vary between studies due to different experimental conditions. ICA-BM refers to Icariin-loaded bilosome-melittin formulation.
Key Biological Activities of Icariin
Icariin exerts its anti-cancer effects through a variety of mechanisms:
-
Inhibition of Proliferation and Viability: Icariin has been shown to inhibit the growth and proliferation of various tumor cells, including those of the liver, lung, and colon.[1][5]
-
Induction of Apoptosis: A primary mechanism of Icariin's anti-cancer activity is the induction of programmed cell death (apoptosis) in cancer cells.[1][3][5][6][7][8]
-
Cell Cycle Arrest: Icariin can arrest the cell cycle at different phases, such as G1/S or G0/G1, preventing cancer cell division.[5]
-
Inhibition of Migration and Invasion: It has been demonstrated to suppress the migration and invasion of tumor cells, which is crucial for preventing metastasis.[3][5]
-
Reversal of Drug Resistance: Icariin can reverse drug resistance in some cancer cells, potentially enhancing the efficacy of conventional chemotherapy.[9]
-
Induction of Autophagy: In some contexts, Icariin can induce autophagy, a cellular self-degradation process that can lead to cell death.[5]
Signaling Pathways Modulated by Icariin
Icariin's diverse biological activities are a result of its ability to modulate multiple key signaling pathways involved in cancer progression.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Icariin has been shown to inhibit this pathway, leading to decreased cancer cell survival and increased apoptosis.[5][7][10]
Caption: Icariin inhibits the PI3K/Akt pathway, promoting apoptosis.
JNK/c-Jun Signaling Pathway
The JNK/c-Jun pathway is involved in cellular responses to stress and can regulate apoptosis. Icariin has been found to induce apoptosis in triple-negative breast cancer cells by inhibiting this pathway.[3][6]
Caption: Icariin modulates the JNK/c-Jun pathway to induce apoptosis.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of cellular antioxidant responses. Icariin can activate this pathway, which may contribute to its neuroprotective and anti-inflammatory effects, and potentially its role in modulating oxidative stress in cancer.[10][11][12]
Caption: Icariin activates the Nrf2 signaling pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.[13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 18-24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of Icariin (and control compounds) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caption: Workflow of the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
Procedure:
-
Cell Treatment: Treat cells with Icariin for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population will be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The extensive body of research on Icariin strongly supports its potential as a valuable lead compound for the development of novel anti-cancer therapies. Its ability to modulate multiple critical signaling pathways, induce apoptosis, and inhibit tumor growth, migration, and invasion highlights its multifaceted mechanism of action. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Icariin reduces human colon carcinoma cell growth and metastasis by enhancing p53 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Icariin-Loaded Bilosome-Melittin Formulation with Improved Anticancer Activity against Cancerous Pancreatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thinkful of Icariin Induces Triple-Negative Breast Cancer Cell Apoptosis and Suppresses Invasion by Inhibiting the JNK/c-Jun Signaling Pathway [Letter] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Icariin induces apoptosis of human lung adenocarcinoma cells by activating the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways | Semantic Scholar [semanticscholar.org]
- 13. scielo.br [scielo.br]
A Researcher's Guide to Target Identification and Validation for Novel Natural Products: A Comparative Analysis of Modern Techniques
For researchers and drug development professionals, the journey from a promising bioactive natural product to a clinically viable drug is fraught with challenges. A critical and often formidable hurdle is the identification and subsequent validation of its molecular target. This guide provides a comparative overview of contemporary experimental strategies for the target deconvolution of novel natural products, using the hypothetical case of Isariin C, a compound for which the direct molecular target is not yet established.
This guide will objectively compare the performance of various cutting-edge techniques, presenting supporting experimental data and detailed protocols to empower researchers in selecting the most appropriate strategy for their specific needs.
Part 1: Target Identification Strategies
The initial step in understanding the mechanism of action of a novel compound is to identify its direct binding partner(s) within the cell. Here, we compare three powerful and widely used approaches: Affinity-Based Proteomics, Activity-Based Protein Profiling (ABPP), and Genetic/Genomic Screening.
Comparison of Target Identification Methodologies
| Methodology | Principle | Advantages | Limitations | Typical Throughput | Required Reagents |
| Affinity-Based Proteomics | Immobilized this compound is used as "bait" to capture interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry. | Broadly applicable, does not require a reactive group on the compound, can identify both direct and indirect binding partners. | Can generate false positives due to non-specific binding, immobilization of the compound may alter its binding properties. | Low to medium | Immobilized this compound probe, cell lysate, mass spectrometer. |
| Activity-Based Protein Profiling (ABPP) | A chemically modified version of this compound with a reactive group and a reporter tag is used to covalently label its target protein(s) in a cellular context.[1][2][3][4] | Provides direct evidence of a covalent interaction, can be performed in living cells, high specificity for certain enzyme classes.[1][2][3][4] | Requires a suitable reactive group on the natural product, synthesis of the probe can be challenging.[1][2][3][4] | Medium to high | This compound-based probe with a reactive group and reporter tag, cell lysate or live cells, mass spectrometer. |
| Genetic & Genomic Screening (e.g., CRISPR-Cas9) | Genome-wide screens identify genes that, when knocked out, confer resistance or sensitivity to this compound, suggesting the gene product is in the compound's pathway or is the direct target.[5][6][7][8] | Unbiased, genome-wide approach, can be performed in living cells, identifies functionally relevant targets.[5][6][7][8] | Does not directly prove a physical interaction, can be complex to execute and analyze, may miss non-essential targets. | High | CRISPR-Cas9 library, cell lines, next-generation sequencing. |
Experimental Protocols: Target Identification
This method involves synthesizing a version of this compound with a photo-reactive group and a biotin (B1667282) tag.
-
Probe Synthesis: Synthesize a photo-affinity probe of this compound containing a photo-reactive group (e.g., diazirine) and a biotin tag for enrichment.
-
Cell Culture and Lysis: Culture the cells of interest to a sufficient density and prepare a protein lysate.
-
Probe Incubation and Crosslinking: Incubate the cell lysate with the this compound photo-affinity probe. Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.[9]
-
Enrichment of Crosslinked Proteins: Use streptavidin-coated beads to capture the biotin-tagged this compound probe along with its crosslinked proteins.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands and identify the proteins by mass spectrometry (e.g., LC-MS/MS).[9]
Affinity-Based Proteomics Workflow
Part 2: Target Validation Strategies
Once putative targets have been identified, it is crucial to validate that they are bona fide binding partners of this compound and are responsible for its biological effects. We will compare three key validation techniques: Cellular Thermal Shift Assay (CETSA), biophysical interaction analysis (Surface Plasmon Resonance and Isothermal Titration Calorimetry), and genetic knockdown/knockout.
Comparison of Target Validation Methodologies
| Methodology | Principle | Advantages | Limitations | Typical Throughput | Required Reagents |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in intact cells or lysates upon ligand binding.[10][11][12][13] | Confirms direct target engagement in a physiological context, can be used to determine cellular potency.[10][11][12][13] | Requires a specific antibody for the target protein, may not be suitable for all proteins. | Low to medium | This compound, cell lines, antibodies against the target protein. |
| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures the binding kinetics and affinity of this compound to a purified target protein immobilized on a sensor chip.[14][15][16][17][18] | Provides real-time kinetic data (on/off rates) and affinity constants (KD), requires small amounts of protein.[14][15][16][17][18] | Requires purified protein and specialized equipment, immobilization can affect protein activity. | Medium to high | Purified target protein, this compound, SPR instrument and sensor chips. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of this compound to a purified target protein in solution, providing a complete thermodynamic profile.[19][20][21][22] | Label-free, provides affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[19][20][21][22] | Requires larger amounts of purified protein, lower throughput than SPR. | Low | Purified target protein, this compound, ITC instrument. |
| Genetic Knockdown/Knockout (RNAi/CRISPR) | Reduces or eliminates the expression of the putative target protein to determine if this phenocopies or blocks the effect of this compound.[23][24][25][26] | Provides strong evidence for the functional relevance of the target in the cellular context.[23][24][25][26] | Does not prove direct binding, off-target effects of RNAi/CRISPR are possible, compensation by other proteins can mask the phenotype. | High (for screening) | siRNAs or CRISPR/Cas9 system targeting the gene of interest, cell lines. |
Experimental Protocols: Target Validation
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[10]
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Analysis of Soluble Protein: Collect the supernatant containing the soluble proteins and analyze the amount of the specific target protein remaining by Western blotting or other quantitative methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11][12]
Cellular Thermal Shift Assay (CETSA) Workflow
A robust approach to target identification and validation often involves a combination of these techniques in a logical sequence.
Integrated Target ID and Validation Strategy
By systematically applying these methodologies, researchers can confidently identify and validate the molecular targets of novel natural products like this compound, paving the way for a deeper understanding of their biological mechanisms and accelerating their development as potential therapeutic agents.
References
- 1. Activity-based protein profiling for natural product target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. annualreviews.org [annualreviews.org]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 16. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. ITC - Creative Biolabs [creative-biolabs.com]
- 22. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 23. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. Application of RNAi to Genomic Drug Target Validation in Schistosomes - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Isariin C from Icariin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, precise differentiation between compounds is paramount. This guide provides a comprehensive comparison of Isariin C and Icariin, highlighting their distinct chemical natures, known biological activities, and the significant disparity in available research data.
While both are natural products with potential bioactivities, Icariin is a well-studied flavonoid with a broad pharmacological profile, whereas this compound is a less-characterized cyclodepsipeptide with limited available data. This guide aims to clarify their differences to aid in literature searches and experimental design.
Chemical and Structural Differences
The fundamental difference between this compound and Icariin lies in their chemical classification and structure.
-
Icariin: A prenylated flavonol glycoside, belonging to the flavonoid family. Its core structure is a C6-C3-C6 carbon skeleton.
-
This compound: A cyclodepsipeptide, which is a cyclic peptide-like compound containing both amino acid and hydroxy acid residues linked by amide and ester bonds.[1] It is a non-ribosomal peptide (NRP).[1]
Source and Bioavailability
-
Icariin is the major bioactive component of plants from the Epimedium genus, commonly known as Horny Goat Weed.[2] It is known to have low oral bioavailability.[3]
-
This compound is a secondary metabolite isolated from the entomopathogenic fungus Isaria felina.[4] There is no readily available information on the bioavailability of this compound.
Comparative Biological Activities and Mechanisms of Action
There is a vast difference in the volume of research and understanding of the biological activities of Icariin compared to this compound.
Icariin: A Multifaceted Flavonoid
Icariin has been extensively studied and exhibits a wide range of pharmacological effects.[2] Its mechanisms of action are diverse and involve multiple signaling pathways.
Key Reported Activities of Icariin:
-
Sexual Health: Known for its use in treating erectile dysfunction, Icariin acts as a phosphodiesterase type 5 (PDE5) inhibitor.[3]
-
Osteoprotective Effects: Promotes bone formation and is being investigated for osteoporosis treatment.[2]
-
Neuroprotective Effects: Shows potential in protecting against neurodegenerative diseases.[2]
-
Cardiovascular Protection: Exhibits beneficial effects on the cardiovascular system.[2]
-
Anti-inflammatory and Immunomodulatory Effects: Possesses anti-inflammatory and immune-regulating properties.[2]
-
Anti-cancer Activity: Has demonstrated anti-tumor effects in various cancer cell lines.[2][3]
Signaling Pathways Modulated by Icariin:
The diverse effects of Icariin are attributed to its ability to modulate several key signaling pathways.
Caption: Key signaling pathways modulated by Icariin.
This compound: An Understudied Cyclodepsipeptide
In contrast to Icariin, specific biological data for this compound is scarce. The broader class of cyclodepsipeptides from Isaria species are known for a range of bioactivities.
Reported Activities of Isariins and Related Compounds:
-
Insecticidal Activity: Isariin D and, to a lesser extent, this compound, have shown insecticidal activity against Galleria mellonella larvae.[4]
Due to the lack of specific data, a detailed signaling pathway diagram for this compound cannot be constructed at this time.
Quantitative Data Comparison
A direct quantitative comparison of bioactivities is not feasible due to the absence of publicly available data for this compound. For Icariin, a wealth of quantitative data, such as IC50 values, exists for its various biological targets. For instance, its inhibitory concentration on PDE5 has been reported, though it is less potent than synthetic inhibitors.
| Compound | Target/Assay | Quantitative Data (e.g., IC50) | Reference |
| Icariin | PDE5 Inhibition | Micromolar range (variable by study) | [3] |
| Anti-leukemic effects | Data available in specific studies | [3] | |
| PTP1B Inhibition | IC50 of 0.59 µM for a related compound from Isaria fumosorosea | [7] | |
| This compound | Insecticidal Activity | Less potent than Isariin D; specific values not reported | [4] |
| Other Bioactivities | Data not available | N/A |
Experimental Protocols
Detailed experimental protocols for the various assays performed on Icariin can be found in the extensive body of scientific literature dedicated to this compound. These include, but are not limited to, enzyme inhibition assays (e.g., for PDE5), cell viability assays (e.g., MTT for anticancer effects), and various molecular biology techniques to elucidate its effects on signaling pathways.
Unfortunately, due to the limited research on this compound, detailed, publicly accessible experimental protocols for its specific bioactivities are not available. General protocols for assessing insecticidal activity would have been used in the reported studies.
Conclusion and Future Directions
-
Icariin is a well-researched flavonoid with a broad spectrum of documented pharmacological effects and established mechanisms of action.
-
This compound is a cyclodepsipeptide with very limited available research, primarily noting its insecticidal properties.
For researchers, it is crucial to use precise terminology in literature searches to avoid confusion. The significant data gap for this compound presents an opportunity for future research to isolate this compound and thoroughly characterize its biological activities and potential therapeutic applications. Further investigation into the broader family of Isariin compounds could unveil novel bioactive agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological effects and pharmacokinetic properties of icariin, the major bioactive component in Herba Epimedii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on cyclodepsipeptides: biologically active compounds for drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary Metabolites and the Risks of Isaria fumosorosea and Isaria farinosa [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Isariin C: A Guide for Laboratory Professionals
Disclaimer: A specific, official Safety Data Sheet (SDS) for Isariin C containing detailed disposal procedures is not publicly available. The following guidance is based on the chemical's classification as a cyclodepsipeptide and established best practices for the disposal of complex, potentially bioactive organic compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for final guidance to ensure full compliance with local, state, and federal regulations.
This compound is a cyclodepsipeptide, a class of secondary metabolites produced by fungi.[1] Due to the potential for biological activity and the lack of specific toxicity data, this compound should be handled and disposed of as a hazardous chemical waste. Adherence to proper disposal protocols is crucial for personnel safety and environmental protection.
Summary of Known Data for Isariin Analogs
As specific quantitative data for this compound is limited, the following table summarizes information for a closely related analog, Isariin A, to provide context. It is critical to note that this data may not be representative of this compound.
| Property | Value |
| CAS Number | 10409-85-5 (for Isariin A)[2] |
| Molecular Formula | C33H59N5O7 (for Isariin A)[2] |
| Molecular Weight | 637.85 g/mol (for Isariin A)[2] |
| Appearance | Solid (form may vary) |
| Toxicity Data | Not readily available. Treat as potentially toxic. |
| Ecotoxicity Data | Not readily available. Assume harmful to aquatic life. |
Pre-Disposal Safety Precautions
Before beginning any disposal procedures, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully buttoned lab coat.
-
Ventilation: Handle solid this compound and prepare waste in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust particles.
-
Consult EHS: Before generating the waste stream, confirm the appropriate disposal pathway with your institution's EHS department.
Step-by-Step Disposal Protocol
Chemical waste must be segregated according to its physical state and chemical compatibility. Never mix different waste streams unless explicitly instructed to do so by your EHS office.
Solid Waste Disposal
This category includes pure this compound powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips.
-
Collection: Carefully place all solid waste contaminated with this compound into a dedicated, robust, and sealable hazardous waste container. To minimize dust, avoid dropping the powder from a height.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, away from general laboratory traffic, and separate from incompatible chemicals.
-
Disposal Request: Arrange for pickup and final disposal through your institution's EHS department. The typical method for this type of waste is high-temperature incineration by a licensed hazardous waste management company.
Liquid Waste Disposal
This category includes solutions of this compound in various solvents.
-
Segregation: Do not mix aqueous solutions with organic solvent solutions.
-
Aqueous Solutions: Collect in a dedicated container for aqueous hazardous waste.
-
Organic Solvent Solutions: Collect in a container designated for the specific type of organic solvent (e.g., "Non-Halogenated Organic Solvent Waste").
-
-
Collection: Use a designated, sealed, and chemically compatible waste container (e.g., glass or polyethylene). Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.
-
Storage: Store the sealed liquid waste container in secondary containment (such as a spill tray) within a designated satellite accumulation area.
-
Disposal Request: Contact your EHS office to arrange for the pickup and disposal of the liquid hazardous waste.
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory practices for managing chemical waste. A key referenced protocol is the principle of waste segregation.
Protocol: Chemical Waste Segregation
-
Objective: To prevent dangerous chemical reactions and ensure proper disposal by categorizing and collecting different types of chemical waste separately.
-
Methodology:
-
Identify the waste as solid or liquid.
-
If liquid, identify the solvent as aqueous or organic.
-
If organic, identify it as halogenated or non-halogenated.
-
Collect each category of waste in a separate, appropriately labeled container.
-
Consult the Safety Data Sheet (SDS) for any specific chemical incompatibilities. In the absence of an SDS for this compound, avoid mixing it with any other chemical waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory environment.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
References
Personal protective equipment for handling Isariin C
Disclaimer: This document provides guidance on the safe handling of Isariin C based on its classification as a cyclodepsipeptide and general safety protocols for handling potentially cytotoxic fungal metabolites. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the recommendations provided herein are based on a precautionary approach. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before handling this compound.
Hazard Identification and Risk Assessment
This compound is a cyclodepsipeptide, a class of natural products known to exhibit a range of biological activities. Some cyclodepsipeptides have demonstrated significant cytotoxicity. Due to the lack of specific toxicity data for this compound, it should be handled as a potent, potentially hazardous compound.
Potential Hazards:
-
Acute Toxicity: Unknown. Handle as if toxic via inhalation, ingestion, and dermal contact.
-
Skin and Eye Irritation: Assumed to be an irritant.
-
Respiratory Irritation: Possible if aerosolized.
-
Long-term Effects: Unknown. Handle with caution to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile gloves is recommended. For prolonged handling, consult the glove manufacturer's resistance guide for similar chemical structures. Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Body Protection | Laboratory coat or disposable gown | A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown with tight-fitting cuffs is recommended. |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside of a certified chemical fume hood, if aerosolization is possible, or when handling the powder form. The type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment. |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot. Disposable shoe covers should be considered if there is a risk of spills. |
Operational Plan for Safe Handling
Adherence to the following step-by-step procedures is mandatory to ensure a safe laboratory environment.
3.1. Designated Area
-
All work with this compound, especially handling of the solid compound, should be conducted in a designated area within a certified chemical fume hood.
-
The designated area should be clearly marked with a warning sign indicating the presence of a potent compound.
3.2. Preparation and Weighing
-
Don PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Prepare Work Area: Cover the work surface of the chemical fume hood with absorbent, plastic-backed paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a balance with a draft shield. Handle the powder carefully to avoid creating dust.
-
Solubilization: If preparing a solution, add the solvent to the vial containing the pre-weighed this compound to avoid transferring the powder.
3.3. Experimental Use
-
Keep all containers of this compound, whether in solid or solution form, sealed when not in use.
-
Use dedicated, clearly labeled equipment (pipettes, tubes, etc.) for handling this compound.
-
Avoid working alone. Ensure another person is aware of the work being conducted.
3.4. Decontamination
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated. A solution of 1% sodium hypochlorite (B82951) followed by a rinse with 70% ethanol (B145695) is a general recommendation for deactivating many biological compounds. However, the efficacy for this compound is unknown, and this procedure should be validated.
-
Wipe down the designated work area in the fume hood after each use.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
4.1. Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent paper, and weighing papers should be collected in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: All solutions containing this compound should be collected in a sealed, labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Waste Collection and Disposal
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.
-
Container Sealing: Ensure all waste containers are tightly sealed to prevent leakage.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
5.1. Spills
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an absorbent material.
-
Gently wipe up the spill, working from the outside in.
-
Decontaminate the area with a suitable agent (e.g., 1% sodium hypochlorite followed by 70% ethanol).
-
Place all contaminated materials in the hazardous waste container.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
5.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
